3-(1H-Pyrrol-1-YL)propan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-pyrrol-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRYJJXBFLHSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404557 | |
| Record name | N-(3-aminopropyl)-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60794-90-3 | |
| Record name | N-(3-aminopropyl)-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrrol-1-yl)propan-1-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-Pyrrol-1-yl)propan-1-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-pyrrol-1-yl)propan-1-amine, a versatile heterocyclic building block. With its unique structure combining a pyrrole ring and a primary amine functional group, this compound serves as a critical intermediate in the development of novel pharmaceuticals and advanced materials. This document details a robust synthetic protocol via N-alkylation of pyrrole, explains the underlying chemical principles, and presents a multi-faceted characterization strategy employing modern spectroscopic and chromatographic techniques. The content is designed for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure reproducible and reliable outcomes.
Introduction: Strategic Importance of this compound
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] The compound this compound (C₇H₁₂N₂) capitalizes on this by presenting the pyrrole ring appended with a flexible three-carbon chain terminating in a reactive primary amine. This dual functionality allows for its seamless integration into complex molecular architectures, making it a valuable precursor in diverse research areas.
1.1. Chemical Structure and Physicochemical Properties
The molecule consists of a five-membered aromatic pyrrole ring linked through its nitrogen atom to a propan-1-amine chain.[3] This structure imparts a unique combination of aromaticity and nucleophilicity.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 60794-90-3 | [3][4] |
| Molecular Formula | C₇H₁₂N₂ | [3][4] |
| Molecular Weight | 124.18 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| SMILES | NCCCC1=CC=CN=C1 | [3] |
| InChI Key | CNRYJJXBFLHSJP-UHFFFAOYSA-N | [4] |
1.2. Significance and Applications
The strategic value of this compound is rooted in its versatility. The primary amine serves as a handle for a wide range of chemical modifications, including acylation, alkylation, and reductive amination, while the pyrrole ring can undergo electrophilic substitution.[3] This has led to its use in several high-value applications:
-
Drug Discovery: It is a key building block for synthesizing compounds with potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease, as well as for developing novel antiviral and anticancer agents.[3]
-
Materials Science: The compound is utilized in the production of functionalized polymers and coatings, where the pyrrole moiety can be electropolymerized.[3][5]
-
Chemical Synthesis: It serves as a foundational molecule for constructing more complex heterocyclic systems.[3]
Synthesis of this compound
The most direct and widely adopted strategy for synthesizing the title compound is the N-alkylation of pyrrole. This approach is favored for its reliability and the commercial availability of the starting materials.
2.1. Synthetic Strategy: N-Alkylation of Pyrrole
The core of this synthesis is a nucleophilic substitution reaction. Pyrrole, while aromatic, possesses a nitrogen atom whose proton is sufficiently acidic (pKa ≈ 17.5) to be removed by a moderately strong base. The resulting pyrrolide anion is a potent nucleophile that readily attacks an electrophilic alkyl halide, such as a 3-halopropylamine derivative.
Caption: N-Alkylation of pyrrole via SN2 mechanism.
2.2. Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Materials and Reagents:
-
Pyrrole (freshly distilled)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3-Chloropropylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Instrumentation:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Procedure:
-
Preparation of Free Amine: In a separate flask, dissolve 3-chloropropylamine hydrochloride in a minimal amount of water and cool in an ice bath. Add a concentrated solution of NaOH dropwise with stirring until the solution is strongly basic (pH > 12). Extract the free 3-chloropropylamine into diethyl ether (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and carefully remove the solvent in vacuo at low temperature. Caution: The free amine is volatile and toxic.
-
Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Place the flask under a positive pressure of inert gas.
-
Deprotonation of Pyrrole: Suspend sodium hydride (1.1 eq) in anhydrous DMF. To this suspension, add freshly distilled pyrrole (1.0 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution will be observed as the pyrrolide anion is formed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the previously prepared 3-chloropropylamine (1.05 eq) dropwise via a syringe or dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. The crude product is then purified by vacuum distillation or flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol/triethylamine) to yield this compound as a colorless or pale yellow oil.
Safety Precautions:
-
Sodium hydride is a highly flammable solid that reacts violently with water. Handle only under an inert atmosphere.
-
Pyrrole and DMF are toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
The target compound is corrosive and can cause severe skin burns and eye damage.[4]
Comprehensive Characterization
A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is essential.
Caption: A multi-technique workflow for product validation.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in CDCl₃ or DMSO-d₆.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
| Protons (Position) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrrole H (α to N) | ~6.6-6.8 | t | 2H |
| Pyrrole H (β to N) | ~6.1-6.3 | t | 2H |
| N-CH₂ -CH₂-CH₂-NH₂ | ~3.9-4.1 | t | 2H |
| N-CH₂-CH₂ -CH₂-NH₂ | ~1.9-2.1 | quintet | 2H |
| N-CH₂-CH₂-CH₂ -NH₂ | ~2.6-2.8 | t | 2H |
| -NH₂ | ~1.5-2.5 (variable) | br s | 2H |
Note: The -NH₂ signal can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.[6]
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.
| Carbon (Position) | Expected Chemical Shift (δ, ppm) |
| Pyrrole C (α to N) | ~120-122 |
| Pyrrole C (β to N) | ~108-110 |
| C H₂ (N-alkyl) | ~45-47 |
| C H₂ (central alkyl) | ~33-35 |
| C H₂ (amine) | ~40-42 |
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3200-3500 (two bands) | Medium |
| C-H (Pyrrole) | Stretch | ~3100 | Medium-Weak |
| C-H (Alkyl) | Stretch | 2850-2960 | Strong |
| N-H (Primary Amine) | Scissoring Bend | ~1600 | Medium |
The presence of two distinct bands in the 3200-3500 cm⁻¹ region is a hallmark of a primary amine.[7][8]
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
Molecular Ion (M⁺): The expected molecular ion peak will appear at an m/z of 124.[9]
-
Protonated Molecule [M+H]⁺: In techniques like ESI-MS, the most prominent peak will be the protonated molecule at an m/z of 125.[10]
-
Fragmentation: Common fragmentation pathways involve the cleavage of the propyl chain, leading to characteristic daughter ions.
Conclusion
This guide has outlined a robust and reliable framework for the synthesis and characterization of this compound. The N-alkylation of pyrrole provides a high-yielding and scalable route to this important chemical intermediate. Rigorous characterization using a combination of NMR, IR, and MS is crucial for validating the structural integrity and purity of the final product. By following the detailed protocols and understanding the underlying chemical principles presented, researchers and drug development professionals can confidently produce and utilize this versatile building block for a wide range of scientific applications.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2008). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]
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Li, C., & Zhang, Y. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(15), 4477. Retrieved from [Link]
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SciTechnol. (2018). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2020). Organic Chemistry: An Indian Journal. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Sirous, H., Cheshmazar, N., & Emami, S. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Pharmaceuticals, 16(10), 1459. Retrieved from [Link]
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ResearchGate. (2017). (A) Polymerisation of 3-(1H-pyrrol-1-yl)propanamidoferrocene (2) and pyrrole. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of propylamine. Retrieved from [Link]
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An In-depth Technical Guide to 3-(1H-Pyrrol-1-YL)propan-1-amine: Chemical Properties, Reactivity, and Synthetic Applications
Abstract
3-(1H-Pyrrol-1-YL)propan-1-amine is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, incorporating both a nucleophilic primary amine and an electron-rich aromatic pyrrole ring, offers a unique platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its core chemical properties, explores the nuanced reactivity of its distinct functional groups, and presents detailed, field-proven protocols for its synthesis and derivatization. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this compound in their research endeavors.
Core Chemical and Physical Properties
This compound, with the CAS number 60794-90-3, is a compound whose utility is fundamentally dictated by its physicochemical characteristics.[1][2][3] It typically presents as a colorless to pale yellow liquid or solid, a state dependent on its purity.[1] A comprehensive summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 3-pyrrol-1-ylpropan-1-amine | [1][2] |
| CAS Number | 60794-90-3 | [1][2][3] |
| Molecular Formula | C₇H₁₂N₂ | [1][2][3] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| Physical Form | Colorless to pale yellow liquid or solid | [1] |
| SMILES | C1=CN(C=C1)CCCN | [1] |
| InChI Key | CNRYJJXBFLHSJP-UHFFFAOYSA-N | [2] |
Basicity and pKa Considerations
The molecule possesses two nitrogen atoms, but their basicities are dramatically different.
-
Primary Amine (Propanamine moiety): The terminal -NH₂ group is a primary aliphatic amine. Its lone pair of electrons is localized and readily available for protonation, making it significantly basic. While an experimental pKa for the conjugate acid of this compound is not readily published, it can be reasonably estimated to be similar to that of structurally related primary amines like n-propylamine, which has a pKa of 10.71 for its conjugate acid.[4] This basicity is a critical factor in its reactivity, salt formation, and handling.
-
Pyrrole Nitrogen: In stark contrast, the nitrogen atom within the pyrrole ring is non-basic. Its lone pair is delocalized and participates in the 6 π-electron system that confers aromaticity to the ring. Protonation of this nitrogen would disrupt the aromatic system, a highly energetically unfavorable process.
Solubility and Stability
The compound's solubility profile is dictated by its dual nature.[1] The polar primary amine group can engage in hydrogen bonding, conferring some solubility in water and polar protic solvents. The nonpolar pyrrole ring and propyl chain enhance its solubility in a wide range of organic solvents.
For storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation. As a primary amine, it is susceptible to slow oxidation and can absorb atmospheric carbon dioxide.
Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The pyrrole ring typically exhibits two multiplets in the aromatic region: one for the α-protons (adjacent to the nitrogen, C2 and C5) and another for the β-protons (C3 and C4). The propyl chain will show three distinct signals: a triplet for the methylene group attached to the pyrrole nitrogen, a multiplet (quintet or sextet) for the central methylene group, and a triplet for the methylene group adjacent to the primary amine. The amine protons (-NH₂) may appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show four signals for the pyrrole ring (two for the α-carbons and two for the β-carbons) and three signals for the propyl chain carbons.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching for the aromatic pyrrole and aliphatic chain, and N-H bending vibrations around 1600 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 124.[5] Common fragmentation patterns would likely involve cleavage of the propyl chain.
A Duality of Reactivity: Navigating the Amine and the Pyrrole
The synthetic versatility of this compound stems from the differential reactivity of its two key functional groups.[1] The primary amine acts as a potent nucleophile, while the pyrrole ring engages in electrophilic substitution reactions. This allows for selective and sequential modifications.
Caption: Core reactivity sites of this compound.
Reactions at the Primary Amine Center
The terminal amine is the more reactive site for nucleophilic attack. Standard amine chemistries can be readily applied.
-
N-Acylation: The amine reacts readily with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This is a robust and high-yielding transformation, often used to introduce new functionalities or to protect the amine group.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents leads to the formation of secondary and tertiary amines. Exhaustive alkylation using an excess of an agent like methyl iodide will yield a quaternary ammonium salt.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to yield secondary or tertiary amines. This is a powerful method for building more complex amine structures.
-
Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions yields the corresponding imines. These can be valuable intermediates or final products in their own right.
Reactions at the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The substitution typically occurs at the C2 or C5 positions, which are most activated.
-
Causality: The nitrogen atom donates its lone-pair electron density into the ring, increasing the nucleophilicity of the ring carbons. However, this reactivity must be managed carefully, as the strong acids often used in EAS reactions (e.g., H₂SO₄, HNO₃) will readily protonate the primary amine, deactivating the ring system or leading to undesired side reactions.
-
Strategy: To perform EAS on the pyrrole ring, it is often judicious to first protect the primary amine group, for instance, by converting it to an amide. The electron-withdrawing nature of the acyl group slightly deactivates the pyrrole ring but prevents interference from the amine, allowing for cleaner substitution reactions. The protecting group can be removed later.
Synthesis and Experimental Protocols
Synthesis of this compound
A common and reliable method for synthesizing the title compound is through the N-alkylation of pyrrole with a suitable 3-carbon electrophile bearing a protected amine.[1] A typical route involves the reaction of the potassium salt of pyrrole with 3-chloropropylamine.
Caption: General workflow for the synthesis of the title compound.
Protocol: Synthesis via N-Alkylation of Pyrrole
-
Expertise & Causality: This protocol utilizes a strong base (KOH) to deprotonate pyrrole, forming the highly nucleophilic pyrrolide anion. This anion then displaces the chloride from 3-chloropropylamine in an Sₙ2 reaction. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile, and its high boiling point allows for elevated reaction temperatures to drive the reaction to completion.
-
Deprotonation: To a stirred solution of pyrrole (1.0 eq) in anhydrous DMF in a three-necked flask under an argon atmosphere, add powdered potassium hydroxide (1.2 eq) portion-wise at 0 °C.
-
Anion Formation: Allow the mixture to stir at room temperature for 1 hour. The formation of the potassium pyrrolide salt will be evident.
-
Alkylation: Add a solution of 3-chloropropylamine hydrochloride (1.1 eq) and an additional equivalent of powdered KOH (1.1 eq) in DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield the pure amine.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Protocol: N-Acetylation
This protocol demonstrates a self-validating system for the derivatization of the primary amine.
-
Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane (DCM) in a flask at 0 °C under an argon atmosphere.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize excess acetyl chloride and the hydrochloride salt of the base.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude N-(3-(1H-pyrrol-1-yl)propyl)acetamide can be further purified by recrystallization or column chromatography if necessary.
-
Validation: Analyze the product by NMR. The appearance of a new singlet around 2.0 ppm (the acetyl methyl group) and a downfield shift of the methylene group adjacent to the nitrogen, along with the disappearance of the primary amine protons, confirms the successful transformation.
Safety and Handling
Hazard Profile: According to the Globally Harmonized System (GHS) classification, this compound is designated with the hazard statement H314, indicating that it causes severe skin burns and eye damage .[2] It is corrosive.
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. The container should be kept tightly closed and preferably under an inert atmosphere.
Conclusion
This compound is a deceptively simple molecule with a rich and highly practical chemical reactivity profile. Understanding the distinct nucleophilic character of the primary amine versus the aromatic reactivity of the pyrrole ring is paramount for its strategic deployment in synthesis. By carefully selecting reaction conditions and, when necessary, employing protection-deprotection strategies, researchers can selectively functionalize either end of the molecule. This guide has provided the foundational knowledge, practical protocols, and safety considerations necessary to confidently and effectively incorporate this versatile building block into advanced research and development programs.
References
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This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]
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3-(4-propyl-1H-pyrrol-3-yl)propan-1-amine . PubChem, National Center for Biotechnology Information. Available at: [Link]
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This compound, 95% Purity, C7H12N2, 1 gram . CP Lab Safety. Available at: [Link]
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Spectroscopic Characterization of 3-(1H-Pyrrol-1-yl)propan-1-amine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the versatile building block, 3-(1H-Pyrrol-1-yl)propan-1-amine. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. The information presented herein is a predictive analysis based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by data from analogous chemical structures.
Introduction
This compound, with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol , is a bifunctional molecule incorporating a pyrrole ring and a primary amine.[1][2][3] The pyrrole moiety is a five-membered aromatic heterocycle, while the primary amine at the terminus of the propyl chain offers a reactive site for a variety of chemical modifications.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the pyrrole ring protons and the propyl chain protons. The chemical shifts are influenced by the electronic environment of each proton.
Experimental Protocol Considerations:
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for acquiring ¹H NMR spectra of this type of compound.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.[4]
-
D₂O Exchange: To confirm the presence of the amine protons, a deuterium oxide (D₂O) exchange experiment can be performed. The addition of D₂O will cause the signal from the -NH₂ protons to disappear or significantly decrease in intensity.[5][6]
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H2, H5 (Pyrrole) | ~6.6 - 6.8 | t | 2H | These protons are equivalent due to symmetry and are coupled to the H3 and H4 protons, resulting in a triplet. They are in an electron-rich aromatic system. |
| H3, H4 (Pyrrole) | ~6.1 - 6.3 | t | 2H | These protons are also equivalent and coupled to the H2 and H5 protons, appearing as a triplet. |
| H6 (N-CH₂) | ~3.9 - 4.1 | t | 2H | These protons are adjacent to the nitrogen of the pyrrole ring, which is deshielding, causing a downfield shift. They are coupled to the H7 protons, resulting in a triplet. |
| H7 (-CH₂-) | ~1.9 - 2.1 | quintet | 2H | This methylene group is coupled to both the H6 and H8 protons, leading to a more complex splitting pattern, likely a quintet or multiplet. |
| H8 (CH₂-N) | ~2.7 - 2.9 | t | 2H | These protons are adjacent to the primary amine nitrogen, which causes a downfield shift compared to a simple alkane. They are coupled to the H7 protons, resulting in a triplet. |
| H9 (-NH₂) | ~1.0 - 2.0 | br s | 2H | The chemical shift of amine protons can vary depending on concentration and solvent due to hydrogen bonding. The signal is often broad and may not show clear coupling.[6] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Experimental Protocol Considerations:
-
Solvent: As with ¹H NMR, CDCl₃ is a suitable solvent.
-
Decoupling: A proton-decoupled spectrum is typically acquired, where each unique carbon atom appears as a single line.
-
DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[7]
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C5 (Pyrrole) | ~120 - 122 | These carbons are part of the aromatic pyrrole ring and are attached to the nitrogen atom. |
| C3, C4 (Pyrrole) | ~108 - 110 | These carbons are also part of the pyrrole ring and are typically found at a slightly higher field compared to C2 and C5. |
| C6 (N-CH₂) | ~45 - 48 | This carbon is directly attached to the pyrrole nitrogen, which is an electron-withdrawing group, causing a downfield shift. |
| C7 (-CH₂-) | ~32 - 35 | This is a standard aliphatic methylene carbon. |
| C8 (CH₂-N) | ~40 - 43 | This carbon is attached to the primary amine nitrogen, which causes a downfield shift. The effect is generally less pronounced than that of the pyrrole nitrogen. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Experimental Protocol Considerations:
-
Sample Preparation: The spectrum can be obtained from a thin liquid film of the compound between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching.[8] |
| 3100 - 3150 | C-H stretch | Aromatic C-H (Pyrrole) | Stretching vibrations of the C-H bonds on the pyrrole ring. |
| 2850 - 2960 | C-H stretch | Aliphatic C-H (Propyl) | Symmetric and asymmetric stretching of the C-H bonds in the methylene groups. |
| ~1600 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine group. |
| 1450 - 1550 | C=C stretch | Aromatic C=C (Pyrrole) | Stretching vibrations of the carbon-carbon double bonds within the pyrrole ring. |
| 1000 - 1350 | C-N stretch | C-N | Stretching vibrations of the carbon-nitrogen single bonds. |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol Considerations:
-
Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation. Chemical Ionization (CI) is a softer method that can be used to emphasize the molecular ion peak.
Predicted Mass Spectrometry Data:
The predicted monoisotopic mass of this compound is 124.1000 Da.[3] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 124.
Proposed Fragmentation Pathway:
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An In-depth Technical Guide to the Synthesis of 3-(1H-Pyrrol-1-yl)propan-1-amine from Pyrrole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-(1H-Pyrrol-1-yl)propan-1-amine, a versatile building block in medicinal chemistry and materials science. The primary focus is on the widely employed two-step synthesis commencing from pyrrole. This process involves an initial aza-Michael addition of pyrrole to acrylonitrile, yielding 3-(1H-Pyrrol-1-yl)propanenitrile, followed by the reduction of the nitrile functionality to the desired primary amine. This document delves into the mechanistic underpinnings of each synthetic step, offers detailed, field-proven experimental protocols, and discusses the critical parameters that influence reaction outcomes. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary insights for successful synthesis and scale-up.
Introduction: The Significance of this compound
This compound, with the molecular formula C7H12N2, is a bifunctional molecule incorporating a pyrrole ring and a primary amine separated by a propyl linker.[1][2] The pyrrole moiety is a privileged scaffold in a vast number of natural products and pharmaceuticals, valued for its unique electronic and conformational properties.[3][4] The primary amine serves as a reactive handle for a multitude of chemical transformations, including amide bond formation, alkylation, and reductive amination. This dual functionality makes this compound a highly valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science.[5][6]
The synthesis of this compound is a critical process, and a thorough understanding of the reaction mechanisms is paramount for optimizing yields, ensuring purity, and enabling scalable production. This guide will dissect the most common and efficient synthetic route, providing both theoretical and practical insights.
The Two-Step Synthetic Pathway: A Mechanistic Perspective
The most prevalent and efficient synthesis of this compound from pyrrole is a two-step process:
-
Step 1: Aza-Michael Addition of Pyrrole to Acrylonitrile (Cyanoethylation)
-
Step 2: Reduction of 3-(1H-Pyrrol-1-yl)propanenitrile to this compound
The overall synthetic workflow can be visualized as follows:
Caption: Overall two-step synthesis workflow.
Step 1: The Aza-Michael Addition - A Tale of Nucleophilicity and Electrophilicity
The initial step, the cyanoethylation of pyrrole, is an example of an aza-Michael addition. In this reaction, the pyrrole acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile, the Michael acceptor.[7]
Mechanism Deep Dive:
Pyrrole, while aromatic, possesses a lone pair of electrons on the nitrogen atom that contributes to the aromatic sextet. Deprotonation of the N-H bond with a base enhances the nucleophilicity of the resulting pyrrolide anion. This anion then readily attacks the electrophilic double bond of acrylonitrile. The choice of base is critical; it must be strong enough to deprotonate pyrrole but not so strong as to induce polymerization of acrylonitrile. Common bases for this transformation include potassium hydroxide or sodium methoxide.
The mechanism can be visualized as follows:
Caption: Mechanism of nitrile reduction with LiAlH₄.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.
Protocol 1: Synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile
Materials:
-
Pyrrole
-
Acrylonitrile
-
Potassium hydroxide (KOH)
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of pyrrole (1.0 eq) in toluene, add powdered potassium hydroxide (0.1 eq).
-
Heat the mixture to reflux and add acrylonitrile (1.2 eq) dropwise over 30 minutes.
-
Continue to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully add 1 M HCl to neutralize the excess base.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 3-(1H-pyrrol-1-yl)propanenitrile as a colorless to pale yellow oil. [8][9]
Protocol 2: Reduction of 3-(1H-Pyrrol-1-yl)propanenitrile to this compound
Method A: Catalytic Hydrogenation with Raney Nickel
Materials:
-
3-(1H-Pyrrol-1-yl)propanenitrile
-
Raney Nickel (50% slurry in water) [10]* Methanol
-
Ammonia in methanol (7 N)
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, carefully wash Raney Nickel (~5-10 wt%) with methanol to remove the water.
-
Add a solution of 3-(1H-pyrrol-1-yl)propanenitrile (1.0 eq) in methanol and methanolic ammonia.
-
Seal the vessel, purge with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours. [11]5. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield this compound.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
3-(1H-Pyrrol-1-yl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
Procedure:
-
To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF at 0 °C under a nitrogen atmosphere, add a solution of 3-(1H-pyrrol-1-yl)propanenitrile (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound. [11]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Pyrrole | C₄H₅N | 67.09 | Colorless volatile liquid |
| Acrylonitrile | C₃H₃N | 53.06 | Colorless volatile liquid |
| 3-(1H-Pyrrol-1-yl)propanenitrile | C₇H₈N₂ | 120.15 [12] | Colorless to pale yellow oil [8] |
| This compound | C₇H₁₂N₂ | 124.18 [1][2] | Colorless to pale yellow liquid or solid [5] |
Table 2: Typical Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Aza-Michael Addition | Pyrrole, Acrylonitrile, KOH | Toluene | Reflux | 70-85% |
| 2a | Catalytic Hydrogenation | Raney Ni, H₂, NH₃/MeOH | Methanol | Room Temp. | 80-95% |
| 2b | LiAlH₄ Reduction | LiAlH₄ | Diethyl ether or THF | Reflux | 85-95% |
Conclusion
The synthesis of this compound from pyrrole is a robust and well-established two-step process that is widely applicable in both academic and industrial settings. A thorough understanding of the underlying mechanisms of the aza-Michael addition and the subsequent nitrile reduction is crucial for optimizing reaction conditions and achieving high yields of the desired product. The choice between catalytic hydrogenation and metal hydride reduction for the second step will depend on the available resources, scale of the reaction, and safety considerations. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important chemical intermediate.
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Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]
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JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
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New Journal of Chemistry. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Retrieved from [Link]
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Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
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An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinamide (CAS 158062-71-6): Properties, Synthesis, and Applications
Introduction: Clarifying Chemical Identity and Relevance
In the landscape of chemical research and development, precise identification of compounds is paramount. This guide focuses on 4-(Trifluoromethyl)nicotinamide , a molecule of significant interest in agrochemical and toxicological studies, correctly identified by CAS Number 158062-71-6 . It is crucial to distinguish this compound from '3-(1H-pyrrol-1-yl)propan-1-amine' (CAS 60794-90-3), an unrelated chemical entity that is sometimes erroneously associated with the former through database discrepancies. For professionals in drug development and agrochemical research, 4-(Trifluoromethyl)nicotinamide presents a compelling case study in pro-insecticide metabolism and mode of action, which will be the central theme of this technical guide.
This document provides a comprehensive overview of 4-(Trifluoromethyl)nicotinamide, covering its physicochemical properties, synthesis methodologies, biological significance as a key metabolite of the insecticide Flonicamid, and its mechanism of action. Furthermore, we will detail relevant safety and handling protocols and provide a list of reputable suppliers for research and development purposes.
Physicochemical Properties of 4-(Trifluoromethyl)nicotinamide
The physicochemical characteristics of a compound are fundamental to its application, influencing its solubility, stability, and bioavailability. 4-(Trifluoromethyl)nicotinamide is a white to off-white solid, with its trifluoromethyl group significantly impacting its electronic properties and lipophilicity.
| Property | Value | Source(s) |
| CAS Number | 158062-71-6 | [1][2] |
| Molecular Formula | C₇H₅F₃N₂O | [1][3] |
| Molecular Weight | 190.12 g/mol | [1][3] |
| Melting Point | 165 °C | [4][5] |
| Boiling Point | 292.0 ± 40.0 °C (Predicted) | [4][5] |
| Density | 1.409 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][5] |
| Physical Form | Solid | |
| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxamide | [6] |
| InChI Key | JUIWZYBJXUPIKF-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of 4-(Trifluoromethyl)nicotinamide is a multi-step process that is crucial for obtaining high-purity material for research and as an analytical standard. One common laboratory-scale synthesis involves the hydrolysis of a precursor molecule.
Experimental Protocol: Synthesis via Hydrolysis
This protocol describes a common method for the preparation of 4-(Trifluoromethyl)nicotinamide from 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile.
Materials:
-
3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hexane
-
Acetone
-
Silica gel for column chromatography
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
To a solution of 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile (1.90 g, 10 mmol) in methanol (15 mL), add sodium hydroxide (600 mg, 15 mmol).[5]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[5]
-
Monitor the reaction to completion using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the methanol.[5]
-
The resulting residue is then purified by silica gel column chromatography.[5]
-
Elute the column with a solvent system of hexane/acetone (1:1, v/v) to afford the pure 4-(trifluoromethyl)nicotinamide.[5]
-
The expected yield of the final product is approximately 1.25 g (65.6%).[5]
-
Characterize the final product using techniques such as ¹H-NMR. The expected shifts are ¹H-NMR (200 MHz, DMSO-d6): δ 8.89 (1H, d, J = 5.1 Hz), 8.82 (1H, s), 8.18 (1H, brs), 7.85 (1H, brs), 7.81 (1H, d, J = 5.1 Hz).[5]
Biological Significance and Mechanism of Action
4-(Trifluoromethyl)nicotinamide is the major active metabolite of the insecticide Flonicamid.[1][7] Flonicamid itself is a pro-insecticide, exhibiting only weak activity until it is metabolized in the target insect to 4-(Trifluoromethyl)nicotinamide.[7] This metabolic activation is a key area of study for understanding the selectivity and efficacy of Flonicamid.
Metabolic Pathway of Flonicamid
The metabolic conversion of Flonicamid to its active form, 4-(Trifluoromethyl)nicotinamide, is a critical step in its insecticidal action. This biotransformation primarily occurs within the insect's body.
Caption: Metabolic activation of Flonicamid to 4-(Trifluoromethyl)nicotinamide.
Mechanism of Action: Chordotonal Organ Modulator
4-(Trifluoromethyl)nicotinamide acts as a potent modulator of chordotonal organs in insects.[7] These are sensory organs that are involved in hearing, balance, and proprioception. The current understanding is that 4-(Trifluoromethyl)nicotinamide does not directly act on TRPV channels, but rather upstream in a pathway that leads to their activation.[7] This disruption of the chordotonal organs leads to a rapid cessation of feeding and other essential behaviors in susceptible insects, ultimately resulting in mortality.[1]
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 4-(Trifluoromethyl)nicotinamide. It is intended for research use only and not for human or veterinary use.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information.
Suppliers
For researchers and drug development professionals, sourcing high-purity chemicals from reputable suppliers is critical. Below is a list of suppliers for 4-(Trifluoromethyl)nicotinamide (CAS 158062-71-6).
| Supplier | Website | Notes |
| Sigma-Aldrich | Offers the compound with a stated purity of 98%. | |
| LGC Standards | Provides the compound as a reference material.[3] | |
| Apollo Scientific | Lists the compound with 95% purity.[8] | |
| BLD Pharm | Lists the compound for sale.[9] | |
| Santa Cruz Biotechnology | Offers the compound for research use.[2] | |
| ChemicalBook | A platform with multiple suppliers.[4][5] | |
| United States Biological | Provides the compound as a highly purified grade.[1] |
Conclusion
4-(Trifluoromethyl)nicotinamide (CAS 158062-71-6) is a compound of significant interest due to its role as the active metabolite of the insecticide Flonicamid. Its unique mode of action as a chordotonal organ modulator provides a valuable area of study for the development of novel insecticides. A thorough understanding of its physicochemical properties, synthesis, and biological activity is essential for researchers in the fields of agrochemistry, toxicology, and drug development. This guide has provided a comprehensive overview of these key aspects to support ongoing and future research endeavors.
References
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Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties. (2024-05-24). PMC. Retrieved from [Link]
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-
Analysis of Flonicamid-Metabolites TFNA and TFNG using acidified QuEChERS method. (2015-05-20). eurl-pesticides.eu. Retrieved from [Link]
-
4-Trifluoromethylnicotinamide | C7H5F3N2O. (n.d.). PubChem. Retrieved from [Link]
-
Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide. (2022-11). PubMed. Retrieved from [Link]
-
Flonicamid 155. (2005). JMPR. Retrieved from [Link]
-
FLONICAMID. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Metabolic pathway of flonicamid in oranges using an orthogonal approach based on high resolution mass spectrometry and nuclear magnetic resonance. (2025-11-27). ResearchGate. Retrieved from [Link]
-
Flonicamid | C9H6F3N3O. (n.d.). PubChem. Retrieved from [Link]
-
Flonicamid_List of endpoints_2023-05-18. (2023-05-18). HSE Consultations Hub. Retrieved from [Link]
-
This compound | CAS 60794-90-3. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
-
Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide. (2025-08-07). ResearchGate. Retrieved from [Link]
-
Synthesis method of 4-trifluoromethyl nicotinic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Pyrrol-1-YL)propan-1-amine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-(1H-Pyrrol-1-YL)propan-1-amine, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for advancing this molecule from early-stage discovery to potential clinical applications. This document offers not only theoretical insights but also actionable experimental protocols to empower your research and development endeavors.
Introduction: Unveiling the Molecular Landscape
This compound is a bifunctional molecule featuring a pyrrole ring, a five-membered aromatic heterocycle, connected via its nitrogen to a propan-1-amine chain. This unique architecture, combining a hydrophobic aromatic moiety with a flexible, hydrophilic, and basic aliphatic amine, dictates its behavior in various chemical and biological environments. The pyrrole ring is a common scaffold in medicinal chemistry, known for its diverse biological activities, while the primary amine offers a reactive handle for further chemical modifications and is a key determinant of the molecule's physicochemical properties.[1] A comprehensive understanding of its solubility and stability is the bedrock upon which successful formulation, preclinical, and clinical studies are built.
Physicochemical Properties: A Quantitative Overview
A foundational step in the characterization of any potential therapeutic agent is the determination of its fundamental physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₂N₂ | PubChem CID: 4585582[2] |
| Molecular Weight | 124.18 g/mol | PubChem CID: 4585582[2] |
| Appearance | Colorless to pale yellow liquid or solid | Commercial Supplier Data |
| Predicted pKa | 10.2 (most basic) | Chemicalize |
| Predicted LogP | 0.9 | Chemicalize |
| UV λmax | ~210 nm | NIST WebBook (for pyrrole)[3] |
Causality Behind the Properties:
-
The primary amine group, with a predicted pKa of 10.2, is the dominant basic center. This indicates that at physiological pH (~7.4), the molecule will be predominantly protonated, existing as a positively charged cation. This ionization state is a critical driver of its aqueous solubility.
-
The LogP value of 0.9 suggests a relatively balanced hydrophilic-lipophilic character. This is a promising feature for drug candidates, as it can influence membrane permeability and interactions with biological targets.
-
The UV absorbance is attributed to the pyrrole ring. While the parent pyrrole has a λmax around 210 nm, N-alkylation can cause a slight bathochromic (to longer wavelength) shift. Experimental verification of the λmax is crucial for developing a quantitative analytical method.
Aqueous and Organic Solubility: A Deep Dive
Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Understanding the solubility of this compound across a range of pH values and in different solvent systems is essential.
pH-Dependent Aqueous Solubility
The presence of the primary amine group makes the aqueous solubility of this compound highly dependent on pH.
Workflow for Determining pH-Dependent Thermodynamic Solubility
Caption: Forced Degradation Study Workflow.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Oxidative Degradation: The pyrrole ring is electron-rich and can be susceptible to oxidation, potentially leading to ring-opening or the formation of polymeric species. The primary amine can also be oxidized.
-
Acidic and Basic Hydrolysis: While the N-alkyl bond to the pyrrole is generally stable, extreme pH conditions could potentially lead to degradation, although this is less likely than oxidation.
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to light, which may induce degradation through radical mechanisms.
Experimental Protocol for Forced Degradation
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.
-
Stress Conditions:
-
Acidic: 0.1 M HCl at room temperature and 60°C.
-
Basic: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Solid compound and solution at 60°C.
-
Photolytic: Expose the solid and solution to light as per ICH Q1B guidelines.
-
-
Time Points: Sample at initial, and several subsequent time points (e.g., 2, 6, 24, 48 hours).
-
Sample Quenching: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV method.
Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the recommended approach.
Proposed Starting HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier. |
| Gradient | 10% to 90% B over 20 minutes | To ensure elution of the parent compound and any potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | For reproducible retention times. |
| Detection Wavelength | 210 nm | Based on the UV absorbance of the pyrrole ring. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation: The stability-indicating nature of the method must be confirmed by demonstrating that the degradation products are well-resolved from the parent peak and from each other.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. The predicted high aqueous solubility at physiological pH and a balanced lipophilicity suggest favorable properties for a drug candidate. However, the potential for oxidative and photolytic degradation necessitates careful handling and formulation strategies.
The experimental protocols outlined herein provide a robust starting point for researchers to generate critical data for this molecule. Future work should focus on the experimental determination of the pKa, the full characterization of any identified degradation products using mass spectrometry, and the development of stable formulations. A thorough understanding of these core properties will be instrumental in unlocking the full therapeutic potential of this compound.
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quantum chemical calculations for 3-(1H-Pyrrol-1-YL)propan-1-amine
<-2> A Technical Guide to Quantum Chemical Calculations for 3-(1H-Pyrrol-1-yl)propan-1-amine: A Molecule of Pharmaceutical Interest
Abstract
This guide provides a comprehensive, in-depth technical framework for conducting quantum chemical calculations on this compound. This molecule, featuring a pyrrole ring, is a significant scaffold in medicinal chemistry.[1][2][3][4] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology to elucidate the electronic structure and chemical properties that govern its biological activity. By leveraging Density Functional Theory (DFT), we will explore its optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This guide emphasizes the rationale behind computational choices, ensuring a self-validating and scientifically rigorous workflow.
Introduction: The Rationale for Computational Scrutiny
This compound (CAS 60794-90-3) is a heterocyclic compound featuring a five-membered aromatic pyrrole ring linked to a propanamine side chain.[5][6][7] The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antiviral drugs.[1][2][3][4] Its utility stems from the unique electronic properties of the pyrrole ring and its capacity for diverse chemical functionalization.[1] The propanamine side chain introduces flexibility and a basic nitrogen center, crucial for forming interactions with biological targets.
Understanding the molecule's three-dimensional conformation, electronic distribution, and reactivity is paramount for rational drug design.[8][9][10] Quantum chemical calculations provide a powerful lens to probe these properties at a sub-atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. By modeling the molecule in silico, we can predict its behavior, understand its interaction with biological receptors, and guide the synthesis of more potent and selective analogues.[10][11]
This guide will focus on Density Functional Theory (DFT), a highly versatile and accurate computational method that has become a cornerstone of modern computational chemistry and drug discovery.[12][13][14][15] DFT provides a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties.[12][14]
Foundational Theory and Methodological Choices
The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. These choices must be tailored to the specific molecule and the properties of interest.
The Power of Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[12] Its central tenet, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[14] This is a profound simplification compared to wave function-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons.
For our study of this compound, a hybrid DFT functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , is an excellent choice. B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, offering a high degree of accuracy for a broad range of chemical systems.
Choosing the Right Basis Set: The 6-311++G(d,p) Standard
A basis set is a set of mathematical functions (basis functions) used to build molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. A larger, more flexible basis set will yield more accurate results but will require more computational resources.
For a molecule of this size and for the properties we wish to investigate, the 6-311++G(d,p) Pople-style basis set is a robust and widely used choice.[16][17][18] Let's deconstruct this notation:
-
6-311G : This indicates a triple-zeta split-valence basis set.[18] The core orbitals are described by a single basis function composed of 6 primitive Gaussian functions. The valence orbitals are split into three functions, composed of 3, 1, and 1 primitive Gaussians, respectively, allowing for greater flexibility in describing the electron distribution involved in chemical bonding.[16]
-
++ : The two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms.[16][18] Diffuse functions are particularly important for describing systems with lone pairs, anions, or weak, long-range interactions, as they allow electron density to exist further from the nucleus.
-
(d,p) : This denotes the addition of polarization functions.[18] The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow for the distortion of orbital shapes, which is crucial for accurately describing chemical bonds and anisotropic effects.[17]
Simulating Biological Environments: The Role of Solvation Models
Biological processes occur in an aqueous environment. The presence of a solvent can significantly influence a molecule's conformation and electronic properties. To account for this, we will employ an implicit solvation model, specifically the Polarizable Continuum Model (PCM) .[19][20][21][22][23]
PCM treats the solvent as a continuous, polarizable medium with a specific dielectric constant (for water, ε ≈ 78.4).[19][20] The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently.[19] This approach provides a computationally efficient way to model the bulk effects of the solvent without the prohibitive cost of explicitly simulating individual solvent molecules.[20]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating workflow for the quantum chemical characterization of this compound. This workflow can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[24][25][26][27][28][29]
Caption: Computational workflow for quantum chemical analysis.
Step 1: Molecule Construction
Begin by building the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw). Ensure that the initial bond lengths and angles are reasonable to facilitate a smooth geometry optimization.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is the most stable conformation of the molecule.
-
Protocol: Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Incorporate the PCM solvation model with water as the solvent.
-
Causality: An accurate, optimized geometry is the foundation for all subsequent property calculations. Properties like orbital energies and electrostatic potential are highly sensitive to molecular structure.
Step 3: Vibrational Frequency Analysis
This calculation serves two critical purposes: it validates the optimized geometry and it predicts the molecule's infrared (IR) spectrum.
-
Protocol: Following a successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) with PCM).
-
Trustworthiness: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, and the optimization must be redone. The calculated vibrational frequencies can also be compared with experimental IR data, if available, to validate the computational model.
Step 4: Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting reactivity.[30][31][32][33] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Protocol: From the optimized structure's output file, extract the energies of the HOMO and LUMO. Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Expertise & Experience:
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Gap: This is an indicator of chemical stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[34]
-
Step 5: Molecular Electrostatic Potential (MEP) Mapping
The MEP is a 3D map of the electrostatic potential surrounding a molecule. It is an invaluable tool for understanding intermolecular interactions, particularly in drug-receptor binding.[35][36][37][38][39]
-
Protocol: Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface.
-
Expertise & Experience:
-
Negative Potential Regions (Red/Yellow): These are electron-rich areas, typically associated with lone pairs on electronegative atoms (like the nitrogen in the amine group and the pyrrole ring). These regions are attractive to electrophiles and are potential hydrogen bond acceptor sites.[39]
-
Positive Potential Regions (Blue): These are electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms (like the amine hydrogens). These regions are attractive to nucleophiles and are potential hydrogen bond donor sites.[39]
-
Causality: The MEP provides a holistic view of the charge distribution, which governs how the molecule will "see" and interact with other molecules, such as a receptor binding pocket.[35][36] A complementary MEP pattern between a drug and its receptor is a key determinant of binding affinity.[36]
-
Data Presentation and Interpretation
All quantitative results should be systematically organized for clarity and comparison.
Table 1: Key Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | N(pyrrole)-C(propyl) | 1.45 |
| Bond Length | C(propyl)-N(amine) | 1.47 |
| Bond Angle | C-N(pyrrole)-C | 108.5 |
| Dihedral Angle | N(pyrrole)-C-C-C | 178.2 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Frontier Molecular Orbital Properties (Illustrative)
| Property | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.15 | Electron-donating capability |
| ELUMO | -0.25 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.90 | High kinetic stability |
Note: These are hypothetical values for illustrative purposes.
Conclusion: Synthesizing Computational Insights for Drug Development
This guide has outlined a rigorous and validated workflow for the quantum chemical analysis of this compound. Through the application of DFT calculations, we can derive a detailed understanding of its structural and electronic properties.
The optimized geometry reveals the molecule's most stable three-dimensional shape. Vibrational analysis confirms this structure and provides a theoretical IR spectrum. FMO analysis highlights the molecule's reactivity and stability, identifying the pyrrole ring and amine nitrogen as key sites for electronic interactions. Finally, the MEP map provides a crucial visual guide to the regions of positive and negative potential that will govern its non-covalent interactions with a biological target.
These computational insights are directly applicable to drug development.[8][9] They can be used to:
-
Guide SAR (Structure-Activity Relationship) studies: By understanding which parts of the molecule are electronically crucial, modifications can be proposed to enhance binding affinity or selectivity.
-
Develop Pharmacophore Models: The MEP and FMO data can help define the essential features required for biological activity.
-
Improve ADMET Properties: Predictions of reactivity and stability can offer clues about a molecule's potential metabolic fate.[34]
By integrating these computational techniques into the drug discovery pipeline, researchers can make more informed decisions, accelerate the design-test-analyze cycle, and ultimately increase the probability of developing successful therapeutic agents.
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electrophilic substitution reactions of N-alkylated pyrroles
An In-depth Technical Guide to the Electrophilic Substitution Reactions of N-Alkylated Pyrroles
Authored by a Senior Application Scientist
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, making the strategic functionalization of its ring a paramount objective for synthetic chemists. While pyrrole itself is highly activated towards electrophilic attack, the introduction of a substituent on the nitrogen atom profoundly modulates its reactivity and regiochemical fate. This guide provides a comprehensive exploration of the . We will dissect the interplay of electronic and steric effects governed by the N-alkyl group, offering a mechanistic rationale for observed regioselectivity. This document moves beyond mere procedural recitation, providing field-proven insights into causality, detailed experimental protocols for key transformations—including Vilsmeier-Haack formylation, Friedel-Crafts acylation, halogenation, and nitration—and quantitative data to guide reaction optimization.
The Pyrrole Ring: An Electron-Rich Aromatic System
Pyrrole is a five-membered aromatic heterocycle that exhibits significantly higher reactivity in electrophilic aromatic substitution (EAS) reactions than benzene.[1][2] This enhanced reactivity stems from the delocalization of the nitrogen atom's lone pair of electrons into the π-system of the ring, which creates a six-π-electron aromatic system that is electron-rich.[2][3] Consequently, the carbon atoms of the pyrrole ring are more nucleophilic than those in benzene, allowing reactions to proceed under milder conditions.[1]
Intrinsic Regioselectivity: The α-Position Preference
In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (or α) position. This regioselectivity is a direct consequence of the relative stability of the cationic reaction intermediate, often referred to as the Wheland intermediate or σ-complex. Attack at the C2-position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures.[4][5][6] In contrast, attack at the C3 (or β) position yields an intermediate where the charge is delocalized over only two carbon atoms, described by only two resonance structures.[4][5] The greater delocalization and stability of the intermediate formed from α-attack lowers the activation energy for this pathway, making it the kinetically favored process.[4][5][7]
The Role of the N-Alkyl Substituent: A Duality of Effects
The introduction of an alkyl group onto the pyrrole nitrogen atom further refines the ring's reactivity through a combination of electronic and steric influences. Understanding this duality is critical for predicting and controlling the outcome of substitution reactions.
-
Electronic Effects : Alkyl groups are electron-donating by induction. This positive inductive effect pushes additional electron density into the pyrrole ring, further enhancing its nucleophilicity and increasing its reactivity towards electrophiles compared to unsubstituted pyrrole.[7][8]
-
Steric Effects : The size of the N-alkyl group can exert significant steric hindrance at the adjacent C2 and C5 positions. While small alkyl groups like methyl have a minimal steric impact, bulkier groups such as tert-butyl can impede the approach of an electrophile to the α-position, thereby increasing the proportion of substitution at the less-hindered C3 (β) position.[9][10][11]
This interplay between activating electronic effects and directing steric effects allows for a tunable approach to pyrrole functionalization.
Caption: Interplay of steric and electronic effects of N-substituents.
Foundational Electrophilic Substitution Reactions
The following sections detail the mechanisms and protocols for the most critical electrophilic substitution reactions performed on N-alkylated pyrroles.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, and it is particularly effective for N-alkylated pyrroles.[12][13] The reaction utilizes a Vilsmeier reagent, which is a weak electrophile, making it highly selective for activated systems.[14]
Mechanism: The reaction begins with the formation of the electrophilic chloroiminium ion, the "Vilsmeier reagent," from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[13][15] The electron-rich N-alkylpyrrole then attacks this electrophile, typically at the C2 position. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the 2-formyl-N-alkylpyrrole.
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Methodological & Application
The Versatility of 3-(1H-Pyrrol-1-YL)propan-1-amine: A Synthetic Building Block for Advanced Applications
Introduction: Unlocking Synthetic Potential
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(1H-Pyrrol-1-YL)propan-1-amine emerges as a highly versatile and valuable scaffold, offering a unique combination of a nucleophilic primary amine and a readily functionalizable aromatic pyrrole ring. This dual-functionality allows for its seamless integration into a diverse array of molecular targets, spanning from innovative materials to potent therapeutic agents.
This comprehensive guide provides an in-depth exploration of the utility of this compound as a synthetic building block. We will delve into its application in both materials science, with a focus on electroactive polymers for biosensing, and in medicinal chemistry, highlighting its role in the synthesis of potential kinase inhibitors. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to adapt and innovate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60794-90-3 | [1] |
| Molecular Formula | C₇H₁₂N₂ | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | ~210-212 °C (estimated) | |
| Solubility | Soluble in water and various organic solvents | [2] |
| Key Functional Groups | Primary amine, Pyrrole ring | [2] |
Application in Materials Science: Crafting Functional Electroactive Polymers
The pyrrole moiety of this compound is a precursor to polypyrrole, a well-known conducting polymer. By functionalizing the pyrrole with a reactive side chain, such as the propyl amine, it is possible to create tailored polymers with specific properties for advanced applications like biosensors. The primary amine provides a convenient handle for attaching other molecules, such as redox mediators or biorecognition elements.
A prime example is the synthesis of 3-(1H-pyrrol-1-yl)propanamidoferrocene, a ferrocene-tagged pyrrole monomer. Ferrocene acts as an excellent redox mediator, facilitating electron transfer in electrochemical biosensors. This functionalized monomer can be electropolymerized, with or without unmodified pyrrole, to create a stable, electroactive film on an electrode surface, suitable for immobilizing enzymes like glutamate oxidase for biosensing applications.[3]
Protocol 1: Synthesis of 3-(1H-pyrrol-1-yl)propanamidoferrocene
This protocol details the acylation of this compound with an activated ferrocene derivative. The reaction forms a stable amide bond, covalently linking the pyrrole and ferrocene moieties.
Materials:
-
This compound
-
Ferrocenecarboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Activation of Ferrocenecarboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ferrocenecarboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM. Stir the solution at room temperature for 1 hour. The formation of the NHS-ester of ferrocenecarboxylic acid is observed.
-
Amide Coupling: In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.
-
Slowly add the activated ferrocene solution from step 1 to the amine solution at 0 °C via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield pure 3-(1H-pyrrol-1-yl)propanamidoferrocene.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow for Biosensor Fabrication
The synthesized ferrocene-functionalized pyrrole monomer is the key component for fabricating a biosensor electrode. The following workflow outlines the process of electropolymerization and enzyme immobilization.
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- 3. pubs.rsc.org [pubs.rsc.org]
applications of 3-(1H-Pyrrol-1-YL)propan-1-amine in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of 3-(1H-Pyrrol-1-YL)propan-1-amine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery, the success of a small molecule therapeutic often hinges on the strategic selection of its core chemical scaffolds. Among these, nitrogen-containing heterocycles are paramount, with the pyrrole ring being a privileged structure.[1] The pyrrole moiety is a cornerstone in numerous natural products and FDA-approved drugs, prized for its unique electronic properties and its ability to engage in critical interactions with biological targets.[1][2] This guide focuses on a particularly valuable derivative: This compound .
This compound is more than a simple chemical; it is a versatile building block and a strategic linker that offers medicinal chemists a powerful tool for molecular innovation. Its structure, featuring a stable pyrrole ring connected to a flexible three-carbon chain terminating in a reactive primary amine, provides a trifecta of desirable attributes: a biologically relevant core, an optimizable linker, and a handle for diverse chemical modifications. This combination has led to its application in developing novel agents across multiple therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[3][4][5]
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It moves beyond simple listings of facts to explain the causality behind experimental choices, grounding every protocol in established scientific principles to ensure reliability and reproducibility.
Physicochemical Profile and Handling
A thorough understanding of a building block's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 60794-90-3 | [6][7] |
| Molecular Formula | C₇H₁₂N₂ | [6] |
| Molecular Weight | 124.18 g/mol | [6] |
| Form | Solid | [8] |
| InChI Key | CNRYJJXBFLHSJP-UHFFFAOYSA-N | |
| SMILES | NCCCN1C=CC=C1 |
Note: This chemical is classified as causing severe skin burns and eye damage. Appropriate personal protective equipment (PPE) and handling procedures must be followed.[6]
Core Applications in Medicinal Chemistry: A Multifunctional Tool
The utility of this compound stems from its structural design, which allows it to play several critical roles in drug design.
The Versatile Synthetic Building Block
The terminal primary amine is a nucleophilic handle that opens a gateway to a vast array of chemical transformations. This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR). Key reactions include:
-
Amide Bond Formation: Coupling with carboxylic acids to form stable amide linkages, a cornerstone of medicinal chemistry.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, another common pharmacophore.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines, enabling rapid diversification of the scaffold.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively.
The Flexible Linker in Advanced Drug Design
The propyl chain provides an ideal combination of length and conformational flexibility. This makes the molecule an excellent linker for tethering two or more distinct chemical entities, a strategy employed in advanced therapeutic modalities.[9] For instance, it can be used to connect a warhead molecule to a targeting moiety in antibody-drug conjugates (ADCs) or to link two different pharmacophores in the design of dual-target inhibitors. The linker's nature is critical for ensuring the correct spatial orientation and distance between the connected fragments to achieve optimal biological activity.[9]
A Scaffold with Inherent Biological Relevance
The pyrrole core is not merely an inert scaffold; it is a pharmacologically significant motif found in a multitude of bioactive compounds.[1][10] Derivatives have demonstrated a wide spectrum of activities:
-
Anticancer Properties: Pyrrole-containing compounds can target various cancer-related mechanisms, including the inhibition of tyrosine kinases, histone deacetylases (HDACs), and microtubule polymerization, leading to cell cycle arrest and apoptosis.[4][5][11][12]
-
Enzyme Inhibition: The scaffold has been investigated for its ability to inhibit enzymes crucial for viral replication and cell proliferation, such as reverse transcriptase and DNA polymerases.[3]
-
Neuroprotective Effects: Emerging research points to the neuroprotective potential of pyrrole derivatives, showing promise in models of neurodegenerative diseases like Alzheimer's.[3]
-
Anti-inflammatory Activity: Certain derivatives have been shown to modulate inflammatory pathways, for example, by inhibiting nitric oxide (NO) production in microglial cells.[13]
Therapeutic Area Focus: Oncology
The application of pyrrole-based compounds is particularly prominent in oncology.[4][5] The this compound scaffold serves as a key starting point for synthesizing novel kinase inhibitors and other anticancer agents.
Case Study: Kinase Inhibitors
Kinases are a major class of drug targets in oncology. The pyrrole ring can function as a bioisostere for other aromatic systems, forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. Numerous pyrrolo-pyrimidine and pyrrolopyridine derivatives have been developed as potent kinase inhibitors.[14][15][16] For example, derivatives of 7H-pyrrolo-[2,3-d]pyrimidine have been synthesized and evaluated as potent agents against bladder cancer cells by inhibiting casein kinase 1 delta (CK1δ).[15]
The diagram below illustrates a conceptual workflow for developing a kinase inhibitor using our scaffold of interest.
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- 12. 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Protocol for the Robust N-Alkylation of Pyrrole with 3-Chloropropanamine using Phase-Transfer Catalysis
An Application Note for the Synthesis of N-(3-Aminopropyl)pyrrole
Introduction and Scientific Context
N-substituted pyrroles are foundational scaffolds in medicinal chemistry, materials science, and natural product synthesis. The introduction of functionalized alkyl chains onto the pyrrole nitrogen atom provides a versatile handle for further chemical modification, enabling the development of complex molecular architectures with tailored biological or material properties. Specifically, the N-(3-aminopropyl) sidechain introduces a primary amine, a key functional group for forming amides, sulfonamides, and for constructing polyamine structures or bioconjugates.
This application note provides a detailed, field-proven protocol for the N-alkylation of pyrrole with 3-chloropropanamine. The described methodology leverages the principles of Phase-Transfer Catalysis (PTC), a powerful technique that enhances reaction rates, improves safety, and aligns with the principles of green chemistry by allowing the use of inorganic bases and minimizing the need for hazardous, anhydrous solvents.[1] We will delve into the causality behind each experimental step, from reagent selection to final product characterization, to ensure a reproducible and high-yielding synthesis suitable for drug development and research applications.
Reaction Mechanism and Rationale
The core of this synthesis is a nucleophilic substitution (SN2) reaction. The key steps and the rationale behind the chosen conditions are outlined below:
-
Deprotonation of Pyrrole: The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5) and requires a base for deprotonation to form the nucleophilic pyrrolide anion.[2] While strong bases like sodium hydride (NaH) can be used, they require strictly anhydrous conditions and present significant handling hazards.
-
The Pyrrolide Anion as a Nucleophile: The resulting pyrrolide anion is an ambident nucleophile, meaning it can react at the nitrogen atom (N-alkylation) or at a carbon atom (C-alkylation). The desired N-alkylation is favored when using alkali metal counterions (like K⁺ from K₂CO₃) in polar aprotic solvents, as the ionic nature of the nitrogen-metal bond makes the nitrogen the primary site of reaction.[2]
-
The Role of the Phase-Transfer Catalyst: This protocol employs potassium carbonate (K₂CO₃) as a solid base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The catalyst, a quaternary ammonium salt, facilitates the reaction between the water-insoluble pyrrole/alkyl chloride and the solid, insoluble base. The TBAB cation pairs with the pyrrolide anion generated at the surface of the K₂CO₃, transporting it into the organic phase where it can readily react with 3-chloropropanamine.[3] This approach circumvents the need for strong, soluble bases and harsh reaction conditions.[1]
Caption: Overall reaction scheme for the N-alkylation of pyrrole.
Detailed Experimental Protocol
This protocol is designed for a ~50 mmol scale synthesis. Adjust quantities as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. | Notes |
| Pyrrole (C₄H₅N) | ≥98% | Sigma-Aldrich (131709) | 3.36 g (3.45 mL) | 1.0 | Should be freshly distilled if discolored (darkens on exposure to air).[2] |
| 3-Chloropropanamine hydrochloride (C₃H₉Cl₂N) | ≥98% | Sigma-Aldrich (156619) | 6.50 g | 1.0 | Hygroscopic. Store in a desiccator.[4] |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Fisher Scientific | 20.7 g | 3.0 | Use of fine powder increases surface area and reaction rate. |
| Tetrabutylammonium Bromide (TBAB) | ≥98% | Sigma-Aldrich (193091) | 1.61 g | 0.1 | The phase-transfer catalyst. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 250 mL | - | Serves as the reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR | ~500 mL | - | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~200 mL | - | For aqueous wash. |
| Brine (Saturated NaCl solution) | - | - | ~100 mL | - | For final aqueous wash. |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Fisher Scientific | ~20 g | - | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | - | As needed | - | For column chromatography. |
Safety Precautions
-
Pyrrole: Flammable liquid and vapor. Toxic if swallowed and harmful if inhaled. Causes serious eye damage.[5]
-
3-Chloropropanamine HCl: Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Acetonitrile/Dichloromethane: Volatile and flammable/toxic solvents.
-
Action: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropropanamine hydrochloride (6.50 g, 50 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and tetrabutylammonium bromide (1.61 g, 5 mmol).
-
Causality Note: Three equivalents of K₂CO₃ are used. One equivalent neutralizes the hydrochloride salt of the alkylating agent, and two equivalents act as the base to deprotonate pyrrole.[7]
-
-
Addition of Reagents: Add 250 mL of anhydrous acetonitrile to the flask, followed by pyrrole (3.45 mL, 50 mmol).
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The solid suspension should be well-agitated.
-
Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 95:5 DCM:Methanol eluent with 0.5% triethylamine). The reaction is typically complete within 12-24 hours. A starting material spot (pyrrole) should be compared against the formation of a new, more polar product spot.
-
Workup - Quenching and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid salts through a pad of Celite and wash the filter cake with dichloromethane (~50 mL). c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Redissolve the resulting residue in dichloromethane (150 mL) and transfer to a separatory funnel. e. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Causality Note: The bicarbonate wash removes any remaining acidic impurities and the brine wash helps to break any emulsions and remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
Purification
The crude N-(3-aminopropyl)pyrrole can be purified by silica gel column chromatography.
-
Column Preparation: Prepare a silica gel column using an eluent system of Dichloromethane (DCM) / Methanol / Triethylamine (TEA) in a 95 : 4.5 : 0.5 ratio.
-
Causality Note: The primary amine in the product is basic and can interact strongly with the acidic silica gel, leading to poor separation ("streaking"). Adding a small amount of a competitive base like triethylamine to the eluent passivates the silica and allows for clean elution.
-
-
Loading and Elution: Adsorb the crude oil onto a small amount of silica gel and load it onto the column. Elute with the prepared solvent system, collecting fractions and monitoring by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain N-(3-aminopropyl)pyrrole as a purified oil.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of N-(3-aminopropyl)pyrrole
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | (400 MHz, CDCl₃, δ in ppm): ~6.65 (t, 2H, pyrrole α-H), ~6.15 (t, 2H, pyrrole β-H), 3.95 (t, 2H, N-CH₂-), 2.70 (t, 2H, -CH₂-NH₂), 1.95 (quint, 2H, -CH₂-CH₂-CH₂-), 1.40 (s, 2H, -NH₂). The disappearance of the broad pyrrole N-H signal around 8.0 ppm is a key indicator of success.[3] |
| ¹³C NMR | (100 MHz, CDCl₃, δ in ppm): ~121.0 (pyrrole α-C), ~108.5 (pyrrole β-C), ~48.0 (N-CH₂-), ~40.0 (-CH₂-NH₂), ~33.0 (-CH₂-CH₂-CH₂-). |
| MS (ESI+) | Expected m/z: 125.11 [M+H]⁺ for C₇H₁₂N₂. |
| IR (thin film) | Expected peaks (cm⁻¹): ~3350-3200 (N-H stretch, amine), ~2930, 2870 (C-H stretch, alkyl), ~1500, 1450 (C=C stretch, pyrrole ring). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient heating.3. Catalyst degradation. | 1. Use freshly opened or dried anhydrous K₂CO₃.2. Ensure the reaction mixture is vigorously refluxing.3. Use a fresh bottle of TBAB. |
| Significant Byproducts | 1. C-alkylation of pyrrole.2. Dialkylation of the product's primary amine. | 1. C-alkylation is generally disfavored under these conditions but can occur. Purification should separate isomers.2. Ensure no more than 1.0-1.1 equivalents of the alkylating agent are used. |
| Difficult Purification | Product streaking on the silica column. | As described in the protocol, add 0.5-1% triethylamine or ammonia in methanol to the eluent system to suppress the interaction of the basic amine with the acidic silica gel. |
| Incomplete Reaction | Reaction time is too short. | Continue heating and monitoring by TLC until the starting pyrrole is consumed. Some reactions may require up to 36 hours. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2924. Available from: [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]
-
Pombeiro, A. J. L., & Guedes da Silva, M. F. C. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(14), 180-190. Available from: [Link]
- Google Patents. (1996). Purification of crude pyrroles. (US5502213A).
-
CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]
-
ResearchGate. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]
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Application Notes & Protocols: Strategic Incorporation of 3-(1H-Pyrrol-1-yl)propan-1-amine in the Synthesis of Bioactive Molecules
Preamble: The Strategic Value of the Pyrrole Moiety
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, with the pyrrole ring system being a particularly "privileged" structure.[1] Its five-membered aromatic framework is a cornerstone in numerous FDA-approved drugs, including blockbuster therapies like Atorvastatin and Sunitinib.[2][3] The pyrrole nucleus is not merely a passive scaffold; its electron-rich nature and capacity for hydrogen bonding allow it to engage in critical interactions with biological targets.[4][5] This has led to its incorporation into a vast array of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[1][5][6]
This guide focuses on a specific, highly versatile building block: 3-(1H-Pyrrol-1-yl)propan-1-amine . The unique architecture of this molecule—marrying the aromatic pyrrole pharmacophore with a flexible three-carbon primary amine linker—offers a powerful tool for drug discovery professionals. The primary amine serves as a robust chemical handle for covalently linking the pyrrole core to other molecular fragments, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
Physicochemical Properties and Safety Data
Before proceeding with any synthesis, it is crucial to understand the properties and handling requirements of the starting material.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [7] |
| Molecular Weight | 124.18 g/mol | [7] |
| Appearance | Solid | |
| CAS Number | 60794-90-3 | [7][8] |
| Primary Hazards | Corrosive. Causes severe skin burns and eye damage. | [7] |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles.[9][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Strategies & Applications
The terminal primary amine of this compound is its primary reactive site, making it amenable to a variety of classical and modern synthetic transformations. The following sections detail proven protocols for its incorporation into larger, more complex molecules.
Logical Workflow: From Building Block to Bioactive Candidate
The following diagram illustrates the strategic workflow for utilizing this compound as a key intermediate in a drug discovery program.
Caption: General workflow for incorporating the pyrrole-propylamine moiety.
Application Protocol 1: Amide Bond Formation for Kinase Inhibitor Scaffolds
Rationale: Amide bond formation is one of the most robust and widely used reactions in pharmaceutical synthesis. Many kinase inhibitors, for example, feature an amide linkage to orient key binding fragments. Here, the pyrrole-propylamine moiety can be coupled with a heterocyclic carboxylic acid (e.g., a quinoline, pyrimidine, or indole core) to generate potential inhibitors. The use of coupling agents like EDC and HOBt activates the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions, which is critical to prevent racemization if chiral centers are present.
Detailed Step-by-Step Protocol:
-
Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the target carboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the active HOBt ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Add the amine solution dropwise to the activated acid solution at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). Stain with ninhydrin to visualize the primary amine starting material. The reaction is complete upon the disappearance of the limiting reagent.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with Ethyl Acetate.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Application Protocol 2: Reductive Amination for CNS-Targeted Agents
Rationale: Reductive amination is a powerful method for forming secondary or tertiary amines, which are prevalent in centrally active agents due to their typical pharmacokinetic properties. This protocol allows for the coupling of this compound with an aldehyde or ketone. The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred over harsher reagents like NaBH₄ as it is less basic, moisture-tolerant, and highly selective for the iminium ion over the carbonyl starting material, minimizing side reactions.
Detailed Step-by-Step Protocol:
-
Reactant Preparation: To a solution of the desired aldehyde or ketone (1.0 eq.) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), add this compound (1.1 eq.).
-
Imine Formation: Add acetic acid (AcOH) (1.1 eq.) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction's progress using TLC or LC-MS to confirm the formation of the desired product and consumption of the starting materials.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified via flash column chromatography.
Case Study: Hypothetical Synthesis of an "XYZ Kinase" Inhibitor
To illustrate the application, we consider the synthesis of a hypothetical inhibitor where the pyrrole moiety provides a key hydrogen bond interaction, and the core scaffold is a functionalized quinoline.
Caption: Synthetic route to a hypothetical kinase inhibitor.
Expected Characterization Data for the Final Product:
| Analysis Type | Expected Result |
| ¹H NMR | Signals corresponding to quinoline protons, pyrrole protons (triplets around 6.0 and 6.6 ppm), and the aliphatic propyl linker protons. A broad signal for the amide N-H proton. |
| ¹³C NMR | Aromatic carbons from both quinoline and pyrrole rings, aliphatic carbons of the propyl chain, and a characteristic amide carbonyl signal (~165-170 ppm). |
| Mass Spec (ESI+) | A prominent [M+H]⁺ ion corresponding to the calculated molecular weight of the final product. |
| FT-IR | Characteristic peaks for N-H stretching (amide, ~3300 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), and aromatic C-H stretching. |
Conclusion
This compound is a high-value building block for modern drug discovery. Its bifunctional nature—a biologically relevant pyrrole heterocycle and a synthetically versatile primary amine linker—provides a reliable and efficient means to construct novel molecular architectures. The protocols detailed herein represent standard, robust methods for its incorporation, enabling medicinal chemists to rapidly generate libraries of compounds for biological screening and to develop potent and selective therapeutic candidates.
References
-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S. and Sharma, P., 2015. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), pp.15233-15266. [Link][6]
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Ningbo Inno Pharmchem Co., Ltd. Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Pharmaffiliates. [Link][2]
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SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link][4]
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Martins, F., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(3), 695. [Link][5]
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Gomaa, A. M., & Ali, M. M. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Chemical and Pharmaceutical Research, 9(12), 1-20. [Link][1]
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Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link][11]
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University of Barcelona. (2019). Pharmaceuticals based on the Pyrrole Nucleus. Dipòsit Digital de la Universitat de Barcelona. [Link][12]
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CP Lab Safety. This compound, 95% Purity, C7H12N2, 1 gram. CP Lab Safety. [Link][8]
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Al-Mulla, A. (2017). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Mini-Reviews in Organic Chemistry, 14(1). [Link][13]
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Application Notes & Protocols: Strategic Functionalization of the Primary Amine in 3-(1H-Pyrrol-1-yl)propan-1-amine
Introduction: The Strategic Value of 3-(1H-Pyrrol-1-yl)propan-1-amine
This compound is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure is characterized by two key reactive centers: a five-membered aromatic pyrrole ring and a flexible propyl chain terminating in a primary amine.[1] This unique architecture makes it a versatile scaffold. The pyrrole moiety is a common motif in numerous biologically active compounds, while the primary amine serves as a crucial handle for introducing a diverse array of functional groups, enabling the systematic modification of a molecule's physicochemical and pharmacological properties.
The strategic importance of this compound lies in the chemoselective functionalization of its primary amine. While the pyrrole ring is susceptible to electrophilic substitution, the primary amine offers a more nucleophilic site, allowing for targeted modifications under controlled conditions.[3] This guide provides an in-depth exploration of three cornerstone reactions for derivatizing the primary amine: Amidation , Sulfonylation , and Reductive Amination . The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methodologies for their specific molecular targets.
Acylation: Forging the Robust Amide Bond
The amide bond is one of the most fundamental and prevalent linkages in medicinal chemistry, forming the backbone of peptides and a vast number of synthetic drugs.[4][] Its formation via acylation of the primary amine in this compound is a reliable strategy for building molecular complexity.
Causality of Method Selection
Two primary methods are presented, each suited for different scenarios:
-
Acyl Chloride Method (Schotten-Baumann Conditions): This classic method is ideal when the corresponding acyl chloride is stable and commercially available or easily synthesized.[6] The high reactivity of acyl chlorides ensures rapid and often high-yielding reactions. The key is to include a non-nucleophilic base to scavenge the hydrochloric acid byproduct, driving the reaction to completion.[7]
-
Carboxylic Acid Coupling Method: This is the most versatile approach, allowing for the direct use of a wide range of carboxylic acids. The reaction's success hinges on an in situ activation step where a coupling reagent converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[4][] Reagents like HATU or EDC are highly efficient, and additives such as HOBt are often included to suppress side reactions and minimize potential racemization in chiral substrates.[8]
Protocol 1A: Amidation via Acyl Chloride
This protocol describes the reaction of this compound with a generic acyl chloride in the presence of triethylamine.
Caption: Workflow for Schotten-Baumann Acylation.
Materials & Reagents:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Acyl Chloride (R-COCl) | 1.05-1.1 | Acylating Agent |
| Triethylamine (TEA) or Pyridine | 1.2-1.5 | HCl Scavenger/Base |
| Dichloromethane (DCM), Anhydrous | - | Solvent |
| 1M HCl (aq), Sat. NaHCO₃ (aq), Brine | - | Workup Solutions |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and dissolve in anhydrous DCM (~0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 equiv.) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 equiv.) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.
Protocol 1B: Amidation via EDC/HOBt Coupling
This protocol utilizes a common carbodiimide coupling agent, EDC, alongside HOBt.
Caption: Mechanism of EDC/HOBt Amide Coupling.
Materials & Reagents:
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid (R-COOH) | 1.0 | Acylating Agent |
| This compound | 1.1 | Starting Material |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 | Coupling Reagent |
| HOBt (Hydroxybenzotriazole) | 1.2 | Racemization Suppressant |
| Diisopropylethylamine (DIPEA) | 2.0 | Non-nucleophilic Base |
| Dimethylformamide (DMF), Anhydrous | - | Solvent |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.), EDC (1.2 equiv.), and HOBt (1.2 equiv.).
-
Solvent and Base: Dissolve the solids in anhydrous DMF (~0.2 M) and add DIPEA (2.0 equiv.). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Amine Addition: Add a solution of this compound (1.1 equiv.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water (3-5 times) to remove DMF and the water-soluble urea byproduct.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography.
Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously associated with the antibacterial sulfa drugs.[7] Its synthesis from a primary amine and a sulfonyl chloride is a highly reliable and well-established transformation.[9]
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride.[10] A base, typically pyridine, is essential. It serves not only to neutralize the HCl byproduct but can also act as a nucleophilic catalyst. A critical consideration is the potential for a second sulfonylation on the nitrogen of the newly formed sulfonamide, leading to a di-sulfonylated byproduct.[11] This is because the proton on the sulfonamide nitrogen is acidic and can be removed by the base, creating a nucleophilic anion.
Mitigation Strategy: To favor mono-sulfonylation, the sulfonyl chloride is added slowly to a cooled solution of the amine. This keeps the concentration of the electrophile low, ensuring it reacts with the more nucleophilic primary amine rather than the less reactive sulfonamide anion.[12]
Protocol 2: Sulfonamide Synthesis
This protocol details the reaction with a generic arylsulfonyl chloride.
Caption: Workflow for Sulfonamide Synthesis.
Materials & Reagents:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Sulfonyl Chloride (R-SO₂Cl) | 1.0-1.05 | Sulfonylating Agent |
| Pyridine, Anhydrous | 1.5-2.0 | Base and Catalyst |
| Dichloromethane (DCM), Anhydrous | - | Solvent |
| 2M HCl (aq), Brine | - | Workup Solutions |
| Anhydrous Na₂SO₄ | - | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DCM (~0.1 M).
-
Base Addition: Add anhydrous pyridine (2.0 equiv.) and stir the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the consumption of the starting amine by TLC.
-
Workup: Dilute the reaction with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer thoroughly with 2M HCl (to remove pyridine), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude sulfonamide can often be purified by recrystallization or, if necessary, by silica gel column chromatography.
Reductive Amination: N-Alkylation with Carbonyls
Reductive amination is a powerful and highly controlled method for synthesizing secondary or tertiary amines.[13][14] It avoids the over-alkylation problems common with direct alkylation using alkyl halides. The process involves two key transformations in a single pot: the formation of an imine (or iminium ion) from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.[15][16]
Causality of Reagent Selection
The success of a one-pot reductive amination relies on a reducing agent that is selective for the C=N double bond of the imine over the C=O double bond of the carbonyl starting material.[14]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for most applications. It is a mild and selective reducing agent that is effective under weakly acidic conditions, which also favor imine formation. It is less toxic and easier to handle than its cyanoborohydride counterpart.
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent that is highly selective for the iminium ion over the carbonyl group.[15] However, its use requires careful handling due to the potential release of toxic hydrogen cyanide gas, especially under acidic conditions.
Protocol 3: Reductive Amination with an Aldehyde
This protocol describes the N-alkylation using a generic aldehyde and STAB.
Caption: Key Stages of Reductive Amination.
Materials & Reagents:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Aldehyde or Ketone | 1.0-1.2 | Alkylating Agent |
| Sodium Triacetoxyborohydride (STAB) | 1.2-1.5 | Selective Reducing Agent |
| Acetic Acid (optional) | catalytic | Catalyst for Imine Formation |
| 1,2-Dichloroethane (DCE) or DCM | - | Solvent |
| Saturated NaHCO₃ (aq), Brine | - | Workup Solutions |
| Anhydrous MgSO₄ | - | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the carbonyl compound (1.1 equiv.).
-
Solvent: Dissolve the components in an appropriate solvent like DCE or DCM (~0.1 M). A small amount of acetic acid (0.1 equiv.) can be added to catalyze imine formation, particularly with less reactive ketones.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv.) to the mixture in portions over 5-10 minutes. Effervescence may be observed.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the more nonpolar product.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting secondary amine by silica gel column chromatography.
General Purification & Safety Considerations
Purification: Pyrrole-containing compounds can sometimes be sensitive to acid and air.[17] When performing column chromatography, it is often advisable to neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% TEA in ethyl acetate/hexanes) to prevent degradation of the product on the column. For non-polar impurities, distillation under reduced pressure can be an effective purification method for pyrrole derivatives.[18][19]
Safety:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[21][22] Pyrrole and many of the reagents are volatile and may be harmful if inhaled.[23]
-
Reagent Handling:
-
Acyl/Sulfonyl Chlorides: These are corrosive and moisture-sensitive. Handle with care and quench any excess reagent cautiously.
-
Coupling Reagents: Many coupling reagents are sensitizers. Avoid skin contact.
-
Hydride Reagents: STAB reacts with water to produce hydrogen gas; quench reactions carefully. NaBH₃CN can release toxic HCN gas in acidic conditions; all waste should be treated with bleach before disposal.
-
-
Ignition Sources: Pyrrole is a flammable liquid.[23] Ensure no open flames or spark sources are present during its handling.
References
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
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- JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test.
- JoVE. (2023).
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- Google Patents. (1996).
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019).
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Advanced Applications of 3-(1H-Pyrrol-1-YL)propan-1-amine in Polymer Chemistry: A Technical Guide
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(1H-Pyrrol-1-YL)propan-1-amine as a versatile monomer in polymer chemistry. This guide deviates from rigid templates to offer a comprehensive narrative grounded in scientific expertise, covering synthesis, polymerization, and diverse applications of the resulting functional polymers.
Introduction: The Strategic Advantage of a Bifunctional Monomer
This compound is a bifunctional molecule featuring a polymerizable pyrrole ring and a reactive primary amine group. This unique structure makes it a valuable building block for the synthesis of functional polymers with tailored properties. The pyrrole moiety allows for the formation of conductive polymers through electropolymerization or chemical oxidation, while the primary amine serves as a versatile handle for post-polymerization modification, enabling the covalent attachment of biomolecules, fluorophores, or other functional groups. This dual functionality opens up a wide range of applications, particularly in the biomedical field, where the combination of electrical conductivity and biological activity is highly sought after.
Part 1: Synthesis of the Monomer: this compound
A reliable synthesis of this compound is crucial for its application in polymer chemistry. A common and effective method is the reduction of 1-(2-cyanoethyl)pyrrole.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Materials:
-
1-(2-cyanoethyl)pyrrole
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure (using LiAlH₄):
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF in the flask. Cool the suspension to 0°C using an ice bath.
-
Precursor Addition: Dissolve 1-(2-cyanoethyl)pyrrole in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The reaction is exothermic, so maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Workup: Filter the resulting precipitate and wash it with THF. Combine the filtrate and the washings.
-
Extraction: Remove the THF under reduced pressure. Dissolve the residue in diethyl ether and wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography to yield a colorless to pale yellow liquid or solid.[1]
Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle it with extreme care under an inert atmosphere and away from moisture.
Part 2: Polymerization Methodologies
The pyrrole moiety of this compound allows for polymerization through both electrochemical and chemical oxidative methods, leading to the formation of conductive polypyrrole derivatives.
Electropolymerization: Precision Thin Film Deposition
Electropolymerization is an ideal method for creating thin, uniform, and adherent polymer films on conductive substrates. The properties of the resulting film can be precisely controlled by tuning the electrochemical parameters.
Experimental Setup:
-
Three-electrode cell:
-
Working Electrode: Indium tin oxide (ITO) coated glass, platinum, or gold electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
-
Potentiostat/Galvanostat
-
Electrolyte Solution: Anhydrous acetonitrile or propylene carbonate containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄)).
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.
-
Monomer Solution: Add this compound to the electrolyte solution to a final concentration of 0.1 M.
-
Deoxygenation: Purge the solution with nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electropolymerization: Immerse the three electrodes in the solution. Polymerization can be carried out using either:
-
Potentiostatic Method: Apply a constant potential (e.g., +1.0 V vs. SCE) to the working electrode. The polymerization time will determine the film thickness.
-
Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between a lower limit (e.g., -0.5 V) and an upper limit (e.g., +1.2 V) at a specific scan rate (e.g., 50 mV/s). The number of cycles will control the film thickness.
-
-
Washing: After polymerization, gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the film under a stream of nitrogen or in a vacuum oven at a low temperature.
Workflow for Electropolymerization:
Caption: Workflow for the electropolymerization of this compound.
Chemical Oxidative Polymerization: Scalable Powder Synthesis
Chemical oxidative polymerization is a straightforward method for producing larger quantities of the polymer in powder form. This is particularly useful for applications where the polymer is to be processed into pellets, composites, or dispersions.
Materials:
-
This compound
-
Oxidizing agent: Ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈)
-
Solvent: Deionized water, methanol, or chloroform
-
Dopant (optional): A protonic acid such as hydrochloric acid (HCl) or a sulfonic acid.
Procedure:
-
Monomer Solution: Dissolve this compound in the chosen solvent in a beaker or flask with vigorous stirring. If a dopant is used, it should be added to this solution.
-
Oxidant Solution: Separately, dissolve the oxidizing agent in the same solvent. A typical molar ratio of oxidant to monomer is 2.25:1 for FeCl₃.
-
Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution at a controlled temperature (often at 0-5°C to manage the exothermicity of the reaction). A dark precipitate of the polymer will form immediately.
-
Reaction Time: Continue stirring for several hours (e.g., 2-24 hours) at the chosen temperature to ensure complete polymerization.
-
Isolation: Collect the polymer precipitate by filtration.
-
Washing: Wash the polymer powder extensively with the solvent to remove the oxidant, unreacted monomer, and oligomers. Further washing with other solvents like methanol or acetone may be necessary to remove impurities.
-
Drying: Dry the polymer powder in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Reaction Mechanism Overview:
Caption: Simplified mechanism of chemical oxidative polymerization of pyrrole.
Part 3: Application Notes
The unique properties of polymers derived from this compound make them suitable for a variety of advanced applications.
Biomedical Applications
The combination of electrical conductivity and the presence of primary amine groups for bio-functionalization makes these polymers highly attractive for biomedical applications.[1][2]
-
Tissue Engineering: The amine-functionalized polypyrrole surface can promote cell adhesion and proliferation.[1][2] The positive charge of the protonated amine groups at physiological pH can mimic the extracellular matrix, providing a favorable environment for cell attachment.[1] The electrical conductivity of the polymer can be utilized to provide electrical stimulation to cells, which has been shown to enhance nerve regeneration and differentiation of certain cell types.[1]
-
Drug Delivery: The porous structure of the polymer can be used to load drugs, which can then be released in a controlled manner.[3] The release can be triggered by changes in pH or by applying an electrical stimulus, which alters the oxidation state and conformation of the polymer chains.[3]
-
Biosensors: The primary amine groups provide convenient sites for the covalent immobilization of enzymes, antibodies, or DNA probes.[4] The conductive nature of the polymer allows for efficient electron transfer between the immobilized biomolecule and the electrode surface, enabling the development of sensitive and selective biosensors.
Anticorrosive Coatings
Conductive polymers like polypyrrole can provide effective corrosion protection for metals. When used as a coating or as an additive in paints, amine-functionalized polypyrrole can act as a physical barrier and also induce the formation of a passive oxide layer on the metal surface, thereby inhibiting corrosion.[5][6] The amine groups can improve the adhesion of the coating to the metal substrate.[5]
Surface Modification
Polymers of this compound can be used to modify the surface properties of various materials. Coating a surface with this polymer can increase its hydrophilicity due to the presence of the polar amine groups.[2] These amine groups can also be used as reactive sites for further surface functionalization, for example, by grafting other polymers or attaching specific molecules to tailor the surface for a particular application.[3][7]
Part 4: Data Presentation
The properties of polymers derived from this compound can be tailored by controlling the polymerization conditions.
Table 1: Typical Properties of Amine-Functionalized Polypyrrole
| Property | Typical Value/Range | Significance |
| Electrical Conductivity | 10⁻⁴ - 10¹ S/cm | Dependent on doping level and polymerization method. Crucial for electronic and sensing applications. |
| Surface Wettability (Water Contact Angle) | 60° - 80° | More hydrophilic than unsubstituted polypyrrole, which is beneficial for biocompatibility.[2] |
| Thermal Stability | Stable up to ~250°C | Adequate for most biomedical and electronic applications. |
| Electrochemical Activity | Reversible redox behavior | Enables applications in sensors, actuators, and controlled drug release. |
Part 5: Conclusion and Future Outlook
This compound is a highly valuable monomer for the development of advanced functional polymers. Its unique combination of a polymerizable pyrrole ring and a reactive primary amine group provides a powerful platform for creating materials with tailored electrical, chemical, and biological properties. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile building block in areas ranging from regenerative medicine to smart coatings. Future research will likely focus on the development of more complex polymer architectures, such as block copolymers and nanocomposites, to further enhance the performance and expand the application scope of these promising materials.
References
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Lee, J. W., Serna, F., Nickels, J. D., & Schmidt, C. E. (2015). Amine-functionalized polypyrrole: Inherently cell adhesive conducting polymer. Journal of Biomedical Materials Research Part A, 103(6), 2123-2133. [Link]
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Lee, J. W., Serna, F., Nickels, J., & Schmidt, C. (2014). Amine-functionalized polypyrrole: Inherently cell adhesive conducting polymer. Journal of biomedical materials research. Part A, 103(6), 2123–2133. [Link]
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Nickels, J., Serna, F., Lee, J., & Schmidt, C. (2006). Carboxyl Functionalized Polypyrrole for Surface Modification in Tissue Engineering. Abstracts of the Society for Biomaterials Annual Meeting. [Link]
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de Sá, A. C. C., de Oliveira, A. C., da Silva, A. C. R., de Matos, R. A. C., & de Freitas, R. P. (2022). Controlled Release of Perillyl Alcohol via pH-Responsive Chitosan-Polypyrrole Nanocarriers. Pharmaceutics, 14(11), 2489. [Link]
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Bober, P., et al. (2021). Method for in situ polypyrrole coating, and the example of its use for functionalization of polyurethane anisotropic electrospun mats. RSC Advances, 11(28), 17169-17180. [Link]
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Armelin, E., et al. (2008). Corrosion protection with polyaniline and polypyrrole as anticorrosive additives for epoxy paint. Corrosion Science, 50(3), 721-728. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2023). A Review of Recent Modification, Optimization, and Functionalization Methods for Organic Anticorrosive Coatings. Coatings, 13(12), 2035. [Link]
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Application Notes & Protocols: Strategic Derivatization of 3-(1H-Pyrrol-1-yl)propan-1-amine for High-Throughput Biological Screening
Abstract
This guide provides a comprehensive framework for the chemical derivatization of 3-(1H-pyrrol-1-yl)propan-1-amine, a versatile building block for constructing small molecule libraries aimed at biological screening. The pyrrole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[1][2][3] By leveraging the reactivity of the terminal primary amine, a diverse array of analogs can be rapidly synthesized to explore structure-activity relationships (SAR) and identify novel bioactive agents.[4] We present detailed, field-proven protocols for three robust derivatization strategies: N-acylation, reductive amination, and the Ugi four-component reaction. Each protocol is accompanied by an explanation of the underlying chemical principles, purification strategies, and characterization requirements, ensuring a self-validating workflow from synthesis to screening.
Introduction: The Strategic Value of the Pyrrole Scaffold
The pyrrole ring is a five-membered aromatic heterocycle that serves as a cornerstone in the architecture of many biologically active molecules.[2][5] Its presence in compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties underscores its importance as a pharmacophore.[1][6] The starting material, this compound, offers an ideal entry point for library synthesis. It features the stable, electron-rich pyrrole ring coupled with a flexible alkyl chain terminating in a highly reactive primary amine. This primary amine is the key handle for diversification, allowing for the introduction of a wide range of functional groups and physicochemical properties.
The objective of derivatization is to systematically modify the parent structure to generate a library of related compounds.[7] This library can then be subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit a desired biological activity.[4][8] The subsequent analysis of these hits provides crucial insights into the SAR, guiding the optimization of lead compounds in drug discovery.
Caption: Overall workflow from scaffold to biological insights.
Core Derivatization Protocols
The choice of derivatization strategy depends on the desired chemical space to be explored. The following protocols are robust, scalable, and suitable for generating libraries in a parallel synthesis format.
Protocol I: N-Acylation for Amide Library Synthesis
Causality & Rationale: Amide bond formation is one of the most reliable and frequently used reactions in medicinal chemistry.[9][10] It introduces a planar, hydrogen-bond-donating and -accepting group that can significantly influence molecular recognition and cell permeability. This protocol describes two common methods: reaction with an acyl chloride and a modern peptide coupling agent-mediated reaction.
Method A: Acyl Chloride Acylation (Schotten-Baumann Conditions)
This is a classic, cost-effective method for reacting amines with readily available acyl chlorides.[11] A base is required to neutralize the HCl byproduct.[12]
-
Step 1: Reagent Preparation. In a clean, dry vial, dissolve this compound (1.0 eq, e.g., 50 mg) in anhydrous dichloromethane (DCM, 2 mL). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). Cool the solution to 0 °C in an ice bath.
-
Step 2: Acyl Chloride Addition. In a separate vial, dissolve the desired acyl chloride (1.1 eq) in anhydrous DCM (1 mL). Add this solution dropwise to the stirred amine solution over 5 minutes.
-
Step 3: Reaction. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Step 4: Workup. Quench the reaction by adding 2 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 mL), saturated NaHCO₃ solution (2 mL), and brine (2 mL).
-
Step 5: Isolation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
Method B: Carboxylic Acid Coupling (EDC/HOBt)
This method is ideal for coupling carboxylic acids directly, avoiding the need to synthesize acyl chlorides. It is milder and suitable for more sensitive substrates. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine.[11][13]
-
Step 1: Acid Activation. In a vial, dissolve the desired carboxylic acid (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, 2 mL). Add EDC hydrochloride (1.2 eq) and stir the mixture at room temperature for 15-20 minutes.
-
Step 2: Amine Addition. Add a solution of this compound (1.0 eq) in DMF (1 mL) to the activated acid mixture.
-
Step 3: Reaction. Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Step 4: Workup. Dilute the reaction mixture with ethyl acetate (10 mL) and wash sequentially with 5% citric acid solution (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (5 mL).
-
Step 5: Isolation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product may require purification to remove urea byproducts.
| Building Block Example | Method | Typical Yield (%) | Notes |
| Benzoyl chloride | A | 85-95% | Fast reaction, crystalline product often precipitates. |
| 4-Bromobutyryl chloride | A | 70-85% | Product is an intermediate for further cyclization.[12] |
| Phenylacetic acid | B | 75-90% | EDC/HOBt is efficient for non-hindered acids. |
| 2-Thiophenecarboxylic acid | B | 80-92% | Tolerates heterocyclic building blocks well. |
Protocol II: Reductive Amination for Secondary Amine Synthesis
Causality & Rationale: Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[14][15] This two-step, one-pot process first forms an imine intermediate, which is then immediately reduced to the more stable secondary amine. This strategy introduces significant structural diversity, particularly in the steric and electronic properties around the nitrogen atom. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions.[14]
-
Step 1: Reagent Preparation. To a vial containing a stir bar, add the aldehyde or ketone (1.1 eq) and this compound (1.0 eq, e.g., 50 mg).
-
Step 2: Solvent Addition. Add an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (3 mL). Stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.
-
Step 3: Reducing Agent Addition. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Step 4: Reaction. Stir the reaction mixture at room temperature for 4-24 hours. Monitor completion by LC-MS.
-
Step 5: Workup. Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (3 mL). Stir for 15 minutes until gas evolution ceases.
-
Step 6: Isolation. Extract the aqueous mixture with DCM (3 x 5 mL). Combine the organic layers, wash with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
| Carbonyl Partner | Expected Product | Typical Yield (%) | Notes |
| Benzaldehyde | N-benzyl derivative | 80-95% | Clean reaction, often requires minimal purification. |
| Cyclohexanone | N-cyclohexyl derivative | 75-90% | Applicable to both aldehydes and ketones.[14] |
| 4-Pyridinecarboxaldehyde | N-(pyridin-4-ylmethyl) | 70-85% | Introduces a basic nitrogen for altered solubility. |
Protocol III: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Synthesis
Causality & Rationale: The Ugi reaction is a cornerstone of multicomponent reactions (MCRs), enabling the one-pot synthesis of complex α-acylamino amides from four simple starting materials: an amine, a carbonyl, a carboxylic acid, and an isocyanide.[16][17] Its exceptional atom economy and ability to rapidly generate high levels of molecular diversity make it ideal for library synthesis in drug discovery.[18][19] The reaction proceeds through a series of reversible steps, driven to completion by an irreversible Mumm rearrangement.[17]
-
Step 1: Reagent Preparation. In a vial, combine this compound (1.0 eq, e.g., 50 mg), an aldehyde or ketone (1.0 eq), and a carboxylic acid (1.0 eq).
-
Step 2: Solvent Addition. Add a polar, aprotic solvent such as methanol (MeOH) or trifluoroethanol (TFE) (2 mL). Stir the mixture at room temperature.
-
Step 3: Isocyanide Addition. Add the isocyanide component (1.0 eq) to the stirred solution. The reaction is often exothermic.
-
Step 4: Reaction. Seal the vial and stir the reaction at room temperature for 24-48 hours. Monitor progress by LC-MS.
-
Step 5: Isolation. Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by direct precipitation or column chromatography.
Caption: Simplified Ugi four-component reaction pathway.
Purification and Structural Validation
Trustworthiness through Verification: Every synthesized derivative must be rigorously purified and characterized to ensure that the biological data generated is reliable. Impurities can lead to false positives or negatives in screening assays.
Purification
-
Column Chromatography: This is the most common method for purifying small molecule libraries. For basic amine products from reductive amination, using amine-functionalized silica gel or adding a small amount of triethylamine (~1%) to the eluent can prevent tailing and improve separation.[20]
-
Acid-Base Extraction: For amine-containing products, an acid wash (e.g., 1 M HCl) can extract the basic product into the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified amine.[21][22] This is a highly effective, scalable purification technique.[23][24]
-
Preparative HPLC: For high-purity samples required for follow-up studies, reverse-phase preparative HPLC is the method of choice.
Characterization
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming that the desired reaction has occurred. High-resolution MS (HRMS) can confirm the elemental composition.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information. ¹H NMR is used to confirm the presence of key structural motifs and the successful incorporation of new building blocks.[25][26][27] For novel compounds, 2D NMR experiments (e.g., COSY, HSQC) may be necessary for full structural elucidation.[28]
Library Preparation for High-Throughput Screening
Once a library of purified and characterized compounds is generated, it must be prepared for biological testing.
-
Solubilization: Each compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Plating: The stock solutions are then robotically dispensed into multi-well plates (commonly 384-well format) to create master plates.[8][29]
-
Screening: From the master plates, daughter plates are created at the final assay concentration (e.g., 10 µM) for use in the HTS campaign.[29] The performance of the assay is monitored using statistical metrics like the Z'-factor to ensure reliability.[29]
Conclusion
The derivatization of this compound via N-acylation, reductive amination, and the Ugi reaction provides a powerful and efficient platform for generating diverse small molecule libraries. The protocols outlined herein are robust and adaptable for drug discovery and chemical biology applications. By adhering to rigorous purification and characterization standards, researchers can ensure the integrity of their compound collections, leading to high-quality screening data and a greater probability of discovering novel, biologically active molecules.
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.[Link]
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High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.[Link]
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High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment.[Link]
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A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications.[Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.[Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health (NIH).[Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.[Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH).[Link]
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The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed Central.[Link]
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A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate.[Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC.[Link]
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Amide Synthesis. Fisher Scientific.[Link]
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Trichloroacetic acid fueled practical amine purifications. PubMed Central.[Link]
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Coupling Reagents. Aapptec Peptides.[Link]
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Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.[Link]
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Is there an easy way to purify organic amines? Biotage.[Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
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Mild and Useful Method for N-Acylation of Amines. ResearchGate.[Link]
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Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing.[Link]
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Ugi Reaction. Organic Chemistry Portal.[Link]
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Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
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Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry.[Link]
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Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate.[Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central.[Link]
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High-Resolution NMR for Complex Molecule Analysis. Creative Biostructure.[Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
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Ugi Reaction. YouTube.[Link]
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NMR characterization of small and large molecules. ResolveMass Laboratories Inc.[Link]
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NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central.[Link]
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The Linchpin of Innovation: A Senior Application Scientist's Guide to Linkers in Bioconjugation
For: Researchers, scientists, and drug development professionals engaged in the pioneering work of creating next-generation bioconjugates.
Abstract
In the intricate world of bioconjugation, the linker is far more than a simple bridge. It is the central nervous system of the conjugate, a meticulously engineered component that dictates the stability, solubility, pharmacokinetics, and ultimately, the therapeutic success of advanced biologics like Antibody-Drug Conjugates (ADCs).[1][2] This guide eschews a one-size-fits-all approach, instead offering a deep dive into the causality behind experimental choices in linker technology. We will explore the strategic selection of linkers, provide detailed, field-proven protocols for their use, and equip you with the knowledge to troubleshoot and innovate in your own research.
The Strategic Imperative: Choosing Your Linker
The selection of a linker is a critical decision point in the design of any bioconjugate.[3] It is a choice that reverberates through the entire development pipeline, influencing everything from manufacturing consistency to clinical efficacy. The fundamental decision lies between two major classes: cleavable and non-cleavable linkers.[4]
Cleavable Linkers: The Key to Controlled Release
Cleavable linkers are designed to be stable in systemic circulation but to break apart and release their payload under specific physiological triggers within the target cell or its microenvironment.[5][6] This targeted release mechanism is a cornerstone of modern ADC design.
-
Enzyme-Cleavable Linkers: These often incorporate a peptide sequence, such as the popular Valine-Citrulline (Val-Cit) motif, which is recognized and cleaved by lysosomal proteases like Cathepsin B that are often overexpressed in tumor cells.[6]
-
pH-Sensitive (Acid-Labile) Linkers: Hydrazone linkers are a prime example, engineered to hydrolyze and release their payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][6][7][][9]
-
Redox-Responsive Linkers: These linkers typically contain a disulfide bond that is selectively cleaved in the highly reducing intracellular environment, which has a much higher concentration of glutathione than the bloodstream.[6][]
The choice of a cleavable linker can also enable the "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a significant advantage in treating heterogeneous tumors.[4]
Non-Cleavable Linkers: The Bastions of Stability
In contrast, non-cleavable linkers form a stable bond between the biomolecule and the payload. Payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[4][5] This approach generally leads to higher plasma stability and a wider therapeutic window, minimizing the risk of premature payload release and associated off-target toxicity.[4] A widely used example is the thioether linkage formed using the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker.[10][11][12][13]
The Influence of Linker Composition: Beyond Cleavability
The chemical composition of the linker itself plays a pivotal role in the overall properties of the bioconjugate.
-
Polyethylene Glycol (PEG) Linkers: The incorporation of PEG chains, a process known as PEGylation, is a powerful strategy to enhance the solubility and stability of bioconjugates.[1] PEG linkers can be linear or branched, with branched structures offering a greater hydrodynamic radius and superior shielding effects, which can lead to a longer in-vivo half-life and reduced immunogenicity.[14]
-
Hydrophilicity and Hydrophobicity: The hydrophobicity of many payloads can lead to aggregation and poor pharmacokinetics.[1] Hydrophilic linkers can mitigate these issues, improving the biophysical properties of the final conjugate.[1]
Core Bioconjugation Protocols: A Practical Guide
The following protocols are presented as a starting point for common bioconjugation strategies. As a senior application scientist, I stress the importance of empirical optimization for each unique biomolecule and payload combination.
Amine-Reactive Conjugation via NHS Esters
This is one of the most common methods for conjugating to primary amines found in lysine residues and the N-terminus of proteins.
Protocol 1: General NHS-Ester Labeling of a Protein
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS-ester functionalized molecule (e.g., dye, drug)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. Common additives like Tris or glycine will compete with the desired reaction.[15]
-
Prepare NHS-Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[16]
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS-ester stock solution to the protein solution while gently stirring.[16] The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[]
-
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
Thiol-Reactive Conjugation via Maleimide Chemistry
This method offers high selectivity for the sulfhydryl groups of cysteine residues.
Protocol 2: Two-Step Antibody Conjugation using SMCC
This protocol is a classic example of creating a non-cleavable ADC.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC (dissolved in DMSO or DMF)
-
Thiol-containing payload
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Modification with SMCC:
-
Removal of Excess SMCC: Immediately remove unreacted SMCC using a desalting column equilibrated with the reaction buffer.[11]
-
Conjugation with Thiol-Containing Payload:
-
Immediately add the thiol-containing payload to the purified maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[13]
-
-
Purification: Purify the ADC from unreacted payload and other byproducts using size-exclusion chromatography or dialysis.
Bioorthogonal Ligation via Click Chemistry
Click chemistry offers a highly specific and efficient way to perform bioconjugation, even in complex biological mixtures.[18]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized biomolecule
-
Azide-functionalized payload
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-binding ligand (e.g., THPTA)
-
Reaction Buffer (e.g., triethylammonium acetate buffer, pH 7.0)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-biomolecule in the reaction buffer.
-
Dissolve the azide-payload in DMSO.
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.
-
-
Complex Formation: Mix CuSO4 and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[19]
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-biomolecule and the azide-payload.
-
Add the pre-mixed Cu(I)/THPTA complex.
-
Initiate the reaction by adding the sodium ascorbate solution.[19]
-
Incubate for 1-12 hours at room temperature.
-
-
Purification: Purify the conjugate using a method appropriate for your biomolecule (e.g., chromatography, precipitation).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative to CuAAC, making it highly suitable for in-vivo applications.[][21][22] The protocol is similar to CuAAC but omits the copper sulfate, reducing agent, and ligand. The reaction is driven by the inherent strain of a cyclooctyne reaction partner.[]
Data-Driven Decisions: Comparative Analysis of Linkers
The choice of linker should be guided by empirical data. The following table provides a comparative overview of common linker types.
| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | Key Advantages | Key Disadvantages |
| Non-Cleavable (e.g., SMCC) | Proteolytic degradation | High | No | High stability, wider therapeutic window.[4] | Payload activity may be affected by the attached amino acid residue. |
| Hydrazone | Acid hydrolysis | Moderate | Yes | pH-sensitive release in acidic endosomes/lysosomes.[7] | Potential for premature release in acidic microenvironments.[5] |
| Disulfide | Reduction | Moderate to High | Yes | Selective cleavage in the reducing intracellular environment. | Can be susceptible to exchange reactions in plasma. |
| Peptide (e.g., Val-Cit) | Enzymatic cleavage | High | Yes | High specificity for lysosomal proteases. | Susceptible to drug resistance mechanisms that alter protease expression. |
Visualizing the Process: Experimental Workflows
To aid in the conceptualization of these complex processes, the following diagrams illustrate the key workflows.
Caption: Workflow for a two-step antibody-drug conjugation using an SMCC linker.
Caption: Contrasting mechanisms of payload release for cleavable and non-cleavable linkers.
Quality Control: Characterization of Bioconjugates
Thorough analytical characterization is paramount to ensure the quality, safety, and efficacy of your bioconjugate.[23]
| Analytical Technique | Parameter Measured | Purpose |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | A simple method for determining the average DAR, provided the drug has a distinct chromophore.[24] |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution | Separates species with different numbers of conjugated payloads, providing information on the heterogeneity of the sample.[24] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | DAR and purity | Can be used to determine DAR and assess the purity of the conjugate. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | DAR, conjugation sites, and integrity | Provides detailed information on the molecular weight of the conjugate, allowing for precise DAR determination and identification of conjugation sites.[] |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation | Assesses the presence of high molecular weight aggregates or low molecular weight fragments. |
| Capillary Electrophoresis | Purity and heterogeneity | A high-resolution technique for assessing the charge and size heterogeneity of the bioconjugate. |
Troubleshooting Common Linker-Related Issues
Even with the most robust protocols, challenges can arise. Here are some common issues and their potential solutions:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | - Inactive reagents (hydrolyzed linker) | - Use fresh, high-quality reagents and store them properly.[15] |
| - Interfering substances in the buffer (e.g., Tris, glycine) | - Perform buffer exchange into an appropriate reaction buffer.[15] | |
| - Incorrect pH of the reaction buffer | - Optimize the pH for the specific conjugation chemistry. | |
| - Insufficient molar excess of the linker/payload | - Empirically determine the optimal molar ratio. | |
| Precipitation/Aggregation of the Conjugate | - High hydrophobicity of the payload/linker | - Incorporate a hydrophilic linker (e.g., PEG). |
| - High Drug-to-Antibody Ratio (DAR) | - Reduce the molar excess of the linker/payload during conjugation. | |
| - Inappropriate buffer conditions | - Screen different buffer compositions and pH values. | |
| Premature Payload Release | - Linker instability in plasma | - Select a more stable linker (e.g., non-cleavable or a more stable cleavable linker). |
| - Off-target cleavage of the linker | - Redesign the linker to be more specific to the target environment. | |
| Inconsistent Batch-to-Batch Results | - Variability in reagent quality | - Qualify all reagents before use. |
| - Poor control over reaction parameters (time, temp, pH) | - Standardize and tightly control all reaction conditions.[26] | |
| - Heterogeneity of the starting biomolecule | - Ensure the purity and homogeneity of the starting materials. |
Conclusion: The Future is Linked
The linker is a dynamic and critical component in the design of sophisticated bioconjugates. As our understanding of the intricate interplay between the linker, the biological target, and the payload deepens, we will see the emergence of even more intelligent linker technologies. These will include multi-functional linkers capable of carrying multiple payloads, linkers that respond to a combination of stimuli for enhanced specificity, and linkers that are designed for site-specific conjugation to produce truly homogeneous biotherapeutics. As researchers and drug developers, a profound understanding of the principles and practices outlined in this guide will be instrumental in harnessing the full potential of bioconjugation to create the transformative therapies of tomorrow.
References
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Retrieved from [Link]
-
Current Protocols in Chemical Biology. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
AxisPharm. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]
- Presolski, S. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
-
kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]
-
LifeTein. (2018, March 20). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. Retrieved from [Link]
-
Xu, K., Liu, L., & Saad, O. M. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Pharmaceutics, 14(10), 2029. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Strop, P., Liu, S. H., Dorywalska, M., Delaria, K., Dushin, R. G., Tran, T. T., Ho, W. H., Farias, S., Casas, M. G., Abdiche, Y., Zhou, D., Chandrasekaran, R., Samain, C., Loo, C., Rossi, A., Rickert, M., Krimm, S., Wong, T., & Chin, S. M. (2013). Antibody drug conjugates: design and selection of linker, payload and conjugation chemistry. mAbs, 5(5), 699–717. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
Kularatne, S. A., Deshmukh, V., Ma, J., & He, J. (2017). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Bioconjugate chemistry, 28(7), 1843–1852. [Link]
-
Creative Biolabs. (2021, July 8). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Retrieved from [Link]
-
Matsuda, Y., & Mendelsohn, B. A. (2021). Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates. Chemical & pharmaceutical bulletin, 69(10), 976–983. [Link]
- Du, L., & Kolis, T. M. (2017). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis.
-
Hughes, S. J., Al-Ameed, T., Young, L. C., & Jones, A. T. (2018). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate chemistry, 29(4), 1342–1349. [Link]
-
Bio-Synthesis. (2025, March 25). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Retrieved from [Link]
- Vandegriff, K. D., Malavalli, A., Wooldridge, J., Lohman, J., & Jia, Y. (2011). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 9(22), 7675-7682.
-
American Pharmaceutical Review. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]
-
Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International journal of molecular sciences, 17(4), 561. [Link]
-
Pan, L., He, J., & Liu, J. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Acta pharmaceutica Sinica. B, 6(5), 398–405. [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. njbio.com [njbio.com]
- 10. proteochem.com [proteochem.com]
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- 18. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
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- 21. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 22. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 24. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 26. aboligo.com [aboligo.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-(1H-Pyrrol-1-YL)propan-1-amine
Introduction: The Strategic Value of 3-(1H-Pyrrol-1-yl)propan-1-amine in Heterocyclic Synthesis
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Fused pyrrole heterocycles, such as pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]pyrimidines, are of particular interest as they often exhibit enhanced pharmacological profiles due to their rigid, polycyclic structures.[3] this compound is a versatile and highly valuable starting material for the construction of these and other novel heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic pyrrole ring and a primary amine, allows for a variety of intramolecular cyclization strategies, leading to diverse and complex molecular architectures.
This guide provides detailed application notes and protocols for the synthesis of two important classes of fused heterocyclic compounds—tetrahydropyrrolo[1,2-a]pyrazines and dihydropyrrolo[1,2-a]pyrimidines—utilizing this compound as the key building block. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to explore novel chemical space.
Part 1: Synthesis of Tetrahydropyrrolo[1,2-a]pyrazines via a Pictet-Spengler Type Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[1][2][4][5] In the case of this compound, the pyrrole ring serves as the nucleophilic "aryl" component, enabling an analogous intramolecular cyclization. This approach provides a direct and efficient route to the tetrahydropyrrolo[1,2-a]pyrazine core structure.
Causality Behind Experimental Choices
The choice of a Pictet-Spengler type reaction is predicated on the inherent reactivity of the starting material. The primary amine readily condenses with an aldehyde to form a Schiff base, which upon protonation, generates a highly electrophilic iminium ion. The electron-rich pyrrole ring, particularly at the C2 position, acts as an intramolecular nucleophile, attacking the iminium ion to forge the new carbon-carbon bond and complete the cyclization.
The selection of the acid catalyst is critical. Protic acids like trifluoroacetic acid (TFA) or mineral acids (e.g., HCl) are commonly employed to facilitate both the imine formation and the subsequent cyclization by activating the carbonyl group and protonating the imine nitrogen. The choice of solvent is also important; aprotic solvents such as dichloromethane (DCM) or acetonitrile are often preferred to avoid competing reactions with the solvent.
Experimental Workflow
Caption: Workflow for the Pictet-Spengler type synthesis of tetrahydropyrrolo[1,2-a]pyrazines.
Detailed Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of this compound (1.24 g, 10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere, add benzaldehyde (1.17 g, 11 mmol).
-
Cool the mixture to 0 °C in an ice bath and slowly add trifluoroacetic acid (1.71 g, 1.15 mL, 15 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Data Presentation:
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | 75-85 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | 80-90 |
| 3 | Formaldehyde | 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine | 65-75 |
| 4 | Acetone | 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | 60-70 |
Part 2: Synthesis of Dihydropyrrolo[1,2-a]pyrimidines via Condensation with β-Dicarbonyl Compounds
The synthesis of dihydropyrrolo[1,2-a]pyrimidines from this compound can be achieved through a condensation reaction with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound. This reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the fused pyrimidine ring.
Causality Behind Experimental Choices
This synthetic strategy leverages the nucleophilicity of the primary amine to initiate a reaction with one of the carbonyl groups of the β-dicarbonyl compound, forming an enamine intermediate. The choice of a β-dicarbonyl compound provides the necessary three-carbon fragment to form the six-membered pyrimidine ring. The subsequent intramolecular cyclization is driven by the attack of the pyrrole nitrogen onto the second carbonyl group, followed by dehydration to yield the dihydropyrrolo[1,2-a]pyrimidine.
The reaction is typically carried out under acidic or basic conditions to catalyze the condensation and cyclization steps. Acid catalysis can activate the carbonyl groups towards nucleophilic attack, while basic conditions can facilitate the formation of the enamine intermediate. The choice of catalyst and reaction conditions can influence the reaction rate and yield. The use of a Dean-Stark apparatus to remove water can drive the equilibrium towards product formation.
Reaction Mechanism Visualization
Caption: Mechanism for the synthesis of dihydropyrrolo[1,2-a]pyrimidines.
Detailed Protocol: Synthesis of 2,4-Dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.24 g, 10 mmol), acetylacetone (1.10 g, 11 mmol), and a catalytic amount of p-toluenesulfonic acid (approx. 50 mg) in toluene (50 mL).
-
Heat the mixture to reflux and continue heating for 6-12 hours, collecting the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine.
Data Presentation:
| Entry | β-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Acetylacetone | 2,4-Dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine | 65-75 |
| 2 | Ethyl acetoacetate | 2-Methyl-4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[1,2-a]pyrimidine | 60-70 |
| 3 | Diethyl malonate | 2,4-Dioxo-1,2,3,4,7,8-hexahydro-6H-pyrrolo[1,2-a]pyrimidine | 55-65 |
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of novel fused heterocyclic compounds. The protocols detailed in this application note for the synthesis of tetrahydropyrrolo[1,2-a]pyrazines and dihydropyrrolo[1,2-a]pyrimidines highlight two distinct and powerful strategies for leveraging the unique reactivity of this starting material. These methodologies provide a gateway for the exploration of new chemical entities with potential applications in drug discovery and materials science. The adaptability of these reactions to a variety of aldehydes, ketones, and β-dicarbonyl compounds allows for the generation of diverse libraries of novel heterocyclic compounds for further investigation.
References
-
Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]
-
Török, M., et al. (2017). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules, 22(4), 626. [Link]
-
Vitaku, E., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112849. [Link]
-
Wikipedia contributors. (2023, December 27). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler Reaction. Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bu.edu.eg [bu.edu.eg]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
Application Notes and Protocols for the Development of Corrosion Inhibitors
This guide provides a comprehensive overview of the essential techniques and protocols for the screening, characterization, and development of corrosion inhibitors. It is designed for researchers and scientists in materials science, chemistry, and drug development who are engaged in the critical task of mitigating corrosion. This document moves beyond simple procedural lists to explain the underlying principles and the rationale behind experimental choices, ensuring a robust and scientifically sound approach to inhibitor development.
Section 1: The Foundational Principles of Corrosion Inhibition
Corrosion is an electrochemical process involving the degradation of a material, typically a metal, due to its reaction with the environment. The process occurs at the interface between the metal and an electrolyte, involving anodic (oxidation) and cathodic (reduction) reactions. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.
The primary mechanisms of inhibition include:
-
Adsorption: The inhibitor molecules adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive species. This is the most common mechanism for organic inhibitors.
-
Passivation: Anodic inhibitors, also known as passivators, cause a large anodic shift in potential, forcing the metallic surface into the passivation range and forming a thin, protective oxide layer.
-
Precipitation: Cathodic inhibitors react with corrosive species at cathodic sites to form insoluble precipitates on the metal surface, creating a barrier that restricts the diffusion of reducible species.
A successful inhibitor development program relies on a multi-faceted approach, combining electrochemical, surface analytical, and computational techniques to build a complete picture of an inhibitor's performance and mechanism.
Section 2: Electrochemical Evaluation of Inhibitor Performance
Electrochemical techniques are paramount in corrosion research as they provide rapid and sensitive measurements of corrosion rates and inhibitor efficiency. These methods directly probe the electrochemical reactions occurring at the metal-electrolyte interface.
Potentiodynamic Polarization (PDP)
Purpose: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to understand the kinetic effects of the inhibitor on both anodic and cathodic reactions.
Principle: The potential of the working electrode (the metal sample) is scanned relative to a reference electrode, and the resulting current is measured. The resulting Tafel plot (log i vs. E) provides key kinetic parameters. A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate.
Experimental Protocol:
-
Electrode Preparation:
-
Mount the metallic specimen (e.g., carbon steel) in an appropriate holder, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Sequentially grind the exposed surface with silicon carbide (SiC) paper of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit).
-
Polish the surface with a fine diamond or alumina paste to achieve a mirror finish.
-
Degrease the electrode by sonicating in ethanol or acetone, followed by rinsing with deionized water and drying.
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell:
-
Working Electrode (WE): The prepared metal specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): A large surface area inert material, typically platinum or graphite.
-
-
Fill the cell with the corrosive electrolyte (e.g., 1 M HCl or 3.5% NaCl solution) without the inhibitor.
-
-
Measurement Procedure:
-
Immerse the electrodes in the electrolyte and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Begin the potentiodynamic scan from a potential approximately -250 mV below the OCP to +250 mV above the OCP at a slow scan rate (e.g., 0.166 to 1 mV/s).
-
Repeat the entire procedure with different concentrations of the inhibitor added to the electrolyte.
-
-
Data Analysis:
-
Perform a Tafel extrapolation on the resulting polarization curve to determine icorr and Ecorr.
-
Calculate the Inhibition Efficiency (IE%) using the following equation:
IE% = [ ( i°corr - icorr ) / i°corr ] × 100 where i°corr is the corrosion current density without the inhibitor and icorr is the corrosion current density with the inhibitor.
-
Causality Behind Choices:
-
Slow Scan Rate: A slow scan rate is crucial to allow the electrode interface to reach a pseudo-steady state at each potential, ensuring the measured current is representative of the corrosion kinetics.
-
OCP Stabilization: Waiting for a stable OCP ensures that the initial state of the metal surface is consistent before polarization begins, leading to more reproducible results.
Electrochemical Impedance Spectroscopy (EIS)
Purpose: To investigate the mechanism of inhibition and the properties of the protective film formed on the metal surface. EIS provides information about the charge transfer resistance, double-layer capacitance, and film resistance.
Principle: A small amplitude AC potential signal is applied to the working electrode over a range of frequencies. The resulting current response is measured, and the impedance (Z) is calculated. The data is often represented in Nyquist and Bode plots.
Experimental Protocol:
-
Setup: Use the same three-electrode cell and electrode preparation as for PDP.
-
Measurement Procedure:
-
Immerse the electrodes and allow the OCP to stabilize.
-
Apply the AC potential signal (e.g., 10 mV amplitude) around the OCP.
-
Sweep the frequency from a high value (e.g., 100 kHz) to a low value (e.g., 0.01 Hz).
-
Conduct measurements in the absence and presence of various inhibitor concentrations.
-
-
Data Analysis:
-
Model the impedance data by fitting it to an appropriate equivalent electrical circuit (EEC). A common model for an inhibitor film is the Randles circuit, which can be modified to include film resistance and capacitance.
-
The key parameter is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in Rct indicates effective inhibition.
-
Calculate the Inhibition Efficiency (IE%) using:
IE% = [ ( Rct - R°ct ) / Rct ] × 100 where Rct and R°ct are the charge transfer resistances with and without the inhibitor, respectively.
-
Data Presentation: Comparison of Electrochemical Results
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | IE% (from PDP) | Rct (Ω·cm²) | IE% (from EIS) |
| 0 (Blank) | -450 | 150 | - | 250 | - |
| 50 | -435 | 45 | 70.0% | 850 | 70.6% |
| 100 | -420 | 25 | 83.3% | 1500 | 83.3% |
| 200 | -410 | 12 | 92.0% | 3100 | 91.9% |
Section 3: Gravimetric and Surface Analysis
While electrochemical methods are powerful, they should be complemented by other techniques to validate the results and provide a more complete mechanistic picture.
Weight Loss (Gravimetric) Method
Purpose: To determine the average corrosion rate over a long exposure period. It is a simple, direct, and widely accepted method for evaluating inhibitor performance.
Protocol (based on ASTM G1/G31 standards):
-
Coupon Preparation: Prepare pre-weighed metal coupons with known surface areas. The surface finish should be consistent with the electrochemical tests.
-
Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
Cleaning: After immersion, remove the coupons and clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. This may involve using specific chemical solutions and gentle scrubbing.
-
Re-weighing: Dry the cleaned coupons thoroughly and re-weigh them accurately.
-
Calculation:
-
Calculate the weight loss (ΔW).
-
Calculate the Corrosion Rate (CR) in mm/year using the formula:
CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is weight loss in grams, A is the area in cm², T is time in hours, and D is the density in g/cm³.
-
Calculate IE% from the corrosion rates with and without the inhibitor.
-
Surface Analysis Techniques
Purpose: To visualize the metal surface and chemically characterize the adsorbed inhibitor film, providing direct evidence of the inhibition mechanism.
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface morphology. By comparing the surface of a metal exposed to the corrosive environment with and without an inhibitor, one can observe the reduction in pitting and general corrosion damage.
-
Atomic Force Microscopy (AFM): Delivers three-dimensional topographical images of the surface at the nanoscale. It is used to quantify the reduction in surface roughness due to the protective inhibitor film.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of the surface. XPS can confirm the presence of inhibitor molecules (e.g., by detecting N, S, P) and identify the formation of protective oxide or complex layers on the metal surface.
Integrated Workflow for Inhibitor Evaluation
Caption: Integrated workflow for corrosion inhibitor development.
Section 4: Computational Chemistry in Inhibitor Design
Computational methods, particularly Quantum Chemistry and Molecular Dynamics, have become indispensable tools for the rational design and pre-screening of corrosion inhibitors. They provide molecular-level insights that are often difficult to obtain experimentally.
Purpose: To predict the efficiency of potential inhibitor molecules and to understand their adsorption behavior on the metal surface, thereby reducing the number of compounds that need to be synthesized and tested experimentally.
Quantum Chemistry (DFT)
Principle: Density Functional Theory (DFT) is used to calculate the electronic properties of the inhibitor molecule. Several calculated parameters (quantum chemical descriptors) have been shown to correlate well with inhibition efficiency.
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher EHOMO values suggest a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower ELUMO values indicate a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and can correlate with higher inhibition efficiency.
-
Dipole Moment (µ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.
Molecular Dynamics (MD) Simulations
Principle: MD simulations model the interactions between the inhibitor molecules, the corrosive medium (e.g., water, ions), and the metal surface over time. This provides a dynamic picture of the adsorption process.
Protocol Outline:
-
System Building: Construct a simulation box containing a slab of the metal crystal (e.g., Fe(110) for steel), a layer of the corrosive solution, and the inhibitor molecules.
-
Force Field Selection: Choose an appropriate force field (e.g., COMPASS, AMBER) that accurately describes the interactions between all components.
-
Simulation: Run the simulation for a sufficient time (nanoseconds) to allow the system to equilibrate and the inhibitor molecules to adsorb onto the metal surface.
-
Analysis: Analyze the simulation trajectory to calculate the binding energy between the inhibitor and the metal surface. A more negative (stronger) binding energy is indicative of a better inhibitor. Visualize the simulation to observe the orientation of the adsorbed molecules, which helps confirm the formation of a protective layer.
Mechanism of Adsorption Visualization
Caption: Adsorption mechanisms of an organic inhibitor on a metal surface.
By integrating these advanced computational and experimental techniques, researchers can accelerate the discovery and development of novel, high-efficiency corrosion inhibitors, leading to significant advances in materials protection and durability.
References
-
Title: Introduction to Corrosion Science Source: Cambridge University Press URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(1H-Pyrrol-1-yl)propan-1-amine
Welcome to the dedicated technical support guide for navigating the purification challenges of 3-(1H-Pyrrol-1-yl)propan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile bifunctional molecule. The inherent chemical properties of this compound—namely, the basic primary amine and the electron-rich pyrrole ring—present a unique set of purification hurdles. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield.
I. Understanding the Molecule: Key Physicochemical Properties & Stability
Before diving into purification strategies, it's crucial to understand the molecule's characteristics. This compound possesses a molecular weight of 124.18 g/mol .[1] Its structure combines a nucleophilic primary amine with a pyrrole ring that is susceptible to polymerization under strongly acidic conditions.[2][3] The primary amine group makes the molecule basic and prone to strong interactions with acidic stationary phases like silica gel, which is a primary source of purification difficulty.[4][5]
II. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Question 1: My compound is streaking severely on silica gel TLC plates and I'm getting poor separation and low recovery from my flash column. What's happening?
Answer: This is the most common issue encountered when purifying basic amines on standard silica gel.[4][5]
-
The Cause (Expertise & Experience): Silica gel has a high density of surface silanol groups (Si-OH), which are acidic (pKa ≈ 4-5). Your basic amine (R-NH2) is protonated by these silanols, forming a charged ammonium species (R-NH3+). This strong ionic interaction causes your compound to "stick" to the silica, leading to tailing (streaking) on TLC and irreversible adsorption or slow, band-broadened elution from a column.[5] This can also lead to on-column degradation.[6]
-
The Solution (Authoritative Grounding & Protocol): You need to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier to your eluent system.[7]
Detailed Protocol: Modified Eluent System for Flash Chromatography
-
Solvent System Selection: Start by developing a solvent system using a standard mobile phase, such as Dichloromethane (DCM) and Methanol (MeOH), or Ethyl Acetate (EtOAc) and Heptane.
-
Adding the Modifier: To your chosen solvent system, add 0.5-2% triethylamine (Et3N) or 0.5-1% ammonium hydroxide (if your compound is stable to aqueous conditions). The triethylamine will compete with your amine for the acidic sites on the silica, allowing your compound to elute more symmetrically.[8]
-
TLC Analysis: Re-run your TLC plates using the modified eluent. You should observe a significant reduction in streaking and a more reliable Rf value.
-
Column Chromatography:
-
Prepare your eluent in bulk with the added base to ensure consistency.
-
Crucially, pre-treat your silica gel. You can do this by flushing the packed column with the mobile phase containing the basic modifier before loading your sample.[8]
-
Load your crude sample (pre-adsorbed onto a small amount of silica or dissolved in a minimal amount of the mobile phase) and run the column as usual.
-
-
Question 2: I'm concerned about the stability of the pyrrole ring. Can I perform an acidic workup or use acidic buffers during purification?
Answer: It is strongly advised to avoid strong acidic conditions.
-
The Cause (Expertise & Experience): The pyrrole ring is an electron-rich aromatic system. In the presence of strong acids, the ring can be protonated, which disrupts its aromaticity and makes it highly susceptible to polymerization, leading to the formation of intractable brown or black tars.[2][3]
-
The Solution (Authoritative Grounding & Protocol):
-
Workup: During your reaction workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to quench any residual acid. Avoid washing with strong acids like HCl to extract your amine into the aqueous layer unless absolutely necessary and for a very short duration at low temperatures.
-
Purification: Do not use acidic buffers in your chromatography solvent system. If you need to use a buffered system, for example in reversed-phase chromatography, opt for a neutral or mildly basic buffer.
-
Question 3: My compound appears as a dark spot on the TLC plate after developing with a permanganate stain, but it's invisible under UV light. How can I visualize it effectively?
Answer: This is expected behavior for this compound.
-
The Cause (Expertise & Experience): The pyrrole ring itself is not a strong chromophore that absorbs intensely at the standard 254 nm wavelength used for TLC visualization.[9][10] However, both the pyrrole ring and the primary amine are susceptible to oxidation.
-
The Solution (Authoritative Grounding & Protocol):
-
Potassium Permanganate (KMnO4) Stain: This is an excellent choice as it reacts with oxidizable functional groups. Your compound will appear as a yellow or brown spot on a purple background.[11]
-
Iodine Chamber: Exposing the plate to iodine vapor is another effective method. Iodine reversibly complexes with electron-rich compounds, making your product visible as a brown spot.[9][12]
-
p-Anisaldehyde Stain: This stain is a good general-purpose choice and often gives colored spots with amines and pyrroles upon heating.[11]
-
| Visualization Method | Appearance of this compound | Principle of Action |
| UV Light (254 nm) | Typically invisible or very faint | Lack of a strong UV chromophore |
| Potassium Permanganate | Yellow/Brown spot on purple background | Oxidation of the amine and/or pyrrole ring |
| Iodine Vapor | Brown spot on a light brown/yellow background | Reversible complexation with the electron-rich pyrrole |
| p-Anisaldehyde Stain | Varies (often blue, purple, or green) upon heating | Condensation reaction with the amine or pyrrole |
Question 4: Column chromatography is still giving me trouble. Are there alternative purification methods?
Answer: Yes, vacuum distillation and crystallization are excellent alternatives, especially for larger scales.
-
Vacuum Distillation:
-
Applicability: This method is ideal if your impurities are significantly less or more volatile than your product. Since this compound is a liquid at room temperature, this is a very viable option. Distillation under reduced pressure is necessary to avoid thermal decomposition at high temperatures.[13][14]
-
Protocol:
-
Ensure your glassware has no cracks to prevent implosion under vacuum.[15][16]
-
Use a magnetic stirrer; boiling chips are ineffective under vacuum.[15]
-
Connect your distillation apparatus to a vacuum pump with a cold trap in between.
-
Slowly apply the vacuum and then gradually heat the distillation flask.
-
Collect the fraction that distills at a constant temperature. While the exact boiling point under a specific vacuum is not readily published, for a molecule of this size, you can expect it to be significantly lower than its atmospheric boiling point.
-
-
-
Crystallization via Salt Formation:
-
Applicability: This is a powerful technique for achieving high purity. By reacting your basic amine with an acid, you can form a crystalline salt that can be purified by recrystallization.
-
Protocol:
-
Dissolve your crude amine in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Stoichiometrically add a solution of an acid (e.g., HCl in ether, oxalic acid in ethanol, or tartaric acid for potential chiral resolution) dropwise while stirring.
-
The salt will often precipitate out of the solution. If not, you may need to cool the solution or add a non-polar co-solvent to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent, and dry.
-
The free base can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH) followed by extraction with an organic solvent.
-
-
III. Decision Workflow for Purification Strategy
This diagram outlines a logical approach to selecting the best purification method for your specific situation.
Caption: Decision workflow for selecting a purification method.
IV. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from the synthesis of this compound? A1: The impurities will depend on the synthetic route. A common method is the N-alkylation of pyrrole with a 3-halopropanamine derivative or a protected version.[17][18] Potential impurities include:
-
Unreacted pyrrole.
-
Unreacted alkylating agent.
-
If a Gabriel synthesis approach is used with, for example, 3-bromopropylphthalimide followed by deprotection, you might have residual phthalimide or byproducts from the deprotection step.[19][20][21]
Q2: Can I use an amine-functionalized silica column? A2: Absolutely. Amine-functionalized silica is an excellent, albeit more expensive, alternative to adding a basic modifier to your eluent.[4][5] It provides a basic surface that minimizes the unwanted interactions with your amine, often leading to sharper peaks and better separation with simple eluents like heptane/ethyl acetate.
Q3: My purified compound is colorless but turns yellow or brown upon storage. Why? A3: Primary amines and pyrroles can be sensitive to air and light.[22] Oxidative degradation can occur, leading to the formation of colored impurities. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) in an amber vial at a low temperature to prolong its shelf life.
Q4: Can I use reversed-phase (C18) chromatography? A4: Yes, reversed-phase HPLC or flash chromatography can be very effective. Your compound will likely require a mobile phase of water/acetonitrile or water/methanol with a modifier. To ensure good peak shape for the basic amine, it is common to add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. However, be mindful that you will isolate your compound as the corresponding salt (e.g., trifluoroacetate), which may require an additional basic workup step if you need the free base. Given the pyrrole's sensitivity to strong acid, a buffer system at a higher pH might be a safer choice.[5]
V. References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]
-
Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. [Online]. Available: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. [Online]. Available: [Link]
-
Grokipedia. (n.d.). Gabriel synthesis. [Online]. Available: [Link]
-
Scribd. (n.d.). Acidic and Basic Character of Pyrrole. [Online]. Available: [Link]
-
Science Forums. (2011, August 29). Amine purification. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. [Online]. Available: [Link]
-
Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Online]. Available: [Link]
-
PubChem. (n.d.). This compound. [Online]. Available: [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Online]. Available: [Link]
-
Quora. (2018, April 24). Why is the reaction of pyrrole difficult with acid? [Online]. Available: [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. [Online]. Available: [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. [Online]. Available: [Link]
-
Lechler. (n.d.). What is Vacuum Distillation & How Does it Work? [Online]. Available: [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Online]. Available: [Link]
-
AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. [Online]. Available: [Link]
-
Chemistry Online. (2022, November 3). Vacuum distillation. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Online]. Available: [Link]
-
The University of Texas at Austin. (n.d.). N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones. [Online]. Available: [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Online]. Available: [Link]
-
RSC Publishing. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Online]. Available: [Link]
Sources
- 1. This compound | C7H12N2 | CID 4585582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 14. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 15. Understanding Vacuum Distillation [sihaienergytech.com]
- 16. chemistry-online.com [chemistry-online.com]
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- 18. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
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- 21. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. nva.sikt.no [nva.sikt.no]
common side products in the N-alkylation of pyrrole
Welcome to the technical support center for the N-alkylation of pyrrole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental transformation. The N-alkylation of pyrrole is a cornerstone reaction for synthesizing a vast array of pharmaceuticals, functional materials, and natural product analogues.[1] However, the nuanced reactivity of the pyrrole ring often leads to challenges with selectivity and side product formation.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental issues, offer validated protocols to mitigate them, and provide the analytical context needed to characterize your results accurately.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the N-alkylation of pyrrole. Each answer delves into the mechanistic underpinnings of the problem and provides actionable solutions.
Q1: My primary product is 2-alkylpyrrole. Why am I getting C-alkylation instead of the desired N-alkylation?
Answer: This is the most frequent challenge in pyrrole alkylation and stems from the ambident nucleophilic nature of the pyrrolide anion. After deprotonation of the N-H proton (pKa ≈ 17.5), the resulting negative charge is delocalized across the aromatic ring, creating nucleophilic sites at both the nitrogen (N1) and carbon atoms (primarily C2 and C5).[2]
The regioselectivity between N- and C-alkylation is a delicate balance governed by the principles of Hard and Soft Acids and Bases (HSAB) and is critically influenced by your reaction conditions.[3]
-
Causality: The Role of the Cation-Solvent Interaction
-
Hard Cations (Li⁺, Mg²⁺): These small, charge-dense cations coordinate tightly with the "hard" nitrogen atom of the pyrrolide anion. This association blocks the nitrogen center, effectively making the "softer" carbon atoms (C2/C5) the more accessible and reactive nucleophilic sites. Using Grignard reagents (R-MgX) almost exclusively leads to C-alkylation for this reason.[2][3]
-
Softer Cations (Na⁺, K⁺, Cs⁺): These larger, more "ionic" cations have a looser association with the nitrogen atom, especially in polar, solvating solvents. This results in a "freer" pyrrolide anion where the nitrogen, being the most electronegative atom, is the most reactive site, thus favoring N-alkylation.[2][4]
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent at solvating the metal cation, further dissociating it from the pyrrolide anion and promoting N-alkylation.[2][4] In less polar solvents like THF or ether, the ion-pairing is stronger, increasing the proportion of C-alkylation.
-
-
Troubleshooting & Optimization Strategy:
-
Change the Base/Cation: Switch from lithium-based reagents (n-BuLi, LDA) or Grignard reagents to sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃).[4][5]
-
Change the Solvent: If you are using THF or ether, switch to a more polar, solvating solvent like DMF or DMSO.[5][6]
-
Consider Phase-Transfer Catalysis (PTC): Using a quaternary ammonium salt (e.g., TBAB) with a base like solid KOH creates a very soft tetraalkylammonium pyrrolide salt in the organic phase, which strongly favors N-alkylation.[3]
-
Caption: Factors influencing N- vs. C-alkylation regioselectivity.
Q2: My reaction is incomplete, with significant starting material remaining. What should I change?
Answer: An incomplete reaction is typically due to insufficient activation of the pyrrole nucleophile or unfavorable reaction kinetics.
-
Causality & Troubleshooting:
-
Inadequate Base Strength: Pyrrole's N-H proton has a pKa of ~17.5 in DMSO.[2] Weak bases like triethylamine or potassium carbonate may not be strong enough for complete deprotonation, especially at room temperature or in less polar solvents.[5]
-
Solution: Use a sufficiently strong base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a reliable and common choice.[4] For sensitive substrates, milder bases like K₂CO₃ can be effective, but often require higher temperatures (e.g., 60-80 °C) and a polar solvent like DMF to drive the reaction to completion.[5]
-
-
Poor Solubility: If the base (e.g., K₂CO₃) or the resulting pyrrolide salt is not soluble in your reaction solvent, the reaction will be slow or stall.[4][6]
-
Low Temperature: The activation energy for the reaction may not be met at the temperature you are running the experiment.
-
Q3: I'm observing multiple alkylated products. How can I prevent polyalkylation?
Answer: The formation of polyalkylated species occurs when the desired N-alkylpyrrole product, which can still be nucleophilic, reacts further with the alkylating agent. This is more common with highly reactive alkylating agents or when forcing conditions are used.
-
Causality & Troubleshooting:
-
Reaction Stoichiometry: Using an excess of the alkylating agent will naturally drive the reaction towards polyalkylation once the initial starting material is consumed.
-
Solution: Use the pyrrole as the limiting reagent or maintain a strict 1.0 to 1.1 equivalent ratio of the alkylating agent.
-
-
Rate of Addition: Adding the entire amount of the alkylating agent at once creates a high local concentration, increasing the likelihood of the product reacting again before all the starting pyrrole has been consumed.
-
Solution: Add the alkylating agent slowly (e.g., dropwise via a syringe pump) to the solution of the pre-formed pyrrolide anion. This maintains a low concentration of the electrophile and favors the reaction with the more nucleophilic starting pyrrolide.[7]
-
-
Troubleshooting Guide: A Workflow for Diagnosis
Use this workflow to systematically diagnose and resolve issues in your N-alkylation experiments.
Caption: Diagnostic workflow for troubleshooting pyrrole N-alkylation reactions.
Validated Experimental Protocols
The following protocols provide robust starting points for achieving selective N-alkylation. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This is a highly reliable method for a wide range of alkyl halides.
-
Materials:
-
Pyrrole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl halide (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add NaH (1.1 eq).
-
Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the pyrrole.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of pyrrole (1.0 eq) in a small amount of anhydrous DMF to the NaH suspension. Effervescence (H₂ gas) will be observed. Caution: Hydrogen gas is flammable.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute with water and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This method avoids the use of pyrophoric bases and anhydrous solvents, making it a safer alternative for some applications.[3]
-
Materials:
-
Pyrrole (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium hydroxide (KOH), powdered or pellets (5.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Dichloromethane (DCM) or Toluene
-
Water
-
-
Procedure:
-
To a round-bottom flask, add pyrrole (1.0 eq), alkyl halide (1.1 eq), TBAB (0.1 eq), and DCM or toluene.
-
Add powdered KOH (5.0 eq) to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often biphasic.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-24 hours.
-
After completion, filter the reaction mixture to remove the solid base and salts.
-
Wash the filtrate with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Data Presentation: Analytical Characterization
Distinguishing between N- and C-alkylated isomers is straightforward using NMR spectroscopy. The symmetry of the pyrrole ring is broken differently in each case.
Table 1: Comparison of Typical ¹H NMR Chemical Shifts (δ) for N- and C-Methylpyrrole in CDCl₃
| Compound | H2 / H5 | H3 / H4 | N-CH₃ | C-CH₃ |
| 1-Methylpyrrole | ~6.6 ppm (t) | ~6.1 ppm (t) | ~3.6 ppm (s) | - |
| 2-Methylpyrrole | H5: ~6.5 ppm (m) | H3: ~5.9 ppm (m)H4: ~6.0 ppm (t) | - | ~2.2 ppm (s) |
Note: The ¹H NMR spectrum of 2-alkylpyrroles is more complex due to the loss of symmetry, resulting in distinct signals for H3, H4, and H5.[2] For a comprehensive guide to analytical characterization, refer to specialized resources.[8] Chromatographic methods like GC-MS and LC-MS are also invaluable for separating and identifying isomers and byproducts.[9][10]
References
-
Pyrrole - Wikipedia. Wikipedia. [Link]
-
Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. ResearchGate. [Link]
-
How does pyrrole react with bases? BIOSYNCE Blog. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Factors Affecting the Position of Alkylation of Alkali Metal Salts of Pyrrole with Allylic Type Halides. Journal of the American Chemical Society. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
Scheme 2. N-Alkylation of Pyrrole a. ResearchGate. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Trends in Food Science & Technology. [Link]
-
Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry. [Link]
-
Reactions of Pyrrole. MBB College. [Link]
-
Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing polymerization of pyrrole during synthesis
Welcome to the technical support resource for managing the stability of pyrrole during chemical synthesis. Pyrrole's inherent reactivity, while central to its utility, presents a significant challenge in the form of unwanted polymerization. This guide provides in-depth, field-tested solutions to help you navigate these complexities, ensuring higher yields and product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have regarding pyrrole's instability.
Q1: Why is my colorless pyrrole monomer turning dark brown or black in the bottle or as soon as I start my reaction?
A: This is a classic visual indicator of spontaneous polymerization.[1] Pyrrole is a colorless, volatile liquid when pure, but it darkens readily upon exposure to air.[2] The dark, often insoluble material is polypyrrole, formed by the linking of individual pyrrole units. This process can be initiated by exposure to air (oxygen), light, heat, or acidic conditions.[1][3][4] The appearance of a dark green, brown, or black color, sometimes accompanied by the formation of a precipitate or a tar-like substance, signals that polymerization has occurred.[1]
Q2: What is the fundamental chemistry behind this unwanted polymerization?
A: There are two primary mechanisms that can trigger the polymerization of pyrrole, both stemming from its nature as an electron-rich aromatic compound.[1]
-
Oxidative Polymerization: This is the most common pathway for spontaneous degradation. The process begins with the oxidation of the pyrrole monomer to form a radical cation. Two of these highly reactive species then couple, and through subsequent deprotonation and re-oxidation steps, a polymer chain grows.[5][6] This is often initiated by atmospheric oxygen and can be accelerated by trace metal impurities or light.
-
Acid-Catalyzed Polymerization: In the presence of acid, the pyrrole ring can be protonated.[1][7] This disrupts the ring's aromaticity, making it extremely reactive.[1] The protonated pyrrole acts as a potent electrophile that is readily attacked by a neutral, electron-rich pyrrole molecule, setting off a rapid chain reaction that leads to the formation of ill-defined, often insoluble, polymers.[1][8]
Q3: My reaction doesn't use acid, but I'm still seeing polymerization. What are the main environmental triggers?
A: Even in non-acidic media, several factors can initiate oxidative polymerization:
-
Oxygen: Atmospheric oxygen is a primary culprit and can initiate the oxidation process.[3] Storing pyrrole under an inert atmosphere (like nitrogen or argon) is crucial.
-
Light: UV light can provide the energy to form radical species, initiating polymerization. Storing the monomer in an amber or foil-wrapped bottle is essential.
-
Heat: Increased temperature accelerates the rate of all chemical reactions, including polymerization.[1] Storing pyrrole at low temperatures (0-6 °C or even frozen at -80 °C for long-term storage) can significantly slow degradation.[3]
-
Impurities: The presence of oxidized oligomers in aged pyrrole can act as "seeds," accelerating the polymerization of the bulk material.[9]
Q4: Is it necessary to purify pyrrole from a commercial bottle before use?
A: Yes, it is highly recommended. Commercial pyrrole, despite its stated purity, will inevitably contain some level of oxidized oligomers due to storage and handling.[9][10] These impurities can interfere with your reaction and catalyze further polymerization. Purifying the monomer, typically by vacuum distillation, immediately before use ensures you are starting with a clean, un-oxidized reagent, which is critical for sensitive reactions and achieving reproducible results.[9]
Q5: What is the single most effective strategy to prevent polymerization in acidic reaction conditions?
A: The most robust and widely adopted strategy is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen.[1] By "withdrawing" electron density from the pyrrole ring, the protecting group makes the ring less susceptible to protonation and subsequent electrophilic attack.[1] This strategy effectively "deactivates" the pyrrole towards acid-catalyzed polymerization, allowing a much wider range of chemical transformations to be performed.[1]
Section 2: Troubleshooting Guide
This guide is structured by common problems encountered in the lab. Identify your issue and follow the recommended solutions.
Problem 1: My freshly opened bottle of pyrrole is already yellow or brown.
-
Symptom: The monomer, which should be a clear, colorless liquid, has a noticeable color.
-
Underlying Cause: The monomer has been exposed to air and/or light during packaging or storage, leading to partial oxidative polymerization.
-
Recommended Solutions:
-
Do Not Use As-Is: Using this monomer directly will likely lead to low yields and complex purification.
-
Purify Immediately: Perform a vacuum distillation to separate the pure monomer from the non-volatile oligomers and polymers. See Protocol 1 for a detailed procedure.
-
Implement Proper Storage: After purification, store the pyrrole under an inert atmosphere (N₂ or Ar), in a sealed amber vial, and at low temperature (refrigerated for short-term, frozen at -80°C for long-term) to prevent re-degradation.[3]
-
Problem 2: My reaction mixture turns into a black tar the moment I add a strong acid (e.g., TFA, HCl).
-
Symptom: Rapid and uncontrollable formation of a dark, insoluble solid or tar upon introduction of an acid.
-
Underlying Cause: This is a classic case of rapid, acid-catalyzed polymerization. The unprotected pyrrole ring is immediately protonated and initiates a chain reaction.[1][7]
-
Recommended Solutions:
-
Protect the Pyrrole Nitrogen: Before exposing the pyrrole to acid, you must install a protecting group. An electron-withdrawing group is essential.
-
Select an Acid-Stable Protecting Group: For reactions involving strong acids, a robust group like a tosyl (Ts) group is an excellent choice. A Boc group, which is designed to be removed by acid, would be unsuitable.[1] See Table 1 for a comparison of common protecting groups.
-
Follow a Protection-Reaction-Deprotection Sequence: While it adds steps, this sequence is the most reliable way to achieve a high overall yield. See Protocol 2 for a procedure to install a tosyl group.
-
Problem 3: My N-Boc protected pyrrole decomposed when I tried to perform a reaction in strong acid.
-
Symptom: Even with a protecting group, adding a strong acid like trifluoroacetic acid (TFA) caused polymerization.
-
Underlying Cause: You have chosen an acid-labile protecting group. The tert-Butoxycarbonyl (Boc) group is specifically designed to be cleaved under strongly acidic conditions. The acid removed the Boc group, exposing the reactive pyrrole nitrogen, which then immediately polymerized.[1]
-
Recommended Solutions:
-
Change the Protecting Group: Switch to a protecting group that is stable to strong acids, such as sulfonyl groups (e.g., Ts, Bs).[1]
-
Modify Reaction Conditions: If possible, explore alternative, milder Lewis or Brønsted acids that are compatible with the Boc group, though this is often not feasible.
-
Problem 4: Polymerization is occurring during a neutral or basic reaction, such as a cross-coupling.
-
Symptom: The reaction mixture gradually darkens over time, even without the presence of strong acid.
-
Underlying Cause: This is likely due to oxidative polymerization, triggered by dissolved oxygen in your solvents or trace oxidants. Heat from the reaction can significantly accelerate this process.
-
Recommended Solutions:
-
Use Degassed Solvents: Solvents must be rigorously deoxygenated before use. This can be done by sparging with an inert gas (N₂ or Ar) for 30-60 minutes or by using a series of freeze-pump-thaw cycles.
-
Employ Inert Atmosphere Techniques: The entire reaction, from reagent addition to workup, should be conducted under a positive pressure of an inert gas. See Protocol 3 for setting up an inert atmosphere.
-
Control Temperature: If the reaction is exothermic or requires heating, maintain the lowest effective temperature to minimize the rate of potential polymerization.[1]
-
Section 3: Key Experimental Protocols
Protocol 1: Purification of Pyrrole Monomer by Vacuum Distillation
This protocol should be performed in a well-ventilated fume hood immediately prior to using the pyrrole.
Materials:
-
Crude/commercial pyrrole
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Receiving flask
-
Heating mantle and stirrer
-
Cold trap (optional, but recommended)
-
Vacuum pump
-
Glass wool
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry. Place a small amount of glass wool in the neck of the distilling flask to prevent bumping.
-
Charge the Flask: Add the crude pyrrole to the round-bottom flask (do not fill more than 2/3 full).
-
Apply Vacuum: Slowly and carefully apply vacuum. The pyrrole may begin to outgas.
-
Heating: Once a stable vacuum is achieved, begin gently heating the flask with stirring. The colorless pyrrole will begin to distill.
-
Boiling Point of Pyrrole: 129-131 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.
-
-
Collection: Collect the clear, colorless fraction in the receiving flask, which should be cooled in an ice bath to minimize vapor loss.
-
Completion: Stop the distillation when only a dark, tarry residue remains in the distilling flask. Do not distill to dryness.
-
Storage: Immediately transfer the purified pyrrole to a clean, dry, amber vial. Purge the headspace with nitrogen or argon, seal tightly, and store in a refrigerator or freezer.[3]
Protocol 2: N-Protection of Pyrrole with p-Toluenesulfonyl Chloride (TsCl)
This protocol provides a robust, acid-stable protected pyrrole suitable for a wide range of subsequent reactions.[1]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Purified pyrrole
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Schlenk flask or 3-neck flask with septum
-
Syringes and needles
-
Ice bath
Procedure:
-
Setup: Flame-dry the reaction flask under vacuum and backfill with nitrogen.
-
NaH Suspension: Add NaH (1.2 equivalents) to the flask. Add anhydrous THF to create a suspension.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension via syringe.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour. This forms the sodium pyrrolide salt.
-
TsCl Addition: Cool the mixture back to 0 °C. Add a solution of TsCl (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N-tosylpyrrole can be purified by flash column chromatography.
Protocol 3: Setting Up a Reaction Under Inert Atmosphere
This protocol describes a standard method for excluding oxygen and moisture from a reaction using a nitrogen balloon.[11]
Materials:
-
Flame-dried reaction flask with a rubber septum
-
Nitrogen or Argon source with a balloon attached to a needle
-
An "exit" needle
-
Degassed solvents and reagents
-
Dry syringes and needles
Procedure:
-
Assembly: Assemble your dry glassware (e.g., flask with stir bar and condenser) and cap the openings with rubber septa.
-
Purging: Pierce the septum with the nitrogen balloon needle. Pierce it again with a separate, open "exit" needle.
-
Flushing: Allow the nitrogen to flow from the balloon, into the flask, and out the exit needle for 5-10 minutes. This displaces the air inside the apparatus. Remove the exit needle first, then the nitrogen needle, to maintain a positive pressure.
-
Solvent Addition: Use a dry syringe to draw up the required volume of degassed solvent. To do this, first draw nitrogen into the syringe from the flask's headspace, then insert the needle tip below the solvent surface and draw the liquid.
-
Reagent Addition: Add the solvent to the reaction flask through the septum. Liquid reagents can be added in the same manner using a clean, dry syringe.
-
Maintaining Atmosphere: Keep the nitrogen balloon attached to the flask throughout the reaction to maintain a positive pressure of inert gas.
Section 4: Data and Visual Guides
Table 1: Comparison of Common N-Protecting Groups for Pyrrole
| Protecting Group | Abbreviation | Stable to Strong Acid? | Stable to Base? | Common Cleavage Method(s) |
| Tosyl | Ts | Yes [1] | Generally Yes | Strong reducing agents (e.g., Na/NH₃) |
| Boc | Boc | No [1] | Yes | Strong acid (e.g., TFA, HCl) |
| Carbobenzyloxy | Cbz | Generally Yes | Yes | Hydrogenolysis (H₂, Pd/C) |
| Benzyl | Bn | Yes | Yes | Hydrogenolysis (H₂, Pd/C) |
Visualizing Polymerization Mechanisms
Understanding the pathway is key to prevention. The following diagrams illustrate the initiation steps of the two major polymerization routes.
Caption: Acid-catalyzed polymerization of pyrrole.
Caption: Oxidative polymerization of pyrrole.
Logical Workflow for Preventing Polymerization
Use this decision tree to plan your experiment.
Caption: Decision workflow for pyrrole synthesis.
References
- The mechanisms of pyrrole electropolymeriz
- Preventing polymerization of pyrrole compounds under acidic conditions. Benchchem.
- Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. Journal of Industrial Textiles.
- Oxidative polymerization of pyrrole (Py) resulting in polypyrrole (PPy).
- Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism. The Journal of Physical Chemistry B.
- Kinetics and mechanism of pyrrole chemical polymerization.
- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
- Does it make sense to freeze pyrrole to stop spontaneous polymerization?
- Inert
- Pyrrole. Wikipedia.
- Is distillation of pyrrole monomer required for synthesis of Poly-Pyrrole nanoparticles?
- Synthesis and Characterization of Polypyrrole Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel. ACS Omega.
- Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
troubleshooting guide for reactions involving 3-(1H-Pyrrol-1-YL)propan-1-amine
Welcome to the technical support resource for 3-(1H-Pyrrol-1-YL)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile bifunctional molecule. My aim is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: Understanding the Reactivity Profile
This compound (CAS 60794-90-3) is a unique building block featuring two distinct reactive centers: a nucleophilic primary amine and an aromatic pyrrole ring.[1][2] This duality is both an asset and a challenge. The primary amine is a robust nucleophile, readily participating in amide bond formations, reductive aminations, and alkylations. The pyrrole ring, an electron-rich aromatic system, is susceptible to electrophilic substitution and can be sensitive to strongly acidic conditions.[3]
Successful experimentation hinges on selectively controlling which part of the molecule engages in the desired transformation. This guide addresses the most common challenges encountered in the field, structured in a question-and-answer format to provide direct solutions to specific problems.
Section 1: Reductive Amination
Reductive amination is a cornerstone reaction for this molecule, allowing for the formation of secondary amines by reacting the primary amine with an aldehyde or ketone. However, pitfalls are common.
Question 1: My reductive amination has stalled. TLC analysis shows the presence of my starting amine, the carbonyl compound, and a new spot I suspect is the imine intermediate. How can I drive the reaction to completion?
This is the most frequent issue in reductive amination. It points to an imbalance in the two-step, one-pot process: imine formation and subsequent reduction.
Causality: The reaction rate is dependent on both the formation of the iminium ion and its reduction. If the imine formation is slow or reversible, or if the reducing agent is not effective enough, the reaction will not proceed to completion.[4][5] The pH of the reaction medium is critical; it must be low enough to catalyze imine formation but not so low as to protonate the starting amine, rendering it non-nucleophilic.
Troubleshooting Steps:
-
Verify Imine Formation: Before adding the reducing agent, monitor the formation of the imine by TLC or LCMS. If imine formation is sluggish, you can:
-
Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) to remove the water generated during imine formation, shifting the equilibrium forward.
-
Catalytic Acid: Add a catalytic amount (0.1-0.5 eq) of acetic acid (AcOH). This protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[6]
-
-
Optimize the Reducing Agent: The choice and handling of the reducing agent are paramount.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective at reducing the protonated iminium ion intermediate. It is less basic than other hydrides, minimizing side reactions.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective option, but it is highly toxic (releases HCN gas at low pH) and requires careful handling. Its advantage is its selectivity for the iminium ion in the presence of unreacted aldehydes.[4]
-
Sodium Borohydride (NaBH₄): While common, NaBH₄ can be problematic. It can reduce the starting aldehyde or ketone, leading to alcohol byproducts.[7] Its reactivity is also highly dependent on the solvent and pH. If using NaBH₄, it's often best to form the imine first, then add the reducing agent.[8]
-
-
Solvent Considerations: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for reactions using NaBH(OAc)₃. For NaBH₄, methanol (MeOH) is often used, but be aware that NaBH₄ can react with the solvent, especially under acidic conditions.[7]
Troubleshooting Workflow: Reductive Amination
Here is a logical workflow to diagnose and solve incomplete reductive amination reactions.
Sources
- 1. This compound | C7H12N2 | CID 4585582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (60794-90-3) for sale [vulcanchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Stability of 3-(1H-Pyrrol-1-YL)propan-1-amine Under Acidic Conditions
Introduction: Welcome to the technical support guide for 3-(1H-Pyrrol-1-YL)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter stability challenges when using this bifunctional molecule in acidic environments. While the primary aliphatic amine suggests predictable behavior as a base, the pyrrole ring introduces significant reactivity that can lead to experimental failure if not properly managed. This guide provides an in-depth analysis of the underlying chemistry, troubleshooting for common issues, and validated protocols to ensure the successful use of this compound in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the behavior of this compound in acidic media.
Q1: Why did my reaction mixture containing this compound immediately turn dark brown or black after adding acid? A: This is the most common visual indicator of compound degradation. The cause is a rapid, acid-catalyzed polymerization of the pyrrole ring.[1] You may also observe the formation of an insoluble, tar-like precipitate.[1] This is not a simple decomposition but a chain reaction where pyrrole units uncontrollably combine.
Q2: I expected the primary amine on the propyl chain to be protonated first. Why is the pyrrole ring reacting? A: Your initial assessment is correct. The primary amine (pKa of conjugate acid ≈ 10) is significantly more basic than the pyrrole ring nitrogen (pKa of conjugate acid ≈ -3.8)[2]. Upon initial acid addition, the primary amine will be protonated to form a stable ammonium salt. However, if excess acid is present, or if the acid is strong enough, it can protonate the electron-rich pyrrole ring itself.[1] This protonation disrupts the ring's aromaticity, transforming it into a highly reactive electrophile and initiating the polymerization cascade.[1][3]
Q3: What is the chemical mechanism behind this acid-induced polymerization? A: The mechanism involves several steps, which are illustrated in the diagram below.
-
Protonation: The pyrrole ring, despite being a weak base, acts as a nucleophile and can be protonated by a strong acid. Protonation typically occurs at the C2 or C3 position, as this disrupts the aromatic system and creates a reactive electrophilic species.[3]
-
Electrophilic Attack: A second, neutral (and electron-rich) pyrrole molecule attacks the protonated, electrophilic pyrrole.[1]
-
Propagation: This initial coupling reaction forms a dimer that can be repeatedly protonated and attacked by other pyrrole monomers, leading to the rapid formation of an insoluble polymer, often referred to as "pyrrole black".[1]
Q4: Are certain types of acids more destructive than others? A: Yes. While most strong Brønsted acids (e.g., HCl, H₂SO₄, TFA) can initiate polymerization, strong oxidizing acids like nitric acid (HNO₃) or boiling concentrated HCl are particularly harsh.[4][5] They can cause both polymerization and oxidative decomposition of the pyrrole ring, leading to a complex mixture of byproducts and extensive tar formation.[4][5]
Section 2: Troubleshooting Guide & Experimental Solutions
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Immediate Polymerization Upon Addition of Acid
-
Observation: The moment a strong acid is added to your solution, it rapidly darkens, and a solid precipitate or tar-like substance forms.
-
Probable Cause: Uncontrolled, rapid acid-catalyzed polymerization of the unprotected pyrrole ring.[1] The rate of polymerization is faster than your desired reaction.
-
Recommended Solutions:
-
Optimize Reaction Conditions (If N-Protection is not feasible): This approach aims to slow the polymerization rate relative to your desired reaction.
-
Temperature: Drastically lower the reaction temperature (e.g., to -78 °C using a dry ice/acetone bath) before and during the addition of acid.[1]
-
Concentration: Work with highly dilute solutions of the pyrrole substrate.
-
Acid Addition: Add the acid extremely slowly (dropwise via syringe pump if possible) to the vigorously stirred reaction mixture to prevent localized areas of high acid concentration.[1]
-
-
Implement an N-Protection Strategy (Most Robust Method): This is the most reliable way to prevent polymerization. By installing an electron-withdrawing protecting group on the pyrrole nitrogen, you decrease the electron density of the ring, making it far less susceptible to protonation and subsequent electrophilic attack.[1][6]
-
Issue 2: My N-Boc Protected Pyrrole Analogue Decomposed in Strong Acid (e.g., TFA)
-
Observation: You are working with an analogue of the target molecule where the pyrrole nitrogen is protected with a tert-butoxycarbonyl (Boc) group. Upon treatment with a strong acid like trifluoroacetic acid (TFA), you observe the same blackening and polymerization.
-
Probable Cause: The Boc group is specifically designed to be labile under strong acidic conditions.[1] The TFA is performing its intended function by cleaving the Boc group. However, this exposes the highly reactive, unprotected pyrrole nitrogen in a strongly acidic environment, leading to immediate polymerization.[1]
-
Recommended Solutions:
-
Change the Protecting Group: The experimental design is flawed. If your subsequent steps require strong acid, you must use an acid-stable protecting group.
-
Explore Milder Deprotection Methods (If the Boc group must be used): If you need to remove a Boc group from a complex molecule containing the pyrrole moiety without causing degradation, standard TFA or HCl conditions are unsuitable. Several alternative, non-acidic methods have been reported.[7][8][9]
-
Section 3: Key Experimental Protocols & Visualizations
Visualizing the Degradation Pathway
The following diagram illustrates the acid-catalyzed polymerization mechanism, which is the primary cause of instability for pyrrole-containing compounds in acidic media.
Caption: Acid-catalyzed polymerization of the pyrrole ring.
Protocol 1: Stability Assessment of this compound
This protocol allows for a quick assessment of the compound's stability across various acidic conditions.
-
Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., Dichloromethane or Methanol).
-
Test Array: In separate, labeled vials, add 1 mL of the stock solution.
-
Acid Addition: To each vial, add one of the test acids dropwise at room temperature. Use both a common mineral acid and an organic acid.
-
Vial A: 1 M HCl (aqueous)
-
Vial B: Trifluoroacetic Acid (TFA)
-
Vial C: Acetic Acid (glacial)
-
-
Observation: Vigorously stir and observe each vial for 30 minutes. Record any color change, precipitate formation, or temperature change.
-
Analysis: A rapid change to a dark color indicates instability under those conditions. The absence of color change suggests stability.
Data Summary Table: Expected Stability Outcomes
| Acid Condition | Concentration | Temperature | Expected Outcome | Stability |
| Hydrochloric Acid (HCl) | 1 M | Room Temp | Rapid darkening, precipitate | Poor |
| Trifluoroacetic Acid (TFA) | Neat | Room Temp | Very rapid blackening, tar | Very Poor |
| Acetic Acid (AcOH) | Glacial | Room Temp | Slow or no color change | Good/Fair |
| HCl (added at -78 °C) | 1 M | -78 °C | Significantly slower darkening | Improved |
| N-Tosyl Protected + HCl | 1 M | Room Temp | No color change | Excellent |
Protocol 2: N-Tosylation of the Pyrrole Ring for Enhanced Acid Stability
This protocol describes the protection of the pyrrole nitrogen with a p-toluenesulfonyl (Ts) group, rendering it stable to strong acids.[1]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
NaH Wash: Wash the NaH with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and briefly dry the NaH under vacuum.
-
Suspension: Add anhydrous Tetrahydrofuran (THF) to the flask to create a suspension of NaH. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become homogeneous as the sodium salt of the pyrrole forms.
-
Tosylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Workflow Visualization: The N-Protection Strategy
Caption: Workflow for using N-protection to perform reactions in acid.
References
- Journal of Materials Chemistry, "A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole," Royal Society of Chemistry Publishing.
- BenchChem Technical Support, "Preventing polymerization of pyrrole compounds under acidic conditions," BenchChem.
- ECHEMI, "Why is the reaction of pyrrole difficult with acid?," ECHEMI.
- Quora, "Why is the reaction of pyrrole difficult with acid?," Quora.
- StudySmarter, "Pyrrole: Structure, Acidity & Synthesis," StudySmarter.
- Chemistry Stack Exchange, "What is the degradation mechanism of pyrrole?," Chemistry Stack Exchange.
- ResearchGate, "A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole," ResearchG
- Wikipedia, "Pyrrole," Wikipedia.
- ResearchGate, "Pyrrole Protection," ResearchG
- ResearchGate, "Protecting groups for the pyrrole nitrogen atom.
- National Institutes of Health, "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)
- ResearchGate, "Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc)
- Canadian Journal of Chemistry, "Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties," Canadian Journal of Chemistry.
- ResearchGate, "Protecting groups for the pyrrole nitrogen atom.
- ResearchGate, "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution," ResearchG
- ResearchGate, "Any suggestion on Boc deprotection without using acid?
- Institute of Metal Physics, "Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles," Institute of Metal Physics.
- MBB College, "Reactions of Pyrrole," MBB College.
- Reddit, "Alternative Methods for Boc Deprotection," Reddit.
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- 4. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mbbcollege.in [mbbcollege.in]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted Starting Materials
Welcome to the Technical Support Center dedicated to the critical final step of synthesis: the purification of your product from unreacted starting materials. In drug development and chemical research, the purity of a compound is paramount, directly impacting the reliability of biological data and the viability of subsequent synthetic steps.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purification.
The journey from a crude reaction mixture to a pure, isolated product can often be more challenging than the synthesis itself.[1] Success hinges on a deep understanding of the chemical and physical properties of both your desired product and the lingering starting materials. This center is designed to equip you with the knowledge to make informed decisions, troubleshoot common issues, and optimize your purification workflows.
Core Principles of Purification Strategy
Before diving into specific techniques, it's essential to have a logical framework for selecting a purification method. The ideal strategy minimizes product loss while maximizing impurity removal.[3][4]
Decision Workflow for Purification Method Selection
Sources
Technical Support Center: Impurity Characterization of 3-(1H-Pyrrol-1-YL)propan-1-amine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for the characterization of impurities in 3-(1H-Pyrrol-1-YL)propan-1-amine samples. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to navigate the complexities of impurity profiling for this crucial pharmaceutical intermediate.
The pyrrole moiety is a vital building block in a multitude of pharmaceuticals, contributing to the biological activity of drugs across therapeutic areas like oncology and anti-inflammatory treatments.[1][2][3] this compound, with its reactive pyrrole ring and primary amine, is a versatile intermediate. However, these same features make it susceptible to forming various impurities during synthesis, purification, and storage. Ensuring the purity of this Active Pharmaceutical Ingredient (API) is not just a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final drug product.[][5]
This guide addresses the common challenges encountered during the analysis of this compound, providing a structured approach to identifying, quantifying, and controlling its impurities in line with global regulatory standards.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Potential Impurities
Question 1: My chromatogram shows several unexpected peaks. What are the most likely process-related impurities in a typical synthesis of this compound?
Answer: The impurity profile is intrinsically linked to the synthetic pathway. A common and efficient synthesis involves the Michael addition of pyrrole to acrylonitrile, followed by the reduction of the resulting nitrile.
Based on this route, the primary process-related impurities to anticipate are:
-
Unreacted Starting Materials:
-
Pyrrole (CAS 109-97-7)
-
Acrylonitrile (CAS 107-13-1) - A volatile and reactive starting material.
-
-
Key Intermediate:
-
3-(1H-pyrrol-1-yl)propanenitrile: The product of the first step, which may be carried over if the reduction is incomplete.
-
-
By-products and Side Reactions:
-
Bis-adduct: 1,1'-(propane-1,3-diyl)bis(1H-pyrrole): Formed if the product amine reacts with another molecule of the intermediate nitrile followed by reduction.
-
Over-reduction Products: If harsh reducing agents are used, the pyrrole ring itself could be partially or fully reduced to form pyrrolidine derivatives.[6]
-
Below is a summary of these potential process-related impurities.
| Impurity Name | Structure | Likely Origin | Recommended Primary Analytical Technique |
| Pyrrole | C₄H₅N | Unreacted Starting Material | GC-MS, RP-HPLC |
| 3-(1H-pyrrol-1-yl)propanenitrile | C₇H₈N₂ | Incomplete Reduction of Intermediate | RP-HPLC, LC-MS |
| 1,1'-(propane-1,3-diyl)bis(1H-pyrrole) | C₁₁H₁₄N₂ | By-product | RP-HPLC, LC-MS |
| 3-(pyrrolidin-1-yl)propan-1-amine | C₇H₁₆N₂ | Over-reduction Product | RP-HPLC, LC-MS |
Question 2: My sample of this compound has developed a yellow or brownish color upon storage. What could be the cause?
Answer: The discoloration of pyrrole-containing compounds is a well-known issue, typically caused by oxidation and/or polymerization.[6] The pyrrole ring is electron-rich and susceptible to degradation upon exposure to air (oxygen), light, and trace acids.
-
Oxidation Products: Oxygen can attack the pyrrole ring to form various oxidized species, such as pyrrolinones or maleimide derivatives. These compounds often contain conjugated systems that absorb visible light, leading to the observed color.
-
Polymerization Products: Pyrrole can polymerize under acidic conditions or upon exposure to light and air, forming colored oligomers and polymers (polypyrrole).
Expert Insight: This discoloration is a critical stability concern. It indicates the formation of degradation products that must be identified and controlled. Proper storage under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures is essential to minimize the formation of these impurities.
Section 2: Analytical Strategy & Method Development
Question 3: What is the best starting point for developing a stability-indicating HPLC method for this compound?
Answer: A stability-indicating method is one that can accurately quantify the API in the presence of its impurities and degradation products.[7][8] For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard and the most effective starting point.
Causality Behind the Choice:
-
Reversed-Phase HPLC: The API is a basic amine, which will be protonated at acidic pH. This positive charge provides good retention and peak shape on a C18 or C8 column when using an acidic mobile phase. Gradient elution is recommended to ensure separation of both early-eluting polar impurities and late-eluting non-polar by-products.[7]
-
UV Detection: The pyrrole ring contains a chromophore that absorbs UV light, typically around 210-230 nm, allowing for sensitive detection of the API and related impurities. A Photo-Diode Array (PDA) detector is highly recommended as it provides spectral data that can help determine peak purity and aid in preliminary identification of impurities.
Recommended Starting HPLC Conditions:
| Parameter | Recommended Condition | Rationale & Expert Tips |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the API and related structures. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | The acidic modifier ensures the amine is protonated, improving peak shape and minimizing tailing. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower viscosity and UV cutoff. |
| Gradient | Start at 5-10% B, ramp to 90-95% B | A broad gradient is crucial for eluting all potential impurities, from polar starting materials to more hydrophobic dimers or polymers. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but monitor for on-column degradation. |
| Detection | PDA at 220 nm | Provides good sensitivity for the pyrrole chromophore and allows for peak purity assessment. |
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Question 4: How do I definitively identify an unknown impurity peak observed in my HPLC-UV analysis?
Answer: Structural elucidation of an unknown impurity requires a multi-technique approach, moving from preliminary data to definitive structural confirmation. The gold-standard techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[][9][10]
Step-by-Step Impurity Identification Workflow:
-
LC-MS/MS Analysis: Couple your HPLC method to a mass spectrometer. High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap, is preferred.[11][12]
-
Objective: Obtain the accurate mass of the impurity to determine its elemental composition (molecular formula).
-
MS/MS Fragmentation: Induce fragmentation of the impurity ion. The resulting fragment ions provide clues about the molecule's structure, like puzzle pieces. For example, a loss of 17 Da (NH₃) from the parent ion would strongly suggest the presence of the primary amine group.
-
-
Propose Putative Structures: Based on the molecular formula and fragmentation data, and considering the synthetic process and potential degradation pathways, propose one or more likely structures for the impurity.[13]
-
Isolation (If Necessary): If the structure cannot be confirmed from the mixture, the impurity may need to be isolated using preparative HPLC or fraction collection from an analytical run. This is often challenging for impurities present at low levels (e.g., <0.1%).
-
NMR Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.[9][14][15]
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing you to piece the entire molecular structure together.
-
Quantitative NMR (qNMR): Can be used to quantify the impurity without needing a dedicated reference standard, by using a certified internal standard.[10]
-
Caption: A systematic workflow for unknown impurity identification.
Section 3: Regulatory Compliance & Forced Degradation
Question 5: How do I perform a forced degradation study, and why is it necessary?
Answer: A forced degradation or stress testing study is a mandatory part of developing a stability-indicating method.[16][17] It involves subjecting the API to conditions more severe than those used for accelerated stability testing to intentionally generate degradation products.
The primary goals are:
-
To Demonstrate Specificity: To prove that your analytical method can separate the API from all potential degradation products, ensuring there is no co-elution.[17]
-
To Understand Degradation Pathways: To identify how the molecule degrades, which provides critical information for formulation development and defining storage conditions.[17]
-
To Identify Potential Degradants: To produce and identify degradation products that might appear during long-term stability studies.[16]
Standard Forced Degradation Conditions (as per ICH Q1A):
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80 °C) | Tests for lability to acidic environments. The pyrrole ring can be sensitive to strong acids. |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60-80 °C) | Tests for lability to alkaline environments. |
| Oxidation | 3% H₂O₂, room temperature or heated | Simulates oxidative degradation. The electron-rich pyrrole ring is a likely target for oxidation. |
| Thermal | Dry heat (e.g., 80-100 °C) | Evaluates intrinsic thermal stability. |
| Photolytic | High-intensity light (UV/Visible) as per ICH Q1B | Tests for light sensitivity. Pyrrole derivatives are often light-sensitive. |
Expert Protocol: Aim for 5-20% degradation of the API.[18] If no degradation is observed under initial conditions, increase the stress (e.g., higher temperature, longer exposure, or stronger reagent concentration). If the API degrades too quickly, reduce the stress. A PDA detector is invaluable here to compare the spectra of the degradant peaks with the API to ensure they are not co-eluting.
Question 6: What are the regulatory limits for impurities, and when do I need to identify and qualify them?
Answer: The thresholds for reporting, identifying, and qualifying impurities in a new drug substance are defined by the International Council for Harmonisation (ICH) in its Q3A(R2) guideline.[19][20][21] The thresholds are based on the Maximum Daily Dose (MDD) of the drug.
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
Explanation of Terms:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. Below this, it can be reported as "total impurities."[19]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[19]
-
Qualification Threshold: The level above which an impurity must be qualified, meaning you must collect and submit toxicological data to demonstrate its safety at the proposed concentration.[19][22]
Special Consideration - Genotoxic Impurities: Some impurities may be DNA reactive (mutagenic) and potentially carcinogenic. These are regulated under a separate guideline, ICH M7, and have much stricter control limits, often in the parts-per-million (ppm) range, based on a "Threshold of Toxicological Concern" (TTC).[21] Any impurity with structural alerts for mutagenicity (e.g., certain epoxides, alkyl halides, or N-nitroso compounds) must be evaluated carefully, even if it is below the standard ICH Q3A thresholds.
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]
-
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. Available from: [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available from: [Link]
-
Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma. Available from: [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. Available from: [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. Available from: [Link]
-
Impurity Identification in Small-Molecule APIs. Pharma's Almanac. Available from: [Link]
-
Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. Available from: [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency, The Gambia. Available from: [Link]
-
Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs. Available from: [Link]
-
Quality: impurities. European Medicines Agency (EMA). Available from: [Link]
-
Complying with requirements relating to impurities in prescription medicines. Therapeutic Goods Administration (TGA), Australia. Available from: [Link]
-
Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. Available from: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available from: [Link]
-
Separation and Characterization of Amine Drugs and Their Enantiomers by Capillary Column Gas Chromatography-Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]
-
Impurity Analysis. Emery Pharma. Available from: [Link]
-
Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Forced degradation studies. MedCrave online. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]
-
The Role of Pyrrole as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Pyrrole. Wikipedia. Available from: [Link]
-
This compound, 95% Purity, C7H12N2, 1 gram. CP Lab Safety. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Bioactive pyrrole-based compounds with target selectivity. PubMed Central (PMC). Available from: [Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PubMed Central (PMC) - NIH. Available from: [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available from: [Link]
-
Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers. Available from: [Link]
-
Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PubMed Central (PMC) - NIH. Available from: [Link]
-
Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Semantic Scholar. Available from: [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available from: [Link]
Sources
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- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
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Technical Support Center: Navigating the Scale-Up Synthesis of 3-(1H-Pyrrol-1-YL)propan-1-amine
Welcome to the technical support resource for the synthesis of 3-(1H-Pyrrol-1-YL)propan-1-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges through a series of troubleshooting guides and frequently asked questions, focusing on the underlying chemical principles to empower you to make informed, data-driven decisions during your process development.
The most common and scalable synthetic route to this compound involves a two-step sequence:
-
Aza-Michael Addition: The reaction of pyrrole with acrylonitrile to form 3-(1H-pyrrol-1-yl)propanenitrile.
-
Nitrile Reduction: The subsequent reduction of the nitrile intermediate to the target primary amine.
Each step presents unique challenges that can impact yield, purity, and overall process efficiency. This guide is structured to tackle these issues head-on.
Overall Synthetic Workflow & Key Challenge Areas
The following diagram outlines the typical synthetic pathway and highlights the critical control points that are the focus of this guide.
Caption: Synthetic workflow for this compound.
Part 1: Troubleshooting the Aza-Michael Addition
This conjugate addition step is crucial for setting the stage for the final reduction. While seemingly straightforward, issues related to reactivity and side reactions are common during scale-up.
Question: My reaction shows very low conversion, even after extended reaction times. What is the primary cause?
Answer: The most likely cause is the insufficient nucleophilicity of pyrrole and/or improper base selection. Pyrrole is aromatic, and its nitrogen lone pair is delocalized within the ring, making it a weak nucleophile.[1] To facilitate the reaction, a strong, non-nucleophilic base is required to deprotonate a portion of the pyrrole, generating the much more nucleophilic pyrrolide anion.
-
Causality & Solution:
-
Base Selection: Potassium tert-butoxide (KOtBu) is a common and effective choice.[2] Its bulky nature minimizes competing nucleophilic side reactions.[2] Other bases like cesium carbonate (Cs₂CO₃) can also be effective, sometimes under milder conditions.[3][4]
-
Base Handling: KOtBu is extremely hygroscopic.[5][6] On a large scale, any absorbed moisture will consume the base, forming potassium hydroxide and tert-butanol, which will inhibit the desired reaction.[5] Ensure the base is handled under an inert atmosphere (Nitrogen or Argon) and that all solvents are rigorously dried.[2][5]
-
Solvent: Aprotic polar solvents like THF, DMF, or DMSO are typically used to ensure the solubility of the pyrrolide salt.
-
Question: During the addition of acrylonitrile, the reaction mixture becomes thick and solidifies. What is happening and how can I prevent it?
Answer: You are observing the base-catalyzed anionic polymerization of acrylonitrile. Acrylonitrile is highly susceptible to polymerization, especially in the presence of strong bases like KOtBu. This is a significant challenge at scale where localized high concentrations can initiate a runaway reaction.
-
Causality & Solution:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of acrylonitrile. Exothermic heat from the initial Michael addition can accelerate polymerization. Ensure your reactor has adequate cooling capacity.
-
Controlled Addition: Add the acrylonitrile slowly and sub-surface to the well-agitated reaction mixture. This prevents localized high concentrations of the base and monomer.
-
Reverse Addition: Consider adding the base solution to the mixture of pyrrole and acrylonitrile. This keeps the base concentration low throughout the addition.
-
Part 2: Troubleshooting the Nitrile Reduction
The reduction of 3-(1H-pyrrol-1-yl)propanenitrile is the most challenging step in terms of controlling selectivity. The formation of secondary and tertiary amine impurities is the primary issue.
Question: My final product is a mixture containing significant amounts of the secondary amine, bis(3-(1H-pyrrol-1-yl)propyl)amine. How can I improve selectivity for the primary amine?
Answer: This is the classic problem in nitrile reductions. The reaction proceeds through an intermediate imine, which can react with the already-formed primary amine product to generate a secondary amine, which can be further reduced.[7][8]
Caption: Mechanism of secondary amine formation during nitrile reduction.
-
Causality & Solution: To favor the desired pathway, you must suppress the reaction between the imine intermediate and the primary amine product.
-
Add Ammonia: The most effective industrial solution is to conduct the hydrogenation in the presence of ammonia (either as anhydrous gas or in an alcoholic solution like 7N NH₃ in Methanol).[9] The high concentration of ammonia shifts the equilibrium away from the formation of the secondary amine adduct.
-
Catalyst Choice: Raney Nickel is often preferred for nitrile reductions and is generally more selective for primary amines than Palladium on Carbon (Pd/C) in this context.[8][10][11] However, catalyst performance is highly substrate-dependent and screening is recommended.
-
Solvent: Using a primary alcohol like methanol or ethanol as a solvent can also help. The solvent can compete with the product amine in reacting with the imine intermediate, forming a hemiaminal that can still lead to the primary amine.
-
Process Parameters: Use high hydrogen pressure and optimal temperature to ensure the imine intermediate is hydrogenated to the primary amine as quickly as possible, minimizing its residence time and chance to react with the product.
-
Question: The hydrogenation reaction is very slow or stalls completely. What are the likely causes on a larger scale?
Answer: A stalled hydrogenation at scale can be due to catalyst deactivation or mass transfer limitations.
-
Causality & Solution:
-
Catalyst Poisoning: Ensure the nitrile intermediate is of high purity. Sulfur, halides, or other coordination compounds from previous steps can act as catalyst poisons. A simple workup including a wash and/or carbon treatment of the nitrile solution before reduction can be beneficial.
-
Mass Transfer: On a large scale, ensuring hydrogen is available at the catalyst surface is critical.
-
Agitation: Increase the agitation rate to improve gas-liquid dispersion and keep the catalyst suspended.
-
Hydrogen Pressure: Ensure the H₂ pressure is maintained. A leak in the system can lead to a gradual drop in pressure and a stalled reaction.
-
-
Catalyst Quality & Loading: Use a fresh, active catalyst. Raney Nickel activity can decrease with improper storage.[10] Ensure the catalyst loading is appropriate for the scale; a typical loading is 5-10 wt% relative to the substrate.
-
Question: What are the primary safety concerns when handling Raney Nickel at the kilogram scale?
Answer: Raney Nickel is pyrophoric, meaning it can spontaneously ignite when exposed to air, especially when dry.[10] It also contains adsorbed hydrogen, posing a fire hazard.[10]
-
Best Practices for Safe Handling:
-
Never Handle Dry: Always handle Raney Nickel as a slurry, typically in water or the reaction solvent. It is commercially supplied as a water-wet slurry.
-
Inert Atmosphere: All transfers of the catalyst into the reactor should be done under a nitrogen or argon atmosphere. Purge the reactor thoroughly before and after the reaction.
-
Quenching/Filtration: After the reaction, the catalyst must be filtered carefully. The filter cake should never be allowed to dry. The spent catalyst is still pyrophoric and must be passivated (quenched) before disposal, often by slow addition to a dilute acid solution or by other vendor-recommended procedures.
-
Comparative Table: Nitrile Reduction Conditions
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Rationale for Improvement |
| Catalyst | 10% Pd/C | Raney Nickel 2800 | Raney Ni often shows better selectivity for primary amines from nitriles.[9][11] |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) | Alcoholic solvents can improve selectivity; MeOH is a common industrial choice. |
| Additive | None | 7N NH₃ in MeOH | Ammonia is critical to suppress the formation of secondary and tertiary amine byproducts.[8][9] |
| H₂ Pressure | 50 psi (3.4 bar) | 200-500 psi (13.8 - 34.5 bar) | Higher pressure increases the rate of hydrogenation, minimizing imine lifetime. |
| Temperature | 25 °C | 50 - 80 °C | Increased temperature enhances reaction rate, but must be balanced against potential side reactions. |
| Typical Purity | 60-70% Primary Amine | >95% Primary Amine | The combination of catalyst, solvent, and additive dramatically improves product purity. |
Part 3: General FAQs for Scale-Up
Question: What is the recommended method for purifying the final this compound product at scale?
Answer: Vacuum distillation is the most common and effective method for purifying amines of this molecular weight. The product has a relatively high boiling point, and distillation under reduced pressure is necessary to prevent thermal decomposition. Before distillation, an aqueous work-up to remove the catalyst and any water-soluble salts is required. If stubborn colored impurities are present, a carbon treatment of the crude product solution before distillation can be effective. For very high purity requirements, as in pharmaceutical applications, forming a crystalline salt (e.g., hydrochloride or tartrate), recrystallizing it, and then liberating the free base is a viable, albeit more complex, option.[12][13]
Question: What are the key analytical methods I should use for in-process control and final product release?
Answer: A robust analytical package is crucial for a scalable process.
-
Gas Chromatography (GC): This is the workhorse technique. Use GC with a Flame Ionization Detector (FID) to monitor the disappearance of the nitrile intermediate and the formation of the primary amine. It is also excellent for quantifying the secondary and tertiary amine impurities.
-
Mass Spectrometry (MS): GC-MS is invaluable for identifying unknown impurities during process development.[14]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of your final product and for characterizing any isolated impurities. Quantitative NMR (qNMR) can be used for purity assessment without needing a specific reference standard for each impurity.[14]
-
Karl Fischer Titration: To determine the water content in your final product, which is often a critical quality attribute.
Detailed Experimental Protocols
Protocol 1: Scale-Up Aza-Michael Addition
Safety Note: Potassium tert-butoxide is highly corrosive and reactive. Acrylonitrile is toxic and flammable. Perform all operations in a well-ventilated fume hood or an appropriate process enclosure with personal protective equipment (gloves, safety glasses, lab coat).
-
Reactor Preparation: To a dry, inerted 22 L reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add Pyrrole (1.0 kg, 14.9 mol) and anhydrous Tetrahydrofuran (THF, 8 L).
-
Cooling: Begin agitation and cool the solution to 0-5 °C using an external cooling bath.
-
Base Addition: Under a strong nitrogen counter-flow, add Potassium tert-butoxide (167 g, 1.49 mol, 0.1 eq) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Acrylonitrile Addition: In the addition funnel, prepare a solution of Acrylonitrile (868 g, 16.4 mol, 1.1 eq) in anhydrous THF (2 L). Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour after the addition is complete, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Cool the mixture to 10 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 L).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 3 L).
-
Isolation: Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(1H-pyrrol-1-yl)propanenitrile as an oil. The product can be purified further by vacuum distillation if required.
Protocol 2: Catalytic Hydrogenation (Nitrile Reduction)
Safety Note: Hydrogen is highly flammable and explosive. Raney Nickel is pyrophoric. This reaction must be conducted in a suitable pressure reactor (hydrogenator/autoclave) by trained personnel.
-
Reactor Loading: To the inerted vessel of a 5 L stainless steel autoclave, add crude 3-(1H-pyrrol-1-yl)propanenitrile (500 g, 4.16 mol) and a solution of 7N Ammonia in Methanol (2.5 L).
-
Catalyst Addition: Under a continuous nitrogen purge, carefully add Raney Nickel 2800 (50 g, ~10 wt%, as a 50% slurry in water). Wash any residual catalyst into the reactor with a small amount of methanol.
-
Inerting & Hydrogenation: Seal the reactor. Pressurize with nitrogen to 100 psi and vent (repeat 5 times) to remove all oxygen. Then, pressurize with hydrogen to 500 psi.
-
Reaction: Begin vigorous stirring and heat the reactor to 60 °C. The hydrogen uptake should begin. Maintain the hydrogen pressure at 500 psi and the temperature at 60 °C until hydrogen uptake ceases (typically 6-12 hours).
-
Cooling & Depressurization: Cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen (repeat 5 times).
-
Catalyst Filtration: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CRITICAL: Do not allow the filter cake to dry. Wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and ammonia. The resulting crude oil can be purified by vacuum distillation to yield this compound.
References
- Science of Synthesis, (2005).
-
Srimani, D., et al., (2012). Catalytic coupling of nitriles with amines to selectively form imines under mild hydrogen pressure. RSC Publishing. [Link]
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Organic Chemistry Portal, (n.d.). Nitrile to Amine - Common Conditions. [Link]
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ResearchGate, (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to.... [Link]
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Organic Chemistry Portal, (n.d.). Amine synthesis by nitrile reduction. [Link]
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Organic Chemistry Portal, (n.d.). Nitro Reduction - Common Conditions. [Link]
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Hiden Analytical, (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]
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Wikipedia, (n.d.). Nitrile reduction. [Link]
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Klenke, B., & Gilbert, I. H., (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Journal of Organic Chemistry, 66(7), 2480-3. [Link]
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PubMed, (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. [Link]
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Organic Syntheses, (n.d.). Potassium tert-Butoxide. [Link]
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IHPA, (n.d.). Potassium-tert-butoxide (t-BuOK). [Link]
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Wikipedia, (n.d.). Potassium tert-butoxide. [Link]
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PubChem, (n.d.). This compound. [Link]
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ResearchGate, (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. [Link]
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ResearchGate, (n.d.). (A) Polymerisation of 3-(1H-pyrrol-1-yl)propanamidoferrocene (2) and.... [Link]
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MDPI, (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. [Link]
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PubMed Central, (n.d.). Recent Advancements in Pyrrole Synthesis. [Link]
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ResearchGate, (2025). Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea. [Link]
-
Fisher Scientific, (n.d.). 3-(1H-Pyrrol-1-yl)propanenitrile, 97%, Thermo Scientific. [Link]
-
RSC Publishing, (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates. [Link]
-
RSC Publishing, (n.d.). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. [Link]
-
ResearchGate, (n.d.). Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. [Link]
-
Frontiers, (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]
-
PubMed, (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. [Link]
-
PubMed, (2018). Synthesis of 1 H-Pyrrol-3(2 H)-ones via Three-Component Reactions of 2,3-Diketo Esters, Amines, and Ketones. [Link]
-
Sciforum, (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
- Google Patents, (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
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CP Lab Safety, (n.d.). This compound, 95% Purity, C7H12N2, 1 gram. [Link]
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JUIT, (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to 3-(1H-Pyrrol-1-yl)propan-1-amine: A Guide for Researchers
Introduction
3-(1H-Pyrrol-1-yl)propan-1-amine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the pyrrole moiety, a privileged scaffold in numerous pharmaceuticals, coupled with a flexible aminopropyl side chain, allows for diverse functionalization and interaction with biological targets. The efficient and scalable synthesis of this amine is therefore of significant interest to researchers in the field. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering an in-depth look at their underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several distinct strategies. This guide will focus on a comparative analysis of three of the most common and practical routes:
-
Route 1: Michael Addition of Pyrrole to Acrylonitrile followed by Nitrile Reduction. This two-step sequence involves the initial formation of a carbon-nitrogen bond via a conjugate addition, followed by the reduction of the nitrile functionality to the desired primary amine.
-
Route 2: Direct N-Alkylation of Pyrrole via Gabriel Synthesis. This classical method for primary amine synthesis is adapted to first introduce a protected amino-propyl side chain onto the pyrrole ring, followed by deprotection to unveil the target amine.
-
Route 3: Reductive Amination of a Pyrrole-Functionalized Aldehyde. This strategy involves the initial preparation of 3-(1H-pyrrol-1-yl)propanal, which is then converted to the primary amine in a one-pot reaction with an ammonia source and a reducing agent.
The choice of a particular synthetic route will depend on a variety of factors, including the availability of starting materials, desired scale of the reaction, tolerance of functional groups in more complex substrates, and considerations of cost, safety, and environmental impact.
Route 1: Michael Addition and Subsequent Reduction
This approach is a straightforward and often high-yielding method for the synthesis of the target amine. The underlying principle is the nucleophilic addition of the pyrrolide anion to the electron-deficient β-carbon of acrylonitrile, followed by the reduction of the resulting nitrile.
Mechanism and Rationale
The Michael addition is initiated by the deprotonation of pyrrole with a suitable base to form the nucleophilic pyrrolide anion. This anion then attacks the β-position of acrylonitrile in a conjugate addition fashion. The subsequent reduction of the nitrile group to a primary amine is typically achieved using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]
Visualizing the Pathway
Caption: Michael Addition of Pyrrole to Acrylonitrile followed by Nitrile Reduction.
Experimental Protocol
Step 1: Synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile
-
To a stirred solution of pyrrole (1.0 eq) in a suitable solvent such as acetonitrile, add a catalytic amount of a strong base like potassium hydroxide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acrylonitrile (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3-(1H-pyrrol-1-yl)propanenitrile.
Step 2: Reduction of 3-(1H-Pyrrol-1-yl)propanenitrile to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(1H-pyrrol-1-yl)propanenitrile (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension dropwise, controlling the rate of addition to maintain the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Route 2: Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct amination of alkyl halides.[1][2][3] This multi-step route involves the initial N-alkylation of pyrrole with a suitable 1,3-dihalopropane, followed by reaction with potassium phthalimide and subsequent hydrazinolysis.
Mechanism and Rationale
The synthesis begins with the N-alkylation of pyrrole with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) to form 1-(3-halopropyl)-1H-pyrrole. This intermediate then undergoes nucleophilic substitution with potassium phthalimide, where the phthalimide anion acts as a surrogate for the ammonia anion.[4] The final step involves the cleavage of the N-alkylphthalimide with hydrazine to release the desired primary amine and the phthalhydrazide byproduct.[1][2]
Visualizing the Pathway
Caption: Gabriel Synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-(3-Bromopropyl)-1H-pyrrole
-
To a suspension of potassium hydroxide (1.2 eq) in a suitable solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrole (1.0 eq) at room temperature.
-
Stir the mixture for 30 minutes to form the potassium pyrrolide salt.
-
Add 1,3-dibromopropane (1.5 eq) to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-bromopropyl)-1H-pyrrole.
Step 2: Synthesis of 2-(3-(1H-Pyrrol-1-yl)propyl)isoindoline-1,3-dione
-
To a solution of 1-(3-bromopropyl)-1H-pyrrole (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to get pure 2-(3-(1H-pyrrol-1-yl)propyl)isoindoline-1,3-dione.
Step 3: Synthesis of this compound
-
To a suspension of 2-(3-(1H-pyrrol-1-yl)propyl)isoindoline-1,3-dione (1.0 eq) in ethanol, add hydrazine monohydrate (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Wash the precipitate with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous potassium carbonate and concentrate under reduced pressure to yield this compound.
Route 3: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[5] In this context, the synthesis of this compound can be achieved by the reductive amination of 3-(1H-pyrrol-1-yl)propanal.
Mechanism and Rationale
This route first requires the synthesis of the aldehyde precursor, 3-(1H-pyrrol-1-yl)propanal. This can be achieved through various methods, such as the oxidation of the corresponding alcohol, 3-(1H-pyrrol-1-yl)propan-1-ol. The subsequent reductive amination involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.[6] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[7]
Visualizing the Pathway
Caption: Reductive Amination of 3-(1H-Pyrrol-1-yl)propanal.
Experimental Protocol
Step 1: Synthesis of 3-(1H-Pyrrol-1-yl)propanal
-
Synthesize 3-(1H-pyrrol-1-yl)propan-1-ol by reacting the potassium salt of pyrrole with 3-chloro-1-propanol.
-
To a stirred solution of 3-(1H-pyrrol-1-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane, add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(1H-pyrrol-1-yl)propanal, which can often be used in the next step without further purification.
Step 2: Reductive Amination of 3-(1H-Pyrrol-1-yl)propanal
-
Dissolve the crude 3-(1H-pyrrol-1-yl)propanal (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (a significant excess, e.g., 7 N solution).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully add dilute hydrochloric acid to quench the reaction and destroy any remaining reducing agent (perform in a well-ventilated fume hood).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a strong base (e.g., NaOH) and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Purify by vacuum distillation if necessary.
Comparative Analysis
| Feature | Route 1: Michael Addition & Reduction | Route 2: Gabriel Synthesis | Route 3: Reductive Amination |
| Number of Steps | 2 | 3 | 2 (from the alcohol) |
| Overall Yield | Generally Good to Excellent | Moderate to Good | Moderate to Good |
| Reagent Cost | Relatively low (acrylonitrile, LiAlH₄ are common) | Moderate (phthalimide and hydrazine are relatively inexpensive) | Moderate (PCC can be expensive, NaBH₃CN is moderately priced) |
| Safety Concerns | LiAlH₄ is highly reactive and requires careful handling. Acrylonitrile is toxic and a suspected carcinogen. | Hydrazine is toxic and corrosive. | PCC is a toxic and carcinogenic chromium(VI) reagent. NaBH₃CN is toxic and releases HCN upon acidification. |
| Scalability | Scalable, but handling large quantities of LiAlH₄ can be hazardous. | Scalable, though the workup can be tedious on a large scale. | Scalable, but the use of PCC on a large scale is often avoided due to its hazardous nature. Alternative, less hazardous oxidation methods may be employed. |
| Substrate Scope | Generally good for pyrroles that can undergo Michael addition. | Broad scope for primary alkyl halides. | Broad scope for aldehydes and ketones. |
| Ease of Purification | Purification of the final amine can be straightforward after a proper workup. | Phthalhydrazide byproduct is often easy to remove by filtration. | Purification may require careful chromatographic separation from byproducts. |
Conclusion and Recommendations
Each of the discussed synthetic routes offers a viable pathway to this compound, with its own set of advantages and challenges.
-
Route 1 (Michael Addition and Reduction) is often the most direct and highest-yielding approach. However, it involves the use of hazardous reagents like acrylonitrile and lithium aluminum hydride, which require stringent safety precautions. This route is well-suited for laboratories equipped to handle such reagents.
-
Route 2 (Gabriel Synthesis) is a classic and reliable method that avoids over-alkylation and uses relatively inexpensive reagents. The multi-step nature and potentially tedious workup might be a drawback for rapid synthesis, but it remains a robust option, particularly for ensuring the formation of a primary amine.
-
Route 3 (Reductive Amination) offers a versatile approach, but its efficiency is dependent on the successful synthesis of the aldehyde precursor. The use of PCC for the oxidation step is a significant safety concern, and alternative, greener oxidation methods should be considered. The reductive amination step itself is generally efficient and high-yielding.
For researchers prioritizing yield and a shorter synthetic sequence, Route 1 is a strong candidate, provided that the necessary safety measures are in place. For those seeking a more traditional and often safer, albeit longer, route, Route 2 is an excellent choice. Route 3 becomes particularly attractive if the corresponding aldehyde is readily available or can be synthesized via a safe and efficient oxidation method.
Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and priorities of the research project, including scale, available equipment, safety protocols, and cost considerations. This guide provides the foundational knowledge and experimental frameworks to enable an informed decision for the successful synthesis of this compound.
References
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
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ResearchGate. (2015). Organic Reactions in Ionic Liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Retrieved from [Link]
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ResearchGate. (2012). Redox polymerization of acrylonitrile and synthesis of amine-terminated PANs. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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ResearchGate. (2022). Recent progress in reductive amination reaction. Retrieved from [Link]
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Quora. (2017). How would you prepare propan-1-amine from butane nitrile? Retrieved from [Link]
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ResearchGate. (2020). A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. Retrieved from [Link]
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ResearchGate. (2015). A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. Retrieved from [Link]
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ResearchGate. (2014). Amination and dehydration of 1,3-propanediol by hydrogen transfer: Reactions of a bio-renewable platform chemical. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 3-(1H-Pyrrol-1-YL)propan-1-amine and Other N-Alkylpyrroles
Introduction
Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in pharmaceuticals, natural products, and functional materials. The strategic functionalization of the pyrrole ring is paramount in tailoring the properties of these molecules. The reactivity and regioselectivity of electrophilic substitution on the pyrrole ring are profoundly influenced by the nature of the substituent on the nitrogen atom. This guide provides an in-depth comparative analysis of the reactivity of 3-(1H-Pyrrol-1-YL)propan-1-amine with other N-alkylpyrroles, offering experimental data and mechanistic insights to inform synthetic strategies.
The lone pair of electrons on the nitrogen atom in pyrrole participates in the aromatic sextet, rendering the ring electron-rich and highly reactive towards electrophiles.[1] Consequently, electrophilic substitution is a primary pathway for pyrrole functionalization. N-alkylation, while seemingly a simple modification, exerts a significant influence on the electronic and steric environment of the pyrrole ring, thereby modulating its reactivity and the regiochemical outcome of subsequent reactions.
The Influence of the N-Substituent: A Mechanistic Overview
The N-substituent dictates the reactivity of the pyrrole ring through a combination of electronic and steric effects. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density of the pyrrole ring, enhancing its nucleophilicity and reactivity towards electrophiles.[2] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring.
The regioselectivity of electrophilic attack is governed by the stability of the resulting cationic intermediate (Wheland intermediate). Attack at the C2 (α) position is generally favored as it allows for the delocalization of the positive charge over three resonance structures, including a significant contribution from the nitrogen atom.[1][2] Attack at the C3 (β) position results in a less stable intermediate with only two major resonance contributors.[2]
However, the steric bulk of the N-substituent can override this electronic preference. Large N-substituents can hinder electrophilic attack at the adjacent C2 and C5 positions, leading to an increased proportion of C3 substitution.
Visualizing the Directing Effects of N-Substituents
Caption: Interplay of steric and electronic effects of N-substituents on pyrrole reactivity.
Comparative Reactivity in Electrophilic Substitution Reactions
To provide a quantitative comparison, we will examine the outcomes of several key electrophilic substitution reactions across a range of N-alkylpyrroles, including our target molecule, this compound. The presence of the primary amine in the propyl chain of this molecule introduces the potential for intramolecular interactions and competing reactions, which will be a key point of analysis.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[3][4][5][6] The regioselectivity of this reaction is particularly sensitive to the steric bulk of the N-substituent.
| N-Substituent | α:β Ratio | Overall Yield (%) | Reference |
| -CH₃ | α-isomer only | 93 | [2] |
| -CH₂CH₃ | 11.5 : 1 | 92 | [2] |
| -CH(CH₃)₂ | 1.9 : 1 | - | [2] |
| -C(CH₃)₃ | 1 : 14 | - | [2] |
The N-propylamine substituent in this compound is sterically comparable to an n-propyl group. Therefore, a high preference for α-formylation is expected. The basic amine functionality could potentially interact with the Vilsmeier reagent, but under standard reaction conditions, the pyrrole ring's nucleophilicity should dominate.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental C-C bond-forming reaction.[7] The choice of Lewis acid and the nature of the N-substituent can significantly impact the regioselectivity.[2][8]
| N-Substituent | Acylating Agent | Lewis Acid | α:β Ratio | Reference |
| -CH₃ | Ac₂O | - | Predominantly α | [9][10] |
| -SO₂Ph | 1-Naphthoyl chloride | AlCl₃ | 1:2 to 3:4 | [8] |
| -TIPS | Various | AlCl₃ | Exclusively β | [8] |
Ac₂O = Acetic Anhydride, TIPS = Triisopropylsilyl
For this compound, the N-propylamine side chain is not exceptionally bulky, suggesting that α-acylation would be the major product. However, the amine group could coordinate with the Lewis acid, potentially deactivating the ring or influencing the regioselectivity. Careful selection of the Lewis acid and protection of the amine may be necessary to achieve high yields and selectivity.
Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto the pyrrole ring.[11] This reaction is particularly relevant for this compound, as both the pyrrole and the side-chain amine can participate. Generally, with a primary amine and formaldehyde, the reaction on the pyrrole ring occurs at the 2- and 5-positions, often leading to macrocyclic products.[11]
In the case of this compound, an intramolecular Mannich-type reaction is a possibility, which could lead to novel bicyclic structures. Alternatively, intermolecular reactions could lead to polymerization or complex mixtures. The reaction conditions, particularly the stoichiometry of the reagents, would be critical in directing the outcome.
Reactivity in Metalation Reactions
Deprotonation of N-alkylpyrroles with strong bases like organolithium reagents is a powerful method for introducing substituents at specific positions. The regioselectivity of metalation is influenced by the steric hindrance of the N-substituent and the solvent.
As the steric bulk of the N-alkyl group increases, the overall yield of lithiated pyrroles tends to decrease.[12] Furthermore, bulkier substituents can favor deprotonation at the less hindered C3 position, although C2 lithiation is generally preferred.[12] For N-substituted pyrroles, metalation of the ring carbons is more facile than for unsubstituted pyrrole.[13]
For this compound, the primary amine's acidic proton would be the first to be deprotonated by a strong base. This would necessitate the use of at least two equivalents of the organolithium reagent to achieve ring metalation. The initial N-deprotonation could influence the subsequent C-lithiation's regioselectivity through intramolecular coordination with the lithium cation. This directed metalation effect could potentially enhance lithiation at the C2 position.
Experimental Workflow: Comparative Lithiation and Electrophilic Quench
Caption: Workflow for comparing the lithiation reactivity of N-alkylpyrroles.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of N-Alkylpyrroles
This procedure is adapted from established methods for the formylation of electron-rich aromatic compounds.[2]
Reagents and Equipment:
-
N-Alkylpyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous reaction solvent (e.g., dichloromethane)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard workup and purification apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq) to anhydrous DMF (3.0 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the N-alkylpyrrole (1.0 eq) in the reaction solvent to the Vilsmeier reagent at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1 to 3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.[2]
-
Extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Lithiation and Electrophilic Quench of N-Alkylpyrroles
Reagents and Equipment:
-
N-Alkylpyrrole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Electrophile (e.g., trimethylsilyl chloride)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-alkylpyrrole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq for simple N-alkylpyrroles, 2.2 eq for this compound) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
Conclusion
The reactivity of this compound is largely governed by the principles that apply to other N-alkylpyrroles, with the N-propylamine substituent acting as a moderately bulky, electron-donating group that favors electrophilic substitution at the α-position. However, the presence of the primary amine functionality introduces a layer of complexity. This group can act as a base, a nucleophile, or a coordinating ligand for metal catalysts, potentially leading to side reactions or influencing the regioselectivity of ring functionalization.
For researchers and drug development professionals, understanding these nuances is critical for the rational design of synthetic routes. When working with this compound, careful consideration of reaction conditions, and potentially the use of protecting groups for the amine, will be essential to achieve desired outcomes. Further experimental investigation is warranted to fully elucidate the reactivity profile of this versatile building block.
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A Comparative Guide to the Biological Activity of 3-(1H-Pyrrol-1-YL)propan-1-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The Significance of Isomerism in Drug Design
Isomerism plays a pivotal role in the interaction of small molecules with biological targets. Positional isomers, where functional groups are located at different positions on a core scaffold, can exhibit vastly different biological activities due to altered steric and electronic properties. This guide will focus on the following key isomers of 3-(1H-pyrrol-1-yl)propan-1-amine:
-
This compound (Parent Compound): The reference compound with a propylamino substituent at the N-1 position of the pyrrole ring.
-
2-(1H-Pyrrol-1-yl)propan-1-amine: A positional isomer with the propanamine chain at the C-2 position of the pyrrole ring.
-
3-(1H-Pyrrol-2-yl)propan-1-amine: A positional isomer where the propylamino group is attached to the C-2 position of the pyrrole ring.
-
1-(1H-Pyrrol-1-yl)propan-2-amine: An isomer with the amine group on the second carbon of the propyl chain, introducing a chiral center.
The spatial arrangement of the amine group and its distance and orientation relative to the pyrrole ring are critical determinants of how these molecules interact with protein binding pockets, influencing their efficacy and selectivity.
Predicted Physicochemical and Biological Profiles
The positioning of the propanamine substituent is expected to significantly influence the physicochemical properties and, consequently, the biological activity of these isomers. The following table summarizes these predicted differences based on established SAR principles.
| Compound | Structure | Predicted pKa | Predicted logP | Key Differentiating Features & Predicted Biological Implications |
| This compound | ~10.1 | ~1.2 | The N-1 substitution provides significant conformational flexibility. The lone pair of the pyrrole nitrogen is part of the aromatic system, making it non-basic. The primary amine is the key basic center. This flexibility may allow it to adapt to various binding pockets, but could also lead to lower receptor selectivity. | |
| 2-(1H-Pyrrol-1-yl)propan-1-amine | ~10.0 | ~1.1 | The C-2 substitution brings the propanamine side chain in closer proximity to the pyrrole nitrogen. This may lead to intramolecular interactions that influence its conformation and basicity. The steric bulk at the C-2 position could enhance selectivity for certain receptors over others. | |
| 3-(1H-Pyrrol-2-yl)propan-1-amine | ~10.2 | ~1.0 | The C-2 substitution pattern is electronically different from the C-3 position. This isomer may exhibit different electronic properties influencing its interaction with biological targets. The pyrrole NH remains a hydrogen bond donor. | |
| 1-(1H-Pyrrol-1-yl)propan-2-amine | ~10.3 | ~1.3 | The presence of a chiral center means this compound exists as two enantiomers (R and S). It is highly probable that the biological activity will be stereospecific, with one enantiomer exhibiting significantly higher potency than the other. The secondary amine may also alter binding interactions compared to the primary amines of the other isomers. |
Note: pKa and logP values are estimations from computational models and may differ from experimental values.
Potential Biological Activities: A Comparative Outlook
Based on the broad spectrum of activities reported for pyrrole derivatives, these aminopropylpyrrole isomers are predicted to have potential in several therapeutic areas.
Neuroprotective Activity
Pyrrole-containing compounds have shown promise as neuroprotective agents, often attributed to their antioxidant properties and ability to modulate signaling pathways involved in neuronal survival.
Hypothesized Isomeric Differences:
-
This compound and its isomers may protect neuronal cells from oxidative stress by scavenging reactive oxygen species (ROS). The electron-rich pyrrole ring is a key contributor to this antioxidant potential.
-
The position of the propanamine chain could influence the molecule's ability to access and interact with intracellular targets, such as mitochondria, which are major sites of ROS production.
-
The chirality of 1-(1H-Pyrrol-1-yl)propan-2-amine could lead to stereoselective interactions with enzymes or receptors involved in neurodegenerative processes, potentially resulting in one enantiomer being significantly more neuroprotective.
Antimicrobial Activity
The pyrrole scaffold is present in numerous natural and synthetic antimicrobial agents. The cationic amine group at physiological pH can facilitate interaction with negatively charged bacterial cell membranes.
Hypothesized Isomeric Differences:
-
The different spatial arrangements of the hydrophobic pyrrole ring and the cationic amine group among the isomers will likely affect their membrane-disrupting capabilities. Studies on other antimicrobial agents have shown that positional isomerism can dramatically impact the balance between antimicrobial efficacy and toxicity to host cells[1][2].
-
The isomers may also act by inhibiting essential bacterial enzymes. The specific shape and electronic distribution of each isomer will determine its affinity for the active site of such enzymes.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these isomers, a series of well-established in vitro assays are necessary.
Neuroprotective Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrole isomers for 24 hours. Include a positive control (e.g., a known neuroprotective agent) and a negative control (vehicle).
-
Induction of Neurotoxicity: After pre-treatment with the compounds, introduce a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) to induce cell death.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[3].
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the EC₅₀ value for each compound.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the antioxidant capacity of the compounds by measuring their ability to reduce intracellular ROS levels.
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with the pyrrole isomers as described in the MTT assay protocol.
-
Loading with Fluorescent Probe: After treatment, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), at a concentration of 25 µM for 45 minutes at 37°C[4].
-
Induction of Oxidative Stress: Induce ROS production by adding a stressor like H₂O₂.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm[4].
-
Data Analysis: Compare the fluorescence levels in compound-treated cells to those in control cells to determine the extent of ROS scavenging.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare a serial two-fold dilution of each pyrrole isomer in a 96-well microtiter plate containing broth medium[5][6].
-
Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well[6].
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed[5].
Receptor Binding Assay: Radioligand Competition Assay
This assay measures the affinity of the isomers for a specific receptor by quantifying their ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled pyrrole isomer (the competitor)[7][8].
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter[7].
-
Radioactivity Measurement: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the competitor to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation[8].
Key Signaling Pathways
The biological effects of these pyrrole isomers are likely mediated through the modulation of complex cellular signaling pathways.
Oxidative Stress and Neuroprotection
Caption: Oxidative stress-induced neurodegeneration and the potential neuroprotective role of aminopropylpyrrole isomers.
This pathway illustrates how external stressors can lead to an increase in intracellular ROS, causing mitochondrial dysfunction and ultimately apoptosis. The aminopropylpyrrole isomers are hypothesized to intervene by scavenging ROS, thereby mitigating this cascade.
Antimicrobial Action via Cell Wall Synthesis Inhibition
Caption: A simplified overview of the bacterial cell wall synthesis pathway, a potential target for antimicrobial aminopropylpyrrole isomers.
The integrity of the bacterial cell wall is crucial for survival[1][9]. Aminopropylpyrrole isomers may exert their antimicrobial effects by inhibiting key enzymes in the peptidoglycan synthesis pathway, such as transpeptidases, leading to a weakened cell wall and bacterial lysis.
Intrinsic Apoptosis Pathway
Caption: The intrinsic (mitochondrial) pathway of apoptosis, a key process in neurodegeneration.
This pathway is initiated by intracellular stress and is tightly regulated by the Bcl-2 family of proteins[10][11]. Neuroprotective compounds may act by upregulating anti-apoptotic proteins like Bcl-2 or inhibiting pro-apoptotic proteins like Bax and Bak, thereby preventing the release of cytochrome c and the subsequent activation of the caspase cascade.
Conclusion
The biological activity of this compound and its isomers is a compelling area of investigation for drug discovery. While this guide provides a predictive framework based on established structure-activity relationships, it underscores the critical need for empirical studies to validate these hypotheses. The provided experimental protocols offer a clear path for researchers to undertake a systematic evaluation of these compounds. A thorough understanding of how subtle structural modifications influence biological activity is paramount for the rational design of novel therapeutics with improved potency, selectivity, and safety profiles.
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A Comparative Guide to the Quantitative Analysis of 3-(1H-Pyrrol-1-YL)propan-1-amine
Introduction
3-(1H-Pyrrol-1-YL)propan-1-amine is a bifunctional molecule incorporating a pyrrole heterocycle and a primary aliphatic amine. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Accurate quantification of this compound is critical for reaction monitoring, purity assessment, pharmacokinetic studies, and quality control of finished products. This guide provides a comprehensive comparison of proposed analytical methodologies for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals.
The methodologies presented herein are based on established analytical principles for primary amines and N-substituted pyrrole derivatives. While specific validated methods for this exact analyte are not widely published, the protocols and expected performance data provided are scientifically grounded and serve as a robust starting point for method development and validation in your laboratory. All proposed methods are presented in accordance with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures, ensuring a framework for developing trustworthy and reproducible assays.[1][2]
Physicochemical Properties and Analytical Considerations
Before delving into specific methods, it is crucial to consider the physicochemical properties of this compound that influence analytical method development:
-
Polarity: The presence of a primary amine group imparts significant polarity and basicity, leading to high solubility in aqueous and polar organic solvents.
-
Volatility: The compound is expected to have low volatility, making direct gas chromatography challenging without derivatization.
-
Chromophoric Properties: The pyrrole ring possesses a chromophore that absorbs UV radiation, making UV-based detection in High-Performance Liquid Chromatography (HPLC) a viable option. The UV maximum for simple pyrroles is typically in the 200-230 nm range.[3][4]
-
Basicity: The primary amine (pKa ~9-10) can be readily protonated. This property is key for developing selective extraction procedures and for manipulation of retention in reversed-phase HPLC.
Based on these characteristics, three primary analytical techniques are proposed and compared:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for routine analysis and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A high-resolution technique providing structural confirmation, particularly useful for impurity identification, but requires a derivatization step.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification, especially in complex biological matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the first choice for routine quantification due to its simplicity, robustness, and widespread availability. The pyrrole moiety allows for direct UV detection without the need for derivatization.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on its versatility and effectiveness in retaining and separating moderately polar compounds like our target analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to control retention and ensure good peak shape. The acidic pH of the buffer (e.g., pH 3.0) protonates the primary amine, which can improve peak symmetry by minimizing interactions with residual silanols on the silica-based stationary phase. Acetonitrile is selected as the organic modifier for its low UV cutoff and good elution strength. Detection at 225 nm is proposed based on the typical absorbance maxima for pyrrole-containing compounds.[5]
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of a 50:50 (v/v) mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for quantification by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and provides structural information, which is invaluable for definitive identification and impurity profiling. However, due to the low volatility and polar nature of the primary amine, a derivatization step is mandatory to improve its chromatographic properties.
Causality Behind Experimental Choices
The high polarity of the primary amine leads to poor peak shape and potential thermal degradation in the hot GC inlet. Derivatization with an acylating agent like Trifluoroacetic Anhydride (TFAA) replaces the active hydrogens on the amine with a trifluoroacetyl group. This derivatization significantly increases the volatility and thermal stability of the analyte while reducing its polarity, leading to sharp, symmetrical peaks.[6][7] The introduction of fluorine atoms also enhances sensitivity if an electron capture detector were to be used, but for MS, it provides a characteristic mass shift. A standard non-polar column like a 5% phenyl-polymethylsiloxane (e.g., HP-5MS) is suitable for separating the derivatized, less polar analyte. Electron Ionization (EI) at 70 eV is chosen for its ability to create reproducible fragmentation patterns that can be compared against mass spectral libraries for identification.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
-
Derivatization Procedure:
-
Evaporate a known amount of sample or standard in a reaction vial to dryness under a gentle stream of nitrogen.
-
Add 200 µL of a dry, aprotic solvent (e.g., ethyl acetate).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Quantification: Use Selected Ion Monitoring (SIM) of a characteristic fragment ion for highest sensitivity.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for quantification by GC-MS.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as quantifying low levels of the analyte in biological matrices (e.g., plasma), LC-MS/MS is the unparalleled choice. Its ability to selectively monitor a specific precursor-to-product ion transition minimizes matrix interference and provides exceptional limits of detection.
Causality Behind Experimental Choices
The LC-MS/MS method leverages the same chromatographic principles as the HPLC-UV method but couples the separation to a far more sensitive and selective detector. Electrospray Ionization (ESI) is selected as it is a soft ionization technique well-suited for polar, non-volatile molecules, generating a strong protonated molecular ion [M+H]+.[1] Tandem mass spectrometry (MS/MS) is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the protonated parent ion of our analyte, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor only for a specific, stable fragment ion. This highly specific m/z transition is unique to the analyte, effectively filtering out all other co-eluting compounds and matrix components, leading to superior sensitivity and accuracy.[8] A stable isotope-labeled internal standard is recommended for the most accurate quantification, as it co-elutes and experiences the same ionization effects as the analyte, correcting for any matrix suppression or enhancement.
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: To be determined by infusing a standard solution. For this compound (MW: 124.18), the precursor ion would be m/z 125.2 [M+H]+. A prominent product ion would be selected after collision-induced dissociation (e.g., loss of the propylamine side chain).
-
Source Parameters: Optimize capillary voltage, gas flows, and temperatures for maximal signal.
-
-
Sample Preparation (from Plasma):
-
To 50 µL of plasma sample, add 10 µL of internal standard solution (e.g., deuterated analyte).
-
Perform protein precipitation by adding 150 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for quantification by LC-MS/MS.
Performance Comparison
The following table summarizes the expected performance characteristics of the three proposed methods. These values are based on typical performance for similar analytes and should be established during formal method validation as per ICH Q2(R1) guidelines.[1][2]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Selectivity | Moderate | High | Excellent |
| Sensitivity (LOQ) | ~1 µg/mL | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Sample Throughput | Moderate | Low (due to derivatization) | High |
| Matrix Compatibility | Good (for simple matrices) | Moderate (requires clean samples) | Excellent |
| Cost & Complexity | Low | Moderate | High |
| Primary Application | Purity, Assay, QC | Impurity ID, Confirmation | Bioanalysis, Trace Analysis |
Conclusion and Recommendations
The optimal analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.
-
For routine quality control, purity assessment, and assay of bulk material or simple formulations , HPLC-UV is the recommended method. It offers a superb balance of performance, robustness, cost-effectiveness, and ease of use without the need for complex sample preparation.
-
For impurity profiling and unambiguous identification , GC-MS is a powerful tool. The derivatization step, while adding time to the workflow, enables high-resolution separation and provides mass spectral data crucial for structural elucidation of unknown related substances.
-
For bioanalytical studies, trace-level quantification, or analysis in complex matrices , LC-MS/MS is the definitive choice. Its exceptional sensitivity and selectivity allow for the accurate measurement of the analyte at very low concentrations, which is essential for pharmacokinetic and metabolic studies.
Each of these methods, when properly developed and validated according to ICH guidelines, can provide reliable and accurate quantitative data. The detailed protocols and comparative data in this guide serve as a comprehensive starting point for establishing a fit-for-purpose analytical solution for this compound in your laboratory.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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European Medicines Agency. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
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OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]
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ACS Publications. A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. [Link]
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PubMed Central. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. [Link]
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cytotoxicity studies of 3-(1H-Pyrrol-1-YL)propan-1-amine
A Comprehensive Guide to the Cytotoxicity Profiling of 3-(1H-Pyrrol-1-yl)propan-1-amine
This guide provides a robust framework for assessing the cytotoxic potential of this compound, a heterocyclic amine. While specific experimental data on this molecule is not extensively documented in publicly available literature, its structure—featuring a bioactive pyrrole ring and a flexible propanamine side chain—warrants a thorough cytotoxicological evaluation. Pyrrole and its derivatives are prevalent scaffolds in numerous FDA-approved drugs and natural products, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The aliphatic amine group can significantly influence a molecule's physicochemical properties and toxicological profile.[4][5]
This document is designed for researchers, scientists, and drug development professionals. It offers a comparative strategy, detailing the necessary experimental protocols to not only quantify the cytotoxicity of this compound but also to elucidate its mechanism of action. We will compare its hypothetical performance against structurally related analogs to understand potential structure-activity relationships (SAR).
The Rationale for a Tiered Cytotoxicity Assessment
A comprehensive cytotoxicity assessment moves beyond a simple "live or die" quantification. It seeks to understand the dose-response relationship, the cellular mechanism of death, and the compound's selectivity towards cancerous versus non-cancerous cells. Therefore, we propose a multi-tiered approach.
-
Tier 1: Primary Viability and Cytotoxicity Screening. This initial phase establishes the dose-dependent effect of the compound on cell health using two complementary assays that measure different cellular functions: metabolic activity and plasma membrane integrity.
-
Tier 2: Mechanistic Elucidation. Once cytotoxicity is confirmed, this phase investigates how the compound induces cell death, distinguishing between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).
Below is a logical workflow for this experimental strategy.
Caption: Experimental workflow for cytotoxicity assessment.
Comparative Compounds for Structure-Activity Relationship (SAR) Analysis
To provide context to the cytotoxic potential of this compound (Compound A), it should be tested alongside carefully selected alternatives.
-
Compound B: 2-(1H-Pyrrol-1-yl)ethan-1-amine: A structural analog with a shorter alkyl chain. This comparison helps determine if the length of the linker arm influences cytotoxicity.
-
Compound C: 4-(1H-Pyrrol-1-yl)butan-1-amine: An analog with a longer alkyl chain, providing further insight into the impact of lipophilicity and chain length.
-
Compound D: Pyrrole: The parent heterocycle without the amine side chain. This helps to isolate the contribution of the propanamine moiety to the overall activity.
-
Compound E: Propan-1-amine: The side chain alone, to assess its intrinsic cytotoxicity.
These comparisons allow for a rudimentary SAR analysis, attributing observed effects to specific structural features.
Tier 1: Primary Cytotoxicity Screening Protocols
The foundational step is to determine the concentration at which the test compounds exhibit a toxic effect. We recommend using at least one cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer) and one non-cancerous cell line (e.g., L929 - mouse fibroblasts) to simultaneously assess potency and selectivity.[6]
Assay Principle Comparison
The two selected assays, MTT and LDH, provide complementary information. The MTT assay is an indirect measure of viability based on mitochondrial function, while the LDH assay is a direct measure of cytotoxicity resulting from compromised cell membranes.[7][8]
Caption: Principles of MTT vs. LDH cytotoxicity assays.
Protocol 3.1: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[7][9][10] The amount of formazan is proportional to the number of metabolically active cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds (and controls) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7][9] Add 10-20 µL of this stock solution to each well (final concentration ~0.5 mg/mL).[13]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[11][14]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 620-630 nm can be used to reduce background noise.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the logarithm of compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 3.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][15] It is a direct measure of cell lysis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[12] Add 50 µL of the LDH reaction mixture (containing substrate and dye, as per the commercial kit's instructions) to each well.[12][17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction (if applicable): Add 50 µL of the stop solution provided in the kit.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][18]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Data Presentation: Tier 1 Results
The IC₅₀ values obtained should be summarized in a table for clear comparison.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| This compound | HeLa | 48 | [Experimental Value] | [Calculated Value] |
| L929 | 48 | [Experimental Value] | ||
| 2-(1H-Pyrrol-1-yl)ethan-1-amine | HeLa | 48 | [Experimental Value] | [Calculated Value] |
| L929 | 48 | [Experimental Value] | ||
| Doxorubicin (Positive Control) | HeLa | 48 | [Experimental Value] | [Calculated Value] |
| L929 | 48 | [Experimental Value] | ||
| Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable. |
Tier 2: Mechanistic Elucidation Protocols
If a compound shows significant cytotoxicity in Tier 1, the next critical step is to determine the mode of cell death. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Protocol 4.1: Apoptosis vs. Necrosis Assay (Annexin V & Propidium Iodide)
This assay uses dual staining to differentiate cell populations via flow cytometry or fluorescence microscopy.[19]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19]
-
Propidium Iodide (PI) or 7-AAD: A fluorescent nuclear dye that is excluded by live cells with intact membranes. It can only enter and stain the DNA of necrotic or late-stage apoptotic cells where membrane integrity is lost.[20][21]
Interpretation of Results:
-
Annexin V- / PI-: Live, viable cells.[22]
-
Annexin V+ / PI-: Early apoptotic cells.[22]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[22]
-
Annexin V- / PI+: Primarily necrotic cells.[22]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization and then combine with the supernatant containing floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided with a commercial kit. Add Annexin V-FITC (or another fluorophore) and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately using a flow cytometer. The Annexin V signal is typically detected on the FL-1 channel (green), and the PI signal on the FL-3 channel (red).[20]
Protocol 4.2: Caspase-3/7 Activity Assay
To confirm that the apoptotic pathway is engaged, measuring the activity of effector caspases, such as caspase-3 and caspase-7, is essential.[23] These enzymes are the executioners of apoptosis, cleaving key cellular substrates.[24]
We recommend a luminogenic assay (e.g., Caspase-Glo® 3/7) for its high sensitivity and simple "add-mix-measure" protocol.[25] This assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[25]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with the compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7 present. Compare the signal from treated cells to untreated controls.
Visualizing the Apoptotic Pathway
Understanding where these assays intervene is key. Caspase activation is a central event in the apoptotic cascade.
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A Comparative Guide to Catalysts for the Synthesis of N-Substituted Pyrroles
Introduction: The Enduring Significance of the Pyrrole Scaffold
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] From the heme in our blood to the chlorophyll in plants, and in blockbuster drugs like atorvastatin (Lipitor), the humble pyrrole scaffold demonstrates remarkable versatility.[4] Consequently, the efficient and selective synthesis of N-substituted pyrroles remains a topic of intense research in both academic and industrial laboratories.
This guide provides a comparative analysis of various catalytic systems for the synthesis of N-substituted pyrroles, with a focus on the widely employed Paal-Knorr and Clauson-Kaas reactions. We will delve into the nuances of different catalyst classes, from classical Brønsted and Lewis acids to modern heterogeneous and green catalysts. By examining experimental data and explaining the rationale behind catalyst selection, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to choose the optimal catalytic strategy for their specific synthetic challenges.
The Paal-Knorr and Clauson-Kaas Reactions: A Mechanistic Overview
The Paal-Knorr and Clauson-Kaas syntheses are among the most reliable and straightforward methods for constructing the pyrrole ring. Both reactions involve the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with a primary amine.
The Paal-Knorr reaction typically utilizes a 1,4-diketone which reacts with a primary amine under acidic conditions.[5][6][7] The generally accepted mechanism, as illustrated below, involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
The Clauson-Kaas reaction employs a more activated substrate, typically 2,5-dimethoxytetrahydrofuran or 2,5-diethoxytetrahydrofuran, which serves as a synthetic equivalent of succinaldehyde.[2][3][8] This reaction also proceeds under acidic catalysis, offering a versatile route to a wide array of N-substituted pyrroles.[2][8]
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in the synthesis of N-substituted pyrroles, influencing reaction efficiency, substrate scope, and overall "greenness" of the process. Below, we compare several classes of catalysts, with representative data summarized in Table 1.
Brønsted and Lewis Acid Catalysis
Historically, strong Brønsted acids such as acetic acid, sulfuric acid, and p-toluenesulfonic acid have been employed.[6][9][10] While effective, these catalysts often require harsh reaction conditions, including high temperatures and prolonged reaction times, which may not be suitable for sensitive substrates.[5][7]
Lewis acids have emerged as milder and often more efficient alternatives. A wide variety of Lewis acids, including scandium(III) triflate (Sc(OTf)₃), iron(III) chloride (FeCl₃), copper(II) chloride (CuCl₂), and zinc(II) iodide (ZnI₂), have been successfully utilized.[7][8][10][11][12] For instance, Sc(OTf)₃ has been shown to be a highly effective catalyst for the Paal-Knorr condensation under solvent-free conditions, with catalyst loadings as low as 1 mol%.[10]
Heterogeneous Catalysis: The Path to Sustainability
A significant advancement in pyrrole synthesis has been the development of heterogeneous catalysts. These catalysts offer several advantages, including simplified product purification, catalyst recyclability, and often milder reaction conditions.[9][13] Examples of effective heterogeneous catalysts include:
-
Silica-supported acids: Silica sulfuric acid (SSA) has been used for the solvent-free Clauson-Kaas synthesis, affording good yields in short reaction times.[2][9]
-
Aluminas: Commercially available aluminas, such as CATAPAL® 200, have proven to be low-cost and efficient catalysts for the Paal-Knorr reaction under solvent-free conditions, demonstrating good reusability.[9][14]
-
Supported metal catalysts: A heterogeneous cobalt-nitrogen catalyst (Co–Nx/C-800-AT) has been developed for the one-pot synthesis of N-substituted pyrroles from nitro compounds and 2,5-hexanedione.[13] This catalyst can be reused multiple times without a significant loss in activity.[13]
Organocatalysis: A Metal-Free Alternative
Organocatalysis has gained traction as a powerful, metal-free approach for organic transformations.[1] For the synthesis of N-substituted pyrroles, several organocatalysts have been reported, including squaric acid and urea.[1] These catalysts are often inexpensive, readily available, and have low toxicity. For example, squaric acid has been used to catalyze the reaction of hexane-2,5-dione with various aromatic amines in water.[1]
Green and Unconventional Catalysis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign catalytic systems.[15] This includes the use of:
-
Alternative energy sources: Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and improve yields.[15]
-
Green solvents: Water and ionic liquids have been successfully employed as reaction media.[2][8][15]
-
Biocatalysis: In a novel approach, α-amylase from hog pancreas has been used to catalyze the Paal-Knorr reaction, affording good to excellent yields under mild conditions.[16] Even apple juice, leveraging its natural acidity, has been reported as a sustainable catalyst.[17]
Data Summary: A Comparative Overview of Catalysts
| Catalyst System | Reaction Type | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & References |
| Scandium(III) triflate | Paal-Knorr | Solvent-free, 1 mol% catalyst | Varies (minutes to hours) | 89-98 | High efficiency, mild conditions, reusable.[10] |
| Iron(III) chloride | Clauson-Kaas | Water, reflux | Varies | 71-96 | Inexpensive, environmentally benign solvent.[8][12] |
| CATAPAL® 200 (Alumina) | Paal-Knorr | 60 °C, solvent-free | 45 min | 68-97 | Low-cost, commercially available, reusable.[14] |
| Silica Sulfuric Acid | Clauson-Kaas | Solvent-free | Short | 60-80 | Heterogeneous, easy work-up.[2] |
| Co–Nx/C-800-AT | Paal-Knorr | 110 °C, formic acid | Varies | Good to excellent | One-pot from nitro compounds, reusable.[13] |
| Squaric Acid | Paal-Knorr | Water, 60 °C | 3-6 hours | 85-97 | Organocatalytic, aqueous medium.[1] |
| α-Amylase | Paal-Knorr | Mild aqueous buffer | Varies | 60-99 | Biocatalytic, green approach.[16] |
| Microwave-Assisted (Iodine) | Paal-Knorr | Solvent-free | 1-15 min | 75-98 | Rapid synthesis, high yields.[15] |
Experimental Protocol: Synthesis of N-Phenyl-2,5-dimethylpyrrole using CATAPAL® 200
This protocol is adapted from the work of Portilla-Zúñiga et al. and demonstrates a straightforward, solvent-free synthesis of a representative N-substituted pyrrole using a commercially available and reusable heterogeneous catalyst.[14]
Materials:
-
2,5-Hexanedione (Acetonylacetone)
-
Aniline
-
CATAPAL® 200 (commercially available alumina)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Ethyl acetate/hexane mixture for TLC analysis
-
UV lamp for TLC visualization
Procedure:
-
To a clean, dry round-bottom flask, add 2,5-hexanedione (1.0 mmol), aniline (1.0 mmol), and CATAPAL® 200 (low catalyst loading, e.g., 20-50 mg).
-
Place a magnetic stir bar in the flask and place it in a heating mantle or oil bath preheated to 60 °C.
-
Stir the reaction mixture vigorously at 60 °C for 45 minutes.
-
Monitor the progress of the reaction by TLC, eluting with an appropriate mixture of ethyl acetate and hexane.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to the reaction mixture and filter to remove the CATAPAL® 200 catalyst.
-
The catalyst can be washed with the solvent, dried, and stored for reuse in subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-phenyl-2,5-dimethylpyrrole.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-phenyl-2,5-dimethylpyrrole.
Conclusion: A Catalyst for Every Need
The synthesis of N-substituted pyrroles has evolved significantly from classical methods requiring harsh conditions to a diverse array of catalytic strategies that offer improved efficiency, selectivity, and sustainability. The choice of catalyst is no longer limited to strong acids, with heterogeneous, organo-, and biocatalysts providing viable and often superior alternatives. For researchers embarking on the synthesis of these valuable heterocyclic compounds, a careful consideration of the substrate's nature, desired scale, and environmental impact will guide the selection of the most appropriate catalytic system. The continued innovation in catalysis promises to further expand the synthetic toolbox for accessing novel and complex N-substituted pyrroles for a wide range of applications.
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Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC. (2023-06-23). (URL: [Link])
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Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry - ACS Publications. (URL: [Link])
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Organocatalytic diastereo- and atroposelective construction of N–N axially chiral pyrroles and indoles - PMC - PubMed Central. (URL: [Link])
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An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. - ResearchGate. (2025-08-07). (URL: [Link])
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Organocatalytic atroposelective synthesis of axially chiral N,N′-pyrrolylindoles via de novo indole formation - PMC - PubMed Central. (URL: [Link])
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(PDF) The Hantzsch pyrrole synthesis - ResearchGate. (2025-08-06). (URL: [Link])
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An Efficient and Rapid Synthesis of N-Substituted Pyrroles by Microwave Assisted Solid Acid Catalysis | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])
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Synthesis of N -Substituted Pyrroles Under Catalyst- and Solvent-Free Conditions | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])
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A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])
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Copper‐catalyzed Clauson–Kass pyrroles synthesis in aqueous media | Request PDF. (2025-08-07). (URL: [Link])
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SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (2017-12-20). (URL: [Link])
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Photo- and electro-chemical synthesis of substituted pyrroles - RSC Publishing. (2024-10-22). (URL: [Link])
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Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Publishing. (2025-03-31). (URL: [Link])
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Base-Mediated Cascade Annulations of β‑CF3‑1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3‑Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. (2026-01-10). (URL: [Link])
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A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives - PubMed. (URL: [Link])
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Synthesis of N-Substituted Pyrroles under Catalyst- and Solvent-Free Conditions | Request PDF - ResearchGate. (URL: [Link])
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A Senior Application Scientist’s Guide to Validating Novel Analytical Methods for Pyrrole-Containing Compounds
Introduction: The Analytical Imperative for Pyrrole-Containing Compounds
Pyrrole and its fused heterocyclic derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The development of any new drug candidate containing a pyrrole moiety hinges on the ability to accurately and reliably measure its purity, potency, and stability. This is where analytical method validation becomes the cornerstone of ensuring drug safety and efficacy.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure that the analytical methods used in pharmaceutical development are well-understood, controlled, and reproducible.[8][9][10][11]
This guide provides an in-depth comparison of common analytical techniques for pyrrole-containing compounds and presents a practical, scientifically-grounded framework for validating a new method. We will move beyond a simple checklist of validation parameters to explore the causality behind experimental choices, ensuring that the described protocols are inherently self-validating systems.
The Regulatory Bedrock: Understanding ICH Q2(R2) Validation Parameters
The validation process is not arbitrary; it is a systematic scientific study governed by the principles laid out in the ICH Q2(R2) guideline, which has been recently revised to encompass modern analytical techniques.[8][11][12] An analytical method is considered validated when its performance characteristics are documented and proven to meet the requirements for the intended analytical applications.
The core validation parameters are interconnected, each providing a different lens through which to assess the method's performance.
Caption: Interrelationship of core analytical method validation parameters as per ICH guidelines.
Selecting the Optimal Analytical Technique: A Comparative Guide
The choice of analytical instrumentation is the first critical decision in method development. The physicochemical properties of the pyrrole-containing analyte (e.g., volatility, polarity, chromophores) will dictate the most suitable approach.
| Technique | Principle | Best Suited For | Advantages | Limitations |
| HPLC / UHPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | A vast majority of non-volatile and thermally labile pyrrole compounds, from small molecules to larger conjugates.[13][14][15][16][17] | Highly versatile, robust, and easily automated. Excellent quantitative performance. Diode-Array Detector (DAD) allows for peak purity assessment. | Can consume significant volumes of organic solvents. Not suitable for highly volatile compounds. |
| GC | Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile and thermally stable pyrrole derivatives. Often used for residual solvent analysis or analysis of volatile impurities.[18][19][20] | Extremely high resolution and sensitivity, especially with detectors like Mass Spectrometry (MS).[21][22] | Limited to thermally stable and volatile analytes. Non-volatile compounds require derivatization, adding complexity and potential for error. |
| Spectroscopy (NMR, IR) | Interaction of molecules with electromagnetic radiation to elucidate structural information. | Primarily for structural confirmation and identification of the active pharmaceutical ingredient (API), reference standards, and degradation products.[23][24][25][26] | Provides unambiguous structural information. NMR is quantitative under specific conditions (qNMR). | Generally lacks the sensitivity and selectivity for quantifying low-level impurities in complex matrices compared to chromatographic methods. |
For a new, non-volatile, UV-active pyrrole-based drug substance, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is typically the method of choice due to its versatility, robustness, and quantitative power. We will proceed with this technique for our detailed validation case study.
The Validation Protocol in Action: A Case Study of a New HPLC-UV Method
Let us consider the validation of a stability-indicating assay method for a new pyrrole-containing drug substance, "Pyrrolinib."
Step 1: Method Development & System Suitability
The causality behind method development is to achieve a separation that is fit for purpose. For Pyrrolinib, a C18 column was chosen due to the compound's moderate polarity. The mobile phase, a gradient of acetonitrile and a phosphate buffer, was optimized to achieve a symmetrical peak shape and a retention time of approximately 6 minutes, ensuring resolution from any potential early-eluting impurities and a reasonable run time. The detection wavelength was set at the absorption maximum of the pyrrole chromophore to maximize sensitivity.
Trustworthiness Check: System Suitability Testing (SST) Before any validation run, the system's fitness must be verified. This is a self-validating check that ensures the chromatographic system is performing adequately on that day.
Protocol: System Suitability
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Make five replicate injections of a standard solution of Pyrrolinib at the target concentration (e.g., 100 µg/mL).
-
Calculate the parameters listed in the table below.
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criterion |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency. | N > 2000 |
| % RSD of Peak Area | Measures injection precision. | ≤ 2.0% |
| % RSD of Retention Time | Measures retention time stability. | ≤ 1.0% |
Only when all SST criteria are met can the formal validation experiments proceed.
Step 2: Proving Specificity through Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[8][10] For a stability-indicating method, this is best demonstrated through forced degradation studies, which intentionally stress the drug substance to generate potential degradation products.[27][28]
Caption: Workflow for a forced degradation study to demonstrate method specificity.
Protocol: Forced Degradation
-
Preparation: Prepare solutions/suspensions of Pyrrolinib in 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and water. Expose solid Pyrrolinib to dry heat (e.g., 80°C) and photolytic stress as per ICH Q1B guidelines.
-
Incubation: Monitor the reactions over time (e.g., 0, 2, 4, 8, 24 hours) until a target degradation of 5-20% of the parent drug is achieved. This range is critical; too little degradation won't challenge the method, while too much may lead to secondary degradation products that aren't relevant.
-
Analysis: At each time point, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze by HPLC with a Diode-Array Detector (DAD).
-
Evaluation:
-
Resolution: Calculate the resolution between the Pyrrolinib peak and the closest eluting degradation peak. A resolution of >2.0 is desired.
-
Peak Purity (Self-Validation): The use of a DAD is a self-validating system. It assesses the spectral homogeneity across the peak. A "pure" peak will have a consistent UV spectrum from its upslope to its downslope. Compare the peak purity index against a threshold to confirm no co-elution is occurring.
-
Mass Balance: The sum of the assay of Pyrrolinib and the percentage of all degradation products should ideally be between 95% and 105%, demonstrating that all degradants are accounted for.
-
Step 3: Validation of Quantitative Performance Characteristics
The following experiments are designed to quantify the method's accuracy, precision, and linear range according to ICH Q2(R1) recommendations.[6][7]
Linearity & Range
-
Causality: To demonstrate a direct, proportional relationship between analyte concentration and the detector's response over a specified range. The range is established based on the method's intended application (e.g., 80-120% of the nominal concentration for an assay).[6][7]
-
Protocol:
-
Prepare a series of at least five standard solutions of Pyrrolinib spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Data Summary & Acceptance Criteria:
| Parameter | Result | Acceptance Criterion |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Close to zero | Should not be statistically different from zero. |
| Residual Plot | Random scatter | No obvious pattern or trend. |
| Validated Range | 75 - 125 µg/mL | Established by confirming linearity, accuracy, and precision at the extremes. |
Accuracy (Closeness to True Value)
-
Causality: To prove that the measured value agrees with the true value. This is typically assessed by spiking a placebo (all formulation components except the API) with known amounts of the drug substance.
-
Protocol:
-
Data Summary & Acceptance Criteria:
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% (80 µg/mL) | 99.5% | 0.8% | Mean Recovery: 98.0 - 102.0% |
| 100% (100 µg/mL) | 100.2% | 0.6% | % RSD: ≤ 2.0% |
| 120% (120 µg/mL) | 100.8% | 0.7% |
Precision (Degree of Scatter)
-
Causality: To demonstrate the method's consistency under various conditions.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[6][7]
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument to assess the impact of random events.[6]
-
-
Data Summary & Acceptance Criteria:
| Precision Type | Mean Assay Value (%) | % RSD | Acceptance Criterion |
| Repeatability | 100.1% | 0.7% | % RSD ≤ 2.0% |
| Intermediate Precision | 99.8% | 1.1% | % RSD ≤ 2.0% |
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
-
Causality: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD). This is crucial for impurity analysis.
-
Protocol:
-
Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 10:1 for LOQ and 3:1 for LOD.
-
Alternatively, determine from the standard deviation of the response and the slope of the calibration curve.
-
Confirm the determined LOQ by preparing and analyzing samples at this concentration to demonstrate adequate precision and accuracy.
-
-
Data Summary & Acceptance Criteria:
| Parameter | Result | Acceptance Criterion |
| LOD | 0.05 µg/mL | S/N ≥ 3 |
| LOQ | 0.15 µg/mL | S/N ≥ 10; Precision (%RSD) ≤ 10% at this concentration. |
Robustness
-
Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Protocol:
-
Vary critical parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), and mobile phase composition (±2% organic).
-
Analyze the system suitability solution under each condition and evaluate the impact on SST parameters and analyte retention.
-
-
Data Summary & Acceptance Criteria: All SST parameters must pass under all varied conditions.
Comparative Analysis: HPLC-UV vs. GC-MS for a Volatile Pyrrole Impurity
Imagine Pyrrolinib synthesis involves a potentially genotoxic pyrrole-based starting material, "Volapyrrole," which is volatile. While the HPLC-UV method is excellent for the API, a separate GC-MS method is required to quantify this impurity at trace levels.
Table 2: Comparative Validation Summary for Pyrrolinib Assay (HPLC) vs. Volapyrrole Impurity (GC-MS)
| Validation Parameter | HPLC-UV Method (Pyrrolinib Assay) | GC-MS Method (Volapyrrole Impurity) | Field Insight |
| Specificity | Proven via forced degradation; peak purity by DAD. | Proven by mass spectral data (unique fragmentation pattern) and chromatographic separation. | MS detection provides a higher degree of specificity than UV detection. |
| LOQ | 0.15 µg/mL (0.15% relative to 100 µg/mL API) | 0.025 ppm (relative to API concentration) | GC-MS is significantly more sensitive, making it the superior choice for trace-level genotoxic impurity analysis.[21] |
| Accuracy (% Recovery) | 99.5% - 100.8% | 95.7% - 104.5% | Both methods show excellent accuracy, well within typical acceptance criteria (e.g., 80-120% for trace impurities). |
| Precision (% RSD) | ≤ 1.1% | ≤ 5.8% | The higher variability for the GC-MS method is expected and acceptable for trace-level analysis. |
| Linearity (r²) | 0.9995 | 0.9991 | Both methods exhibit excellent linearity. |
| Sample Throughput | ~15 min per run | ~25 min per run (includes longer column cooling time) | The HPLC method offers higher throughput for routine assay testing. |
This comparison clearly demonstrates that while both methods are valid, they are tailored for different purposes. The choice is not about which method is "better" overall, but which is fit for the specific analytical challenge.
Conclusion and Future Horizons
The validation of an analytical method for a new pyrrole-containing compound is a rigorous, multi-faceted process that underpins the entire drug development lifecycle. A successful validation study, grounded in the principles of ICH guidelines, provides a high degree of assurance that the method will consistently deliver reliable and accurate data.
By focusing on the causality of experimental design and building in self-validating systems like DAD-based peak purity and daily system suitability checks, we move beyond rote compliance to create truly robust and trustworthy analytical procedures.
The future of analytical validation lies in a more holistic lifecycle approach, as outlined in ICH Q14, where method development, validation, and ongoing performance monitoring are seen as a continuum.[9][11] This, combined with advanced analytical techniques and statistical tools, will continue to enhance the quality and safety of new medicines built around the versatile pyrrole scaffold.
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PubMed. (2021). Method Validation and Evaluation of Safrole Persistence in Cowpea Beans Using Headspace Solid-Phase Microextraction and Gas Chromatography. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ICH. (n.d.). Quality Guidelines. [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ResearchGate. (n.d.). Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. [Link]
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Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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PubMed. (n.d.). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
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Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [Link]
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MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 3-(1H-Pyrrol-1-YL)propan-1-amine
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth, multi-faceted approach to assessing the purity of commercially available 3-(1H-Pyrrol-1-YL)propan-1-amine, a key building block in the synthesis of various biologically active molecules. We will move beyond simple statements of purity, offering a comparative analysis of orthogonal analytical techniques, complete with detailed experimental protocols and insights into the "why" behind our methodological choices. Our aim is to equip you with a robust framework for self-validating the quality of this critical reagent.
Introduction: The Challenge of Amine Purity
Amines are a versatile and widely used class of organic compounds.[1] However, their reactivity can also lead to the formation of various impurities during synthesis and storage.[2] For a molecule like this compound, which contains both a primary amine and a pyrrole ring, potential impurities can range from starting materials and synthetic byproducts to degradation products. This guide will explore four key analytical techniques to provide a comprehensive purity profile: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A single analytical method is rarely sufficient to definitively determine the purity of a compound. By employing orthogonal methods—techniques that measure different chemical or physical properties—we can build a more complete and trustworthy picture of the sample's composition.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Potential Limitations |
| GC-MS | Volatility and mass-to-charge ratio | Identification and quantification of volatile impurities. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| HPLC | Differential partitioning between a stationary and mobile phase | Quantification of the main component and non-volatile impurities. | Peak co-elution can occur. Requires a suitable chromophore for UV detection. |
| qNMR | Nuclear spin properties in a magnetic field | Absolute purity determination without a specific reference standard of the analyte. Structural confirmation. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. |
| Acid-Base Titration | Neutralization reaction | Total basicity of the sample, providing an overall measure of amine content. | Not specific; will titrate all basic impurities. |
I. Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For primary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.[3]
Experimental Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization
Rationale: Derivatization with TFAA converts the polar primary amine into a less polar, more volatile trifluoroacetamide derivative, which exhibits better chromatographic behavior.
Workflow:
Caption: GC-MS workflow with TFAA derivatization.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound into a vial.
-
Add 1 mL of dichloromethane and vortex to dissolve.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) and vortex immediately.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity based on the area percent of the main peak.
-
Expected Results and Interpretation:
This method is excellent for detecting volatile impurities such as residual solvents from the synthesis or purification process. Potential synthesis-related impurities could include unreacted starting materials or byproducts from side reactions. The mass spectrum of the derivatized product will show a characteristic molecular ion and fragmentation pattern, confirming its identity.
II. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution and quantitative accuracy for a wide range of compounds.[4] Given the polar nature of this compound, a reversed-phase method with a polar-modified column or an ion-pairing agent can be effective.[5][6]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
Rationale: A C18 column is a good starting point for many organic molecules. The addition of a small amount of a basic modifier like triethylamine to the mobile phase can help to reduce peak tailing associated with the basic amine analyte.
Workflow:
Caption: HPLC workflow for purity assessment.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of Mobile Phase A to create a 1 mg/mL solution.
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm (the pyrrole moiety provides a chromophore).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks and calculate the purity based on the area percent of the main component.
Expected Results and Interpretation:
This method will provide a quantitative measure of the main component and any non-volatile impurities that have a UV chromophore. The use of a gradient elution ensures that both polar and non-polar impurities can be detected.
III. Quantitative NMR (qNMR): An Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[7][8] Instead, a certified internal standard of known purity is used.[9]
Experimental Protocol: ¹H qNMR
Rationale: By comparing the integral of a specific proton signal from the analyte with the integral of a known amount of an internal standard, the absolute purity of the analyte can be calculated. Maleic acid is a suitable internal standard as it is non-volatile, stable, and has a simple ¹H NMR spectrum that does not overlap with the analyte signals.
Workflow:
Caption: qNMR workflow for absolute purity determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified maleic acid internal standard into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6, cap, and vortex until fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the protons on the pyrrole ring) and the singlet from maleic acid.
-
Calculate the purity using the following equation[10]:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Expected Results and Interpretation:
The ¹H NMR spectrum will not only provide a highly accurate purity value but also confirm the structure of the compound. The chemical shifts and coupling patterns of the protons on the pyrrole ring and the propyl chain should be consistent with the expected structure.
IV. Acid-Base Titration: A Classic Approach to Amine Quantification
Titration is a classic and reliable method for determining the total amount of a basic substance in a sample.[11] For this compound, a non-aqueous titration is preferred to enhance the basicity of the amine and obtain a sharp endpoint.[12][13]
Experimental Protocol: Non-Aqueous Potentiometric Titration
Rationale: A non-aqueous titration using a strong acid titrant like perchloric acid in a non-basic solvent like glacial acetic acid allows for the accurate quantification of weak bases like amines.
Step-by-Step Methodology:
-
Titrant Standardization: Standardize a 0.1 N solution of perchloric acid in glacial acetic acid against potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of glacial acetic acid.
-
Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid using a potentiometric titrator equipped with a suitable electrode (e.g., a glass electrode and a reference electrode).
-
Endpoint Determination: Determine the equivalence point from the titration curve.
-
Calculation: Calculate the purity based on the volume of titrant consumed, its concentration, and the mass of the sample.
Expected Results and Interpretation:
This method yields the total base content of the sample. While not specific for the target amine (as it will also titrate other basic impurities), it provides a valuable cross-check for the other methods. A purity value from titration that is significantly higher than that obtained by chromatography or qNMR may indicate the presence of basic impurities.
Comparative Data from Hypothetical Commercial Lots
To illustrate the utility of this multi-faceted approach, let's consider hypothetical data from three different commercial lots of this compound.
| Lot Number | GC-MS Purity (Area %) | HPLC Purity (Area %) | qNMR Purity (w/w %) | Titration Purity (w/w %) | Observations |
| Lot A | 99.8% | 99.7% | 99.6% | 99.8% | High purity across all methods. Minor volatile impurity detected by GC-MS. |
| Lot B | 98.5% | 98.6% | 98.4% | 101.5% | Consistent results from chromatographic and NMR methods. Titration suggests the presence of a basic impurity with a lower molecular weight. |
| Lot C | 99.5% | 97.0% | 97.2% | 97.5% | GC-MS shows low volatile impurities, but HPLC and qNMR reveal a significant non-volatile impurity. |
Conclusion: A Self-Validating Approach to Quality Assurance
Assessing the purity of a critical reagent like this compound requires a thoughtful and comprehensive strategy. By employing a combination of orthogonal analytical techniques—GC-MS for volatile impurities, HPLC for non-volatile impurities, qNMR for absolute purity and structural confirmation, and titration for total base content—researchers can build a high degree of confidence in the quality of their starting materials. This guide provides the foundational protocols and the scientific rationale to empower you to independently verify the purity of this and other essential chemical building blocks, ultimately leading to more robust and reliable scientific outcomes.
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comparison of the binding affinity of derivatives of 3-(1H-Pyrrol-1-YL)propan-1-amine
An In-Depth Comparative Guide to the Binding Affinity of 3-(1H-Pyrrol-1-YL)propan-1-amine Derivatives
Introduction: The Versatile Pyrrole Scaffold in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundational blueprint for the development of ligands targeting a diverse array of biological entities. Its inherent structural features—a planar, aromatic pyrrole ring coupled with a flexible aminopropyl side chain—provide an ideal framework for molecular recognition. This guide offers a comparative analysis of the binding affinities of various derivatives of this core structure, drawing upon experimental data to elucidate the nuanced structure-activity relationships (SAR) that govern their interactions with key biological targets.
Derivatives of this scaffold have been investigated for their potential therapeutic applications in oncology, neuroscience, and infectious diseases. Researchers have successfully tailored these molecules to selectively bind to targets such as the Androgen Receptor (AR) for prostate cancer[1], the Dopamine D4 (D₄) receptor and Serotonin Transporter (SERT) for neurological disorders[2][3][4], and various enzymes crucial for the survival of pathogens[5][6]. This guide will synthesize findings from multiple studies to provide a clear, data-driven comparison for researchers, scientists, and drug development professionals.
Comparative Analysis of Binding Affinity by Biological Target
The efficacy of a ligand is fundamentally determined by its binding affinity for its intended target. The following sections break down the binding profiles of this compound derivatives according to their specific molecular targets, supported by quantitative data.
Androgen Receptor (AR) Antagonists
In the context of castration-resistant prostate cancer, derivatives have been designed as selective androgen receptor degraders (SARDs). The core structure is typically part of a larger propanamide molecule. SAR studies reveal that substitutions on the pyrrole ring (the "B-ring" in the pharmacophore) are critical for binding affinity.
For instance, substituting the pyrrole ring at the 3-position with a cyano group significantly enhances binding affinity compared to a fluoro substitution. A study demonstrated that a 3-cyano-1H-pyrrol-1-yl moiety resulted in a Kᵢ value of 0.328 μM, nearly twice as potent as the 3-fluoro-1H-pyrrol-1-yl derivative (Kᵢ = 0.633 μM)[1]. Further elaboration, such as adding a 3-phenyl-1H-pyrrol-1-yl B-ring, also yielded potent binding (Kᵢ = 0.322 μM)[1].
| Compound ID (Reference) | B-Ring Substitution on Propanamide Scaffold | Binding Affinity (Kᵢ, μM) |
| 13[1] | Unsubstituted | >10 |
| 19a[1] | 3-fluoro-1H-pyrrol-1-yl | 0.633 |
| 19b[1] | 3-cyano-1H-pyrrol-1-yl | 0.328 |
| 26a[1] | 3-phenyl-1H-pyrrol-1-yl | 0.322 |
Dopamine D₄ Receptor Ligands
The pyrrole moiety is also a key component in ligands designed for dopamine receptors, which are implicated in conditions like schizophrenia and Parkinson's disease[7][8]. A series of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives, developed from a lead ligand, showed high and selective affinity for the D₄ receptor subtype.[2][4] This selectivity is crucial for minimizing side effects associated with off-target binding to D₂ or D₃ receptors.
While not direct derivatives of this compound, these compounds incorporate the pyrrole ring and a basic amine connected by a linker, demonstrating the adaptability of the pharmacophore. Ligand 6 from this series, for example, exhibited high selectivity for the D₄ receptor and possessed favorable lipophilicity (logP value), marking it as a promising candidate for PET imaging[2].
| Ligand ID (Reference) | D₂ Receptor (Kᵢ, nM) | D₃ Receptor (Kᵢ, nM) | D₄ Receptor (Kᵢ, nM) | Selectivity (D₄ vs D₂/D₃) |
| 1 [2] | >1000 | >1000 | 15.2 | High |
| 2 [2] | >1000 | >1000 | 25.6 | High |
| 6 [2] | 684 | 435 | 10.3 | High (66x vs D₂, 42x vs D₃) |
| 7 [2] | 10.5 | 1.8 | 0.4 | Moderate (26x vs D₂, 4.5x vs D₃) |
Serotonin Transporter (SERT) Inhibitors
The serotonin transporter (SERT) is a primary target for antidepressants[9]. The this compound scaffold has been incorporated into novel SERT inhibitors. In one study, a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines were synthesized and evaluated[3].
Computational docking studies predicted a strong binding affinity for the lead compound, BM212, to the SERT protein (PDB: 6AWN), with a calculated binding energy of -6.51 kcal/mol, which was more favorable than the reference ligand paroxetine (-6.30 kcal/mol)[3]. Interestingly, modifying the tertiary amine of BM212 to a secondary amine (analogue SA-5) resulted in an even higher predicted binding energy of -6.98 kcal/mol[3]. This was corroborated by in vitro 5-HT reuptake inhibition assays, where SA-5 demonstrated potency equivalent to the standard drug sertraline[3].
| Compound ID (Reference) | Key Structural Feature | Predicted Binding Energy (kcal/mol) | In Vitro 5-HT Reuptake Inhibition |
| Paroxetine (Ref.)[3] | Reference SSRI | -6.30 | Standard |
| BM212[3] | Tertiary Amine | -6.51 | Weaker than standard |
| SA-5[3] | Secondary Amine | -6.98 | Equivalent to Sertraline |
Experimental Methodologies: Ensuring Scientific Rigor
The trustworthiness of binding affinity data hinges on the robustness of the experimental protocols used. Below are detailed methodologies commonly employed in the characterization of these pyrrole derivatives.
Protocol 1: Radioligand Competition Binding Assay
This is the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific receptor.
Causality: This assay measures the ability of a test compound (the unlabeled "competitor") to displace a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate the inhibitory constant (Kᵢ).
Step-by-Step Methodology:
-
Preparation of Membranes: Cells (e.g., HEK293 or COS-7) transiently or stably expressing the human receptor of interest (e.g., hSERT, hD₄) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptor are isolated via centrifugation and stored at -80°C.
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, the test compound at various concentrations, the radioligand (e.g., -citalopram for SERT[10]), and the prepared cell membranes.
-
Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Detection: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are plotted against the log concentration of the test compound to generate a sigmoidal competition curve. The IC₅₀ value is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Workflow for a Radioligand Competition Binding Assay.
Protocol 2: In Silico Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
Causality: This computational method simulates the binding process, calculating a scoring function (e.g., binding energy) that reflects the stability of the ligand-receptor complex. It helps prioritize compounds for synthesis and provides insights into the molecular interactions driving binding.
Step-by-Step Methodology:
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB) (e.g., PDB ID: 6AWN for SERT[3][11]). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structures of the derivative compounds and convert them to 3D structures. Perform energy minimization to obtain a stable conformation.
-
Grid Generation: Define the binding site (active site) on the receptor. A grid box is generated around this site to define the space where the docking algorithm will search for binding poses.
-
Docking Simulation: Run the docking algorithm (e.g., using software like GOLD or AutoDock). The software systematically samples different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The software scores the different poses based on a scoring function that approximates the binding free energy. The pose with the best score is considered the most likely binding mode. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key amino acid residues in the binding pocket.
Caption: Workflow for an In Silico Molecular Docking Study.
Synthesizing the Structure-Activity Relationship (SAR)
Across the different biological targets, several key SAR trends emerge for derivatives of this compound.
-
Pyrrole Ring Substitution: Modifications to the pyrrole ring are a powerful way to modulate binding affinity. For AR ligands, electron-withdrawing groups like cyano at the 3-position enhance affinity[1]. For other targets, incorporating the pyrrole into a larger, more rigid heterocyclic system like 1H-pyrrolo[2,3-b]pyridine can confer high affinity and selectivity, particularly for the D₄ receptor[2].
-
Amine Group Modification: The nature of the terminal amine group is critical. For SERT inhibitors, changing a tertiary amine to a secondary amine was shown to improve binding energy[3]. For D₄ ligands, this amine is often incorporated into a piperazine ring, which is a well-established motif for CNS targets, allowing for further substitution to fine-tune properties[2][4].
-
The Propyl Linker: The three-carbon chain provides conformational flexibility, allowing the pyrrole and amine moieties to adopt optimal orientations within the binding pocket. The length and rigidity of this linker are key parameters that can be adjusted to optimize binding for different targets.
Caption: Key modification points on the core scaffold.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for drug design. This guide has demonstrated that its derivatives can be rationally designed to achieve high binding affinity and selectivity for a wide range of important biological targets. The comparative data clearly show that subtle modifications to the pyrrole ring or the terminal amine group can lead to dramatic changes in potency and target preference.
Future research should continue to explore the chemical space around this scaffold. Systematic modifications guided by computational modeling and validated by robust in vitro binding assays will be crucial for developing next-generation therapeutics. In particular, developing derivatives with improved pharmacokinetic profiles, such as enhanced metabolic stability and appropriate lipophilicity for brain penetration in CNS targets, will be a key challenge to translate the high in vitro binding affinities into in vivo efficacy.
References
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Dalal, K., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Chae, S., et al. (2007). Synthesis and evaluation of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives for dopamine D4 receptor imaging. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Shaik, A. B., et al. (2023). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. RSC Medicinal Chemistry. Available at: [Link]
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Kumar, K., et al. (2024). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Scientific Reports. Available at: [Link]
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Zhen, J., et al. (2014). Novel and high affinity fluorescent ligands for the serotonin transporter based on (s)-citalopram. ACS Medicinal Chemistry Letters. Available at: [Link]
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Zhen, J., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Medicinal Chemistry Letters. Available at: [Link]
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Gemma, S., et al. (2011). Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. ChemMedChem. Available at: [Link]
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Ibrahim, Z. N., et al. (2024). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
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Pabel, J., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. Available at: [Link]
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Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry. Available at: [Link]
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Fallah, Z., et al. (2022). Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. Scientific Reports. Available at: [Link]
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Capan, G., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]
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Di Pietro, O., & Blasi, A. (2016). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Current Topics in Medicinal Chemistry. Available at: [Link]
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Nurman, I., et al. (2023). Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database Analysis. Pharmacognosy Journal. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(1H-Pyrrol-1-YL)propan-1-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(1H-Pyrrol-1-YL)propan-1-amine, a compound whose hazardous nature necessitates a rigorous and informed approach to its handling and disposal. By understanding the chemical's properties and the causality behind these disposal procedures, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the chemical's inherent risks is paramount. This compound is classified as a corrosive substance.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause severe skin burns and eye damage.[1] This corrosive nature is a primary driver for its classification as hazardous waste and dictates the stringent handling procedures required.
Table 1: Hazard Profile and Key Safety Information
| Property | Information | Source |
| GHS Classification | Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and eye damage. | [1] |
| Primary Hazards | Corrosive | [1] |
| Known Incompatibilities | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [3][5] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and appropriate respiratory protection if handled outside of a fume hood. | [7] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance at every stage. The following protocol is designed to guide laboratory personnel through this workflow.
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocol for Disposal
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified in Table 1
-
Spill kit for corrosive materials
Procedure:
-
Waste Identification and Segregation:
-
All waste streams containing this compound, including pure unused product, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.[3][8]
-
Crucially, do not mix this amine waste with acidic waste or waste containing strong oxidizing agents. [5][6] This is to prevent potentially violent exothermic reactions. Keep amine waste streams separate from other chemical wastes to ensure proper handling and disposal.[5]
-
-
Containerization:
-
Select a robust, leak-proof container made of a material compatible with corrosive amines, such as high-density polyethylene (HDPE). If possible, use the original container.[8]
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion of vapors.
-
-
Labeling:
-
Properly label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Corrosive")
-
The accumulation start date
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated, away from direct sunlight and heat sources.[5]
-
Ensure secondary containment, such as a larger, chemically resistant bin or tray, is used to capture any potential leaks or spills.
-
The storage location must be segregated from incompatible materials, particularly acids and oxidizers.[5]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using a spill kit rated for corrosive materials (e.g., absorbent pads, neutralizing agents for amines).
-
Collect all spill cleanup materials in a designated hazardous waste container and label it accordingly.
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
-
-
Final Disposal:
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [8] Amines can be harmful to aquatic life and ecosystems.[5]
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][8]
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
-
Maintain records of all hazardous waste disposal as required by institutional and regulatory policies.
-
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.
Protocol for Container Decontamination:
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., water, if the amine is water-soluble, followed by a solvent like acetone or ethanol).
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste. [9] Add the rinsate to your designated this compound waste container.
-
-
Label Defacement:
-
After triple rinsing and allowing the container to dry completely, deface or remove the original chemical label to prevent misidentification.
-
-
Final Disposal of Decontaminated Container:
-
Once decontaminated, the container may be disposed of in the regular laboratory glass or plastic recycling stream, as per your institution's guidelines.
-
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the detailed procedures outlined in this guide, researchers can mitigate the risks associated with this corrosive compound, ensure compliance with environmental regulations, and contribute to a robust culture of safety within their institution. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(1H-Pyrrol-1-YL)propan-1-amine
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety protocols for handling 3-(1H-Pyrrol-1-YL)propan-1-amine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The procedural guidance herein is designed to create a self-validating system of safety, ensuring that every operational step minimizes risk.
The foundational principle of this guide rests on the known hazard profile of this compound. According to its Globally Harmonized System (GHS) classification, this compound is corrosive and poses a significant risk of severe skin burns and eye damage.[1] Therefore, all handling procedures must be executed with the highest level of precaution.
Immediate Safety Briefing: Hazard Profile
Understanding the specific threats posed by a chemical is the first step in mitigating risk. The primary, non-negotiable safety concern for this compound is its corrosive nature.
| Hazard Class | GHS Classification | Description | Source |
| Skin Corrosion/Irritation | Skin Corr. 1B | H314: Causes severe skin burns and eye damage. | PubChem[1] |
| Primary Hazard | Corrosive | The substance can cause irreversible damage to skin, eyes, or other tissues upon contact. | PubChem[1] |
This classification dictates that direct contact will cause immediate and severe injury. Consequently, the selection of PPE is not merely a recommendation but a critical requirement to prevent irreversible harm.
Core Directive: Personal Protective Equipment (PPE) Selection
The choice of PPE must be based on a thorough risk assessment of the procedures being performed.[2] For a corrosive amine, the goal is to create an impermeable barrier between the researcher and the chemical.
| PPE Category | Protection Level | Key Selection Criteria & Rationale |
| Eye and Face Protection | Required: Maximum Barrier | Chemical Splash Goggles & Full-Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory to protect against splashes and vapors.[2] A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers or potential energetic reactions. |
| Skin and Body Protection | Required: Full Coverage | Chemical-Resistant Gloves: Due to the severe corrosive hazard, double-gloving is strongly recommended. A nitrile inner glove with a more robust outer glove (e.g., neoprene or butyl rubber) provides layered protection. Always check manufacturer-specific breakthrough times for amines.[2][3] Chemical-Resistant Apron/Coveralls: A lab coat is not enough. A chemical-resistant apron worn over a lab coat or, preferably, full chemical-resistant coveralls (e.g., Tychem®) are necessary to protect against spills and splashes.[2] Closed-toe Shoes: Leather or chemical-resistant footwear is required. Shoe covers should be used if there is a significant risk of spills. |
| Respiratory Protection | Required (Task-Dependent) | Respirator with appropriate cartridge: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient, or during spill cleanup, a half-face or full-face respirator with ammonia/amine-specific cartridges is required.[2][5] A formal respiratory protection program, including fit testing, is an OSHA requirement in such cases. |
Operational Plans: Step-by-Step Protocols
Procedural discipline is paramount. The correct sequence for donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
PPE Donning Workflow
The following workflow illustrates the correct sequence for putting on PPE to ensure complete protection before handling the chemical.
Caption: Correct sequence for donning PPE before handling corrosive chemicals.
PPE Doffing Workflow
Removing PPE correctly is crucial to avoid transferring contaminants to your skin or clothing. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer suit).
Caption: Safe sequence for removing PPE to prevent chemical exposure.
Emergency Response and Disposal
Preparedness is the cornerstone of safety. A clear, rehearsed plan for emergencies and disposal is mandatory.
Emergency Protocols for Exposure or Spill
Immediate action is critical in the event of an exposure. The following table outlines the necessary first aid and spill response steps.
| Incident Type | Immediate Action Protocol |
| Skin Contact | 1. Immediately proceed to the nearest safety shower.[6] 2. Remove all contaminated clothing while under the shower. 3. Flush the affected area with copious amounts of tepid water for a minimum of 15 minutes.[6] 4. Seek immediate medical attention. Do not delay. 5. Report the incident to your supervisor and EHS department. |
| Eye Contact | 1. Immediately proceed to the nearest emergency eyewash station.[6] 2. Hold eyelids open and flush eyes with a gentle, continuous stream of tepid water for at least 15 minutes, rolling the eyes to ensure full rinsing.[6][7] 3. Remove contact lenses, if present, after the first few minutes of flushing.[8] 4. Seek immediate medical attention. 5. Report the incident. |
| Minor Spill | 1. Alert personnel in the immediate area and restrict access. 2. If safe to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels. 3. Wearing full PPE, carefully collect the absorbed material into a designated, labeled hazardous waste container.[9][10] 4. Decontaminate the spill area. 5. Report the spill to your EHS office.[9] |
Emergency Response Decision Workflow
Caption: Decision-making flowchart for handling chemical emergencies.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent pads, and pipette tips, must be collected as hazardous waste.[9]
-
Containerization: Use a designated, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazards.
-
No Drain Disposal: This compound must never be disposed of down the drain. Its potential toxicity makes drain disposal inappropriate and a violation of environmental regulations.[9]
-
EHS Coordination: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[9]
By adhering to these stringent PPE, handling, and emergency protocols, you build a resilient safety culture that protects not only yourself but also your colleagues and the integrity of your research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
